molecular formula C45H78O2 B213095 Cholesteryl Oleate CAS No. 303-43-5

Cholesteryl Oleate

Número de catálogo: B213095
Número CAS: 303-43-5
Peso molecular: 651.1 g/mol
Clave InChI: RJECHNNFRHZQKU-RMUVNZEASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholesteryl oleate is the (Z)-stereoisomer of cholesteryl octadec-9-enoate. It has a role as a mouse metabolite. It is a cholesteryl octadec-9-enoate and a CE(18:1). It is functionally related to an oleic acid.
This compound has been reported in Homo sapiens with data available.
RN given refers to ((Z)-isomer)

Propiedades

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3/b15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECHNNFRHZQKU-RMUVNZEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H78O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014621
Record name Cholesteryl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White waxy solid; Odorless; [Alfa Aesar MSDS]
Record name Cholesteryl oleate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12975
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

303-43-5
Record name Cholesteryl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z)-9-octadecenoate]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholesteryl oleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3-β-yl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERYL OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DPK9KFN2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis of Cholesteryl Oleate in Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biosynthetic pathway of cholesteryl oleate (B1233923) in macrophages, a critical process in the formation of foam cells and the pathogenesis of atherosclerosis. This document outlines the core enzymatic steps, regulatory networks, quantitative data, and key experimental methodologies relevant to the field.

Core Biosynthesis Pathway of Cholesteryl Oleate

The esterification of cholesterol to form cholesteryl esters is a primary mechanism by which macrophages handle excess cholesterol, preventing cytotoxicity associated with high levels of free cholesterol. The resulting cholesteryl esters are stored in cytoplasmic lipid droplets. This compound is a major species of cholesteryl ester found in the lipid droplets of macrophage foam cells.

The central reaction in this pathway is the esterification of free cholesterol with oleoyl-CoA. This reaction is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1). ACAT1 is an integral membrane protein located in the endoplasmic reticulum (ER).[1][2] In macrophages, ACAT1 is the major isoenzyme responsible for cholesterol esterification.[1][3]

The substrates for this reaction are derived from two main sources:

  • Free Cholesterol: Macrophages acquire cholesterol primarily through the uptake of modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), via scavenger receptors like CD36 and SR-A.[4][5] Following internalization, the lipoproteins are trafficked to lysosomes, where cholesteryl esters are hydrolyzed by lysosomal acid lipase (B570770) (LAL) to yield free cholesterol.[5] This free cholesterol is then transported to the ER.

  • Oleoyl-CoA: Oleoyl-CoA is the activated form of oleic acid, a monounsaturated fatty acid. Macrophages can acquire oleic acid from the circulation or synthesize it de novo. The activation of oleic acid to oleoyl-CoA is catalyzed by acyl-CoA synthetases. Recombinant ACAT1 has shown a preference for oleoyl-CoA as a substrate over other fatty acyl-CoAs.

The newly synthesized this compound is then incorporated into nascent lipid droplets, which bud off from the ER membrane.

Cholesteryl_Oleate_Biosynthesis Core Biosynthesis Pathway of this compound in Macrophages cluster_extracellular Extracellular Space cluster_macrophage Macrophage cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_endolysosome Endosome/Lysosome oxLDL Oxidized LDL (oxLDL) SR Scavenger Receptor (e.g., CD36) oxLDL->SR Binding & Internalization FC_pool Free Cholesterol Pool ACAT1 ACAT1 (SOAT1) FC_pool->ACAT1 Substrate Oleic_Acid Oleic Acid ACSL Acyl-CoA Synthetase Oleic_Acid->ACSL Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->ACAT1 Substrate Lipid_Droplet Lipid Droplet CO This compound CO->Lipid_Droplet Storage ACAT1->CO Esterification Endosome Endosome Lysosome Lysosome Endosome->Lysosome Maturation FC_release Free Cholesterol Lysosome->FC_release LAL Hydrolysis FC_release->FC_pool SR->Endosome ACSL->Oleoyl_CoA Activation (ATP, CoA)

Fig. 1: Core Biosynthesis Pathway of this compound in Macrophages

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated to maintain cellular cholesterol homeostasis. Dysregulation of this pathway can lead to excessive lipid accumulation and foam cell formation. Key regulatory mechanisms include:

  • Substrate Availability: The primary driver of ACAT1 activity is the availability of its substrate, free cholesterol, in the ER membrane. Increased uptake of lipoproteins leads to a higher flux of free cholesterol to the ER, stimulating ACAT1 activity.

  • Transcriptional Regulation: The expression of ACAT1 is subject to transcriptional control. The Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, a central regulator of cholesterol homeostasis, can influence ACAT1 expression. When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus to induce the transcription of genes involved in cholesterol synthesis and uptake.

  • Post-Translational Regulation: Various signaling molecules can modulate ACAT1 activity. For instance, interferon-gamma (IFN-γ), a pro-inflammatory cytokine present in atherosclerotic lesions, has been shown to increase ACAT1 activity and message, leading to enhanced cholesteryl ester accumulation.

Regulatory_Pathway Key Regulatory Inputs for ACAT1 Activity oxLDL oxLDL Uptake FC Increased ER Free Cholesterol oxLDL->FC Leads to ACAT1_Activity ACAT1 Activity FC->ACAT1_Activity Allosteric Activation CE_Formation This compound Formation ACAT1_Activity->CE_Formation Catalyzes IFNg Interferon-γ (IFN-γ) IFNg->ACAT1_Activity Increases SREBP2 SREBP-2 Pathway ACAT1_Expression ACAT1 Gene Expression SREBP2->ACAT1_Expression Regulates ACAT1_Expression->ACAT1_Activity Determines Enzyme Level

Fig. 2: Key Regulatory Inputs for ACAT1 Activity

Quantitative Data

ParameterCell Type/ConditionValueReference
Basal ACAT Activity Human Monocytes (Time 0)11 pmol · min⁻¹ · mg protein⁻¹
Cholesteryl Ester (CE) Mass Wild-type Mouse Macrophages (acLDL-loaded)29.5 ± 0.7 µg CE/mg cell protein
ACAT1⁻/⁻ Mouse Macrophages (acLDL-loaded)3.6 ± 2.0 µg CE/mg cell protein (88% decrease)
Free Cholesterol (FC) Mass Wild-type Mouse Macrophages (acLDL-loaded)25.1 ± 1.6 µg FC/mg cell protein
ACAT1⁻/⁻ Mouse Macrophages (acLDL-loaded)24.4 ± 1.7 µg FC/mg cell protein
Cellular Cholesterol Content Primary Human Macrophages (Basal)10.4 µg/mg protein[2]
Primary Human Macrophages (Aggregated LDL-loaded)34.1 µg/mg protein[2]
Cellular Cholesteryl Ester Content Primary Human Macrophages (Basal)5.1 µg/mg protein[2]
Primary Human Macrophages (Aggregated LDL-loaded)148 µg/mg protein[2]
ACAT Activity Modulation IFN-γ-treated Foam Cells~2-fold increase in ACAT activity

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biosynthesis of this compound in macrophages.

Protocol for Lipid Extraction from Macrophage Foam Cells

This protocol is adapted from the Bligh and Dyer method and is suitable for the total lipid extraction from cultured macrophages.

Materials:

  • Cultured macrophages (e.g., in a 6-well plate)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized water

  • Glass tubes with Teflon-lined caps

  • Pipettes

  • Centrifuge

Procedure:

  • Aspirate the culture medium from the wells.

  • Wash the cells twice with 2 mL of ice-cold PBS per well.

  • Aspirate the final PBS wash completely.

  • Add 1 mL of methanol to each well to lyse the cells and scrape the cells from the bottom of the well. Transfer the cell lysate to a glass tube.

  • Add 0.5 mL of chloroform to the glass tube. Vortex vigorously for 1 minute.

  • Add 0.4 mL of deionized water to the tube to induce phase separation. Vortex for 1 minute.

  • Centrifuge the tube at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous phase (methanol/water), a protein disk at the interface, and a lower organic phase (chloroform) containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette, being careful not to disturb the protein interface. Transfer the lipid extract to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid film in a suitable solvent (e.g., hexane (B92381)/isopropanol) for downstream analysis.

Protocol for In Vitro ACAT1 Activity Assay

This assay measures the activity of ACAT1 in macrophage microsomes by quantifying the incorporation of radiolabeled oleoyl-CoA into cholesteryl esters.

Materials:

  • Macrophage cell pellet

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4)

  • Microsome isolation buffers

  • Ultracentrifuge

  • Protein assay kit (e.g., BCA)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Bovine serum albumin (BSA), fatty acid-free

  • [³H]oleoyl-CoA (or [¹⁴C]oleoyl-CoA)

  • Unlabeled oleoyl-CoA

  • Exogenous cholesterol (solubilized with BSA or in ethanol)

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Microsome Isolation: a. Homogenize macrophage pellets in ice-cold homogenization buffer. b. Perform differential centrifugation to isolate the microsomal fraction (typically a 100,000 x g pellet). c. Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.

  • Assay Reaction: a. In a microfuge tube, add 50-100 µg of microsomal protein. b. Add assay buffer containing fatty acid-free BSA and exogenous cholesterol. Pre-incubate for 5 minutes at 37°C. c. Initiate the reaction by adding [³H]oleoyl-CoA (e.g., to a final concentration of 10-20 µM). d. Incubate the reaction at 37°C for 15-30 minutes. The reaction time should be within the linear range of the assay. e. Stop the reaction by adding 1.5 mL of hexane:isopropanol (3:2 v/v).

  • Lipid Extraction and Analysis: a. Vortex the stopped reaction mixture vigorously. b. Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge to separate the phases. c. Collect the upper hexane phase containing the lipids. d. Dry the lipid extract under nitrogen. e. Resuspend the lipids in a small volume of hexane and spot onto a TLC plate, alongside standards for cholesterol and this compound. f. Develop the TLC plate in the developing solvent. g. Visualize the lipid spots (e.g., with iodine vapor). h. Scrape the silica (B1680970) corresponding to the cholesteryl ester spot into a scintillation vial. i. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Calculation: a. Calculate the amount of this compound formed based on the specific activity of the [³H]oleoyl-CoA and express the enzyme activity as pmol of cholesteryl ester formed per minute per mg of microsomal protein.

Experimental_Workflow Workflow for ACAT1 Activity Assay cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_analysis Analysis Harvest 1. Harvest Macrophages Homogenize 2. Homogenize Cells Harvest->Homogenize Centrifuge 3. Differential Centrifugation Homogenize->Centrifuge Isolate 4. Isolate Microsomes Centrifuge->Isolate Setup 5. Prepare Assay Mix (Buffer, Microsomes, Cholesterol) Isolate->Setup Incubate1 6. Pre-incubate at 37°C Setup->Incubate1 Start 7. Add [3H]Oleoyl-CoA (Start Reaction) Incubate1->Start Incubate2 8. Incubate at 37°C (15-30 min) Start->Incubate2 Stop 9. Stop Reaction (Add Hexane:Isopropanol) Incubate2->Stop Extract 10. Extract Lipids Stop->Extract Separate 11. Separate by TLC Extract->Separate Quantify 12. Scrape CE Spot & Scintillation Count Separate->Quantify Calculate 13. Calculate Activity (pmol/min/mg) Quantify->Calculate

Fig. 3: Workflow for In Vitro ACAT1 Activity Assay
Protocol for Quantification of this compound by HPLC

This protocol allows for the separation and quantification of free cholesterol and individual cholesteryl esters, including this compound, from macrophage lipid extracts.

Materials:

  • Dried lipid extract from macrophages

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Zorbax ODS)

  • Mobile phase: Acetonitrile:Isopropanol (e.g., 50:50 v/v), isocratic

  • Standards for free cholesterol and this compound

  • Internal standard (e.g., cholesteryl heptadecanoate)

Procedure:

  • Sample Preparation: a. Resuspend the dried lipid extract in a known volume of the mobile phase. b. Add a known amount of the internal standard to the sample. c. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Analysis: a. Set up the HPLC system. The flow rate is typically around 1.0-1.5 mL/min. b. Set the UV detector to a low wavelength, such as 210 nm, where both cholesterol and cholesteryl esters have absorbance. c. Equilibrate the column with the mobile phase until a stable baseline is achieved. d. Inject a known volume (e.g., 20 µL) of the prepared sample. e. Run the analysis under isocratic conditions. Free cholesterol will elute first, followed by the various cholesteryl esters in order of increasing hydrophobicity.

  • Quantification: a. Run standards for free cholesterol and this compound to determine their retention times and to generate a standard curve (peak area vs. concentration). b. Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards. c. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve, normalized to the peak area of the internal standard. d. Express the results as µg of this compound per mg of total cell protein.

Conclusion

The biosynthesis of this compound, catalyzed by ACAT1, is a central process in macrophage lipid metabolism and a hallmark of foam cell formation in atherosclerosis. Understanding the molecular details of this pathway, its regulation, and the methods to study it are essential for developing therapeutic strategies aimed at mitigating cholesterol accumulation in the arterial wall. This guide provides a comprehensive overview for researchers and drug development professionals, summarizing the core pathway, key quantitative data, and detailed experimental protocols to facilitate further investigation into this critical area of cardiovascular disease research.

References

The Central Role of Cholesteryl Oleate in Cellular Lipid Droplets: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cholesteryl oleate (B1233923), the esterified form of cholesterol with oleic acid, is a pivotal neutral lipid stored within cellular lipid droplets. These dynamic organelles are not merely inert storage depots but are crucial hubs for lipid metabolism, energy homeostasis, and cellular signaling. The synthesis, storage, and mobilization of cholesteryl oleate are tightly regulated processes, and their dysregulation is implicated in a spectrum of pathologies, including atherosclerosis, cancer, and neutral lipid storage diseases. This in-depth technical guide provides a comprehensive overview of the function of this compound in cellular lipid droplets, intended for researchers, scientists, and drug development professionals. It details the molecular mechanisms of this compound metabolism, its role in cellular signaling, and its implications in disease. Furthermore, this guide offers detailed experimental protocols for the quantification of this compound and the visualization and analysis of lipid droplets, alongside a compilation of quantitative data to facilitate comparative analysis.

Introduction: The Significance of this compound in Lipid Droplets

Cellular lipid droplets (LDs) are ubiquitous organelles composed of a neutral lipid core, primarily consisting of triacylglycerols (TAGs) and cholesteryl esters (CEs), encased by a phospholipid monolayer adorned with a specific proteome.[1] this compound is a major species of CE found in the LDs of many cell types.[2] Its formation serves a critical cytoprotective function by sequestering excess free cholesterol, which can be toxic to cellular membranes.[3] Beyond this storage role, the dynamic turnover of this compound provides a readily accessible pool of cholesterol for various cellular processes, including membrane biogenesis, steroid hormone synthesis, and lipoprotein assembly.[3] The metabolism of this compound is therefore intricately linked to overall cellular lipid homeostasis and signaling.

The Lifecycle of this compound in Lipid Droplets

The concentration and function of this compound within lipid droplets are governed by a tightly regulated cycle of synthesis, storage, and mobilization.

Synthesis: The Role of ACAT/SOAT

The esterification of cholesterol with a fatty acyl-CoA, predominantly oleoyl-CoA, to form this compound is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[4] In mammals, two isoforms of this enzyme exist:

  • ACAT1/SOAT1: Ubiquitously expressed and considered the primary enzyme responsible for cholesteryl ester synthesis in most tissues, including macrophages and steroidogenic tissues.[5][6]

  • ACAT2/SOAT2: Primarily expressed in the liver and intestines, playing a key role in dietary cholesterol absorption and lipoprotein assembly.[5]

The synthesis of this compound occurs in the endoplasmic reticulum (ER), where nascent lipid droplets are formed.[7] An increase in the intracellular concentration of free cholesterol and fatty acids stimulates ACAT/SOAT activity, leading to the accumulation of this compound within the hydrophobic core of budding lipid droplets.[4][5]

Storage within Lipid Droplets

Once synthesized, this compound is sequestered within the core of lipid droplets. The accumulation of this compound, along with triacylglycerols, contributes to the growth and expansion of these organelles.[8] The physical state of the lipid droplet core, whether isotropic (liquid) or anisotropic (liquid crystalline), can be influenced by the ratio of cholesteryl esters to triacylglycerols and can impact the rate of lipid mobilization.

Mobilization: The Action of Neutral Cholesteryl Ester Hydrolases

The liberation of free cholesterol and oleic acid from this compound is mediated by the hydrolytic activity of neutral cholesteryl ester hydrolases (nCEHs).[9] These enzymes translocate from the cytosol to the lipid droplet surface to access their substrate. Key enzymes involved in this process include:

  • Neutral Cholesteryl Ester Hydrolase 1 (NCEH1): Considered to play a dominant role in the hydrolysis of cholesteryl esters in macrophages.[3][10] Its activity is crucial for the efflux of cholesterol from foam cells, a key process in preventing atherosclerosis.[11]

  • Lysosomal Acid Lipase (LIPA): While primarily active in the acidic environment of the lysosome, LIPA also contributes to the hydrolysis of cholesteryl esters that are delivered to the lysosome via autophagy (lipophagy).[12]

The activity of these hydrolases is regulated by various signaling pathways, ensuring that the release of cholesterol is coordinated with cellular demand.

This compound and Cellular Signaling

This compound metabolism is intricately linked to cellular signaling pathways that regulate lipid homeostasis and inflammatory responses.

ACAT1/SOAT1 Signaling Pathway

The synthesis of this compound is a key regulatory node in cellular cholesterol homeostasis. The activity of ACAT1/SOAT1 is influenced by the availability of its substrates, free cholesterol and long-chain fatty acyl-CoAs. Upstream, signaling pathways that increase intracellular free cholesterol, such as the uptake of low-density lipoproteins (LDL) via the LDL receptor, stimulate ACAT1/SOAT1.[13] Downstream, the esterification of cholesterol into this compound reduces the free cholesterol pool in the ER, which in turn can relieve the feedback inhibition of SREBP-2 (Sterol Regulatory Element-Binding Protein 2), a key transcription factor that promotes cholesterol synthesis and uptake.[6]

ACAT1_SOAT1_Signaling LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding FreeCholesterol Free Cholesterol (in ER) LDLR->FreeCholesterol Uptake & Hydrolysis ACAT1 ACAT1/SOAT1 FreeCholesterol->ACAT1 Substrate SREBP2_inactive SREBP-2 (inactive) FreeCholesterol->SREBP2_inactive Inhibition OleoylCoA Oleoyl-CoA OleoylCoA->ACAT1 Substrate ACAT1->FreeCholesterol Depletes ER Pool CholesterylOleate This compound ACAT1->CholesterylOleate Esterification LipidDroplet Lipid Droplet Storage CholesterylOleate->LipidDroplet SREBP2_active SREBP-2 (active) (Transcription Factor) SREBP2_inactive->SREBP2_active Activation (low cholesterol) Cholesterol_Synthesis_Uptake Cholesterol Synthesis & Uptake Genes SREBP2_active->Cholesterol_Synthesis_Uptake Upregulation

Caption: ACAT1/SOAT1 Signaling Pathway for this compound Synthesis.
nCEH/LIPA Signaling Pathway

The mobilization of cholesterol from this compound is critical for reverse cholesterol transport and preventing lipid accumulation. The hydrolysis of cholesteryl esters by NCEH1 and LIPA is a key step in this process. The activity of NCEH1 can be regulated by post-translational modifications and its translocation to the lipid droplet surface.[7] The liberated free cholesterol can then be effluxed from the cell via transporters like ABCA1 and ABCG1, a process often regulated by Liver X Receptors (LXRs).[11]

nCEH_LIPA_Signaling LipidDroplet Lipid Droplet (this compound) NCEH1 NCEH1 LipidDroplet->NCEH1 Hydrolysis (Neutral) LIPA LIPA (in Lysosome) LipidDroplet->LIPA Hydrolysis (Acidic - Lipophagy) FreeCholesterol Free Cholesterol NCEH1->FreeCholesterol OleicAcid Oleic Acid NCEH1->OleicAcid LIPA->FreeCholesterol LIPA->OleicAcid ABCA1_G1 ABCA1/ABCG1 FreeCholesterol->ABCA1_G1 Efflux via LXR LXR FreeCholesterol->LXR Activates ApoA1_HDL ApoA-I / HDL ABCA1_G1->ApoA1_HDL to CholesterolEfflux Cholesterol Efflux ApoA1_HDL->CholesterolEfflux LXR->ABCA1_G1 Upregulates Transcription

Caption: nCEH/LIPA Signaling for this compound Mobilization.

This compound in Disease

The dysregulation of this compound metabolism is a hallmark of several diseases.

Atherosclerosis and Foam Cell Formation

In atherosclerosis, the accumulation of this compound-laden lipid droplets in macrophages within the arterial wall leads to the formation of "foam cells," a key initiating event in plaque development.[10][14] Macrophages take up modified LDL, leading to a massive influx of cholesterol that overwhelms the cell's efflux capacity.[15] This excess cholesterol is esterified by ACAT1 and stored as this compound in expanding lipid droplets. The impaired hydrolysis of these esters by nCEHs contributes to the persistence of foam cells and the progression of atherosclerotic plaques.[16]

Foam_Cell_Formation modLDL Modified LDL ScavengerReceptors Scavenger Receptors (e.g., CD36, SR-A) modLDL->ScavengerReceptors Uptake by Macrophage Macrophage ScavengerReceptors->Macrophage CholesterolInflux Massive Cholesterol Influx Macrophage->CholesterolInflux ACAT1_up Upregulated ACAT1 CholesterolInflux->ACAT1_up Stimulates CE_accumulation This compound Accumulation ACAT1_up->CE_accumulation LD_expansion Lipid Droplet Expansion CE_accumulation->LD_expansion FoamCell Foam Cell Formation LD_expansion->FoamCell CholesterolEfflux_down Reduced Cholesterol Efflux FoamCell->CholesterolEfflux_down Leads to Atherosclerosis Atherosclerosis Progression FoamCell->Atherosclerosis nCEH_impaired Impaired nCEH Activity nCEH_impaired->FoamCell Contributes to

Caption: Logical Flow of Foam Cell Formation in Atherosclerosis.
Cancer

Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation and survival.[17] Many cancer cells show increased levels of cholesteryl esters, including this compound, stored in lipid droplets.[18] This accumulation is often driven by the upregulation of SOAT1.[19] The stored this compound can serve as a source of cholesterol for building new cell membranes and as a source of fatty acids for energy production.[17] Targeting SOAT1 to inhibit this compound synthesis is being explored as a potential anti-cancer therapy.[19]

Neutral Lipid Storage Diseases

Genetic defects in the enzymes responsible for cholesteryl ester hydrolysis lead to neutral lipid storage diseases (NLSDs). For instance, mutations in the LIPA gene cause Wolman disease and Cholesteryl Ester Storage Disease (CESD), characterized by the massive accumulation of cholesteryl esters and triglycerides in various tissues.[14]

Quantitative Data on this compound and Lipid Droplets

The following tables summarize quantitative data from the literature on this compound levels and lipid droplet characteristics in various cell types and conditions.

Table 1: this compound/Ester Concentrations in Different Cell Types

Cell TypeConditionCholesteryl Ester Concentration (µg/mg protein)Reference
THP-1 MacrophagesControl8.0[16]
THP-1 MacrophagesAcetylated LDL (100 µg/ml, 48h)79.6[16]
THP-1 MacrophagesAggregated LDL (100 µg/ml, 48h)120[16]
Primary Human MacrophagesControl5.1[16]
Primary Human MacrophagesAggregated LDL148[16]
Mouse Peritoneal MacrophagesControl~1[20]
Mouse Peritoneal MacrophagesAcetyl-LDL42.3 ± 4.3[20]
Pancreatic Cancer Cells (PDAC)Standard CultureHigher than normal pancreatic cells[21]
Breast Cancer Cell Lines (MCF7)Standard CultureHigher TG and CE than normal-like cells[22]

Table 2: Effect of Oleic Acid on Lipid Droplet Number and Size

| Cell Type | Treatment | Change in Lipid Droplet Number | Change in Lipid Droplet Size/Diameter | Reference | | :--- | :--- | :--- | :--- | | Huh-7 (Hepatocytes) | 60 µM Oleic Acid | Increased | Increased |[8] | | Mammary Epithelial Cells | 100 µM Oleic Acid | Increased | Increased (up to 7 µm) |[4] | | A431 Cells | 10-20 µM Oleic Acid + 100 µM Cholesterol | Increased | Not specified |[23] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and lipid droplets.

Quantification of Cellular this compound by HPLC

This protocol describes the extraction and quantification of cholesteryl esters from cultured cells using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS)

  • Hexane:Isopropanol (3:2, v/v)

  • Internal standard (e.g., Cholesteryl heptadecanoate)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Zorbax ODS)

  • Mobile phase: Acetonitrile:Isopropanol (50:50, v/v)

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Wash cultured cells twice with ice-cold PBS.

    • Scrape cells into a known volume of PBS.

    • Add a known amount of internal standard to the cell suspension.

    • Add 3 volumes of hexane:isopropanol (3:2, v/v) to the cell suspension.

    • Vortex vigorously for 2 minutes and centrifuge at 1500 x g for 10 minutes to separate the phases.

    • Carefully collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • HPLC Analysis:

    • Reconstitute the dried lipid extract in a known volume of the mobile phase.

    • Inject the sample onto the C18 column.

    • Elute the lipids isocratically with acetonitrile:isopropanol (50:50, v/v) at a flow rate of 1 ml/min.[24]

    • Detect the eluting cholesteryl esters using a UV detector at 210 nm.[24]

    • Identify and quantify the this compound peak by comparing its retention time and peak area to that of a pure standard and the internal standard.

HPLC_Workflow Start Start: Cultured Cells Wash Wash with PBS Start->Wash Harvest Harvest Cells Wash->Harvest Add_IS Add Internal Standard Harvest->Add_IS Extract Lipid Extraction (Hexane:Isopropanol) Add_IS->Extract Dry Dry Extract (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification Detect->Quantify End End: this compound Concentration Quantify->End

Caption: Workflow for HPLC Quantification of this compound.
Visualization of Lipid Droplets using BODIPY 493/503 Staining

This protocol details the staining of neutral lipids within lipid droplets in cultured cells using the fluorescent dye BODIPY 493/503 for visualization by fluorescence microscopy.

Materials:

  • Cultured cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • BODIPY 493/503 stock solution (1 mg/ml in DMSO)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.[25]

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of BODIPY 493/503 by diluting the stock solution 1:1000 to 1:2500 in PBS to a final concentration of approximately 1-2 µM.[19]

    • Incubate the fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.[]

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (green fluorescence) and DAPI (blue fluorescence).

    • Lipid droplet number, size, and intensity can be quantified using image analysis software such as ImageJ or Fiji.[]

Conclusion

This compound is a central player in the biology of cellular lipid droplets, with its metabolism being crucial for maintaining cellular lipid homeostasis and influencing a variety of signaling pathways. The accumulation of this compound is a key feature of several prevalent diseases, making the enzymes involved in its metabolism attractive therapeutic targets. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers investigating the multifaceted roles of this compound and lipid droplets in health and disease. Further research into the intricate regulation of this compound metabolism will undoubtedly unveil new insights into cellular physiology and pathology, paving the way for novel diagnostic and therapeutic strategies.

References

The Enzymatic Synthesis of Cholesteryl Oleate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity cholesteryl oleate (B1233923) is crucial for a variety of applications, including the study of lipid metabolism, the development of drug delivery systems, and as a standard in clinical chemistry. Enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods, which often require harsh reaction conditions and can produce unwanted byproducts. This guide provides a comprehensive overview of the enzymatic synthesis of cholesteryl oleate, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways.

Introduction to Enzymatic Esterification of Cholesterol

The enzymatic synthesis of this compound is an esterification reaction that joins cholesterol and oleic acid. This process is most commonly catalyzed by lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), a class of enzymes that can reverse their natural hydrolytic function in environments with low water activity. Lipases are widely used for this purpose due to their broad substrate specificity, high stability in organic solvents, and chemo- and regioselectivity. The reaction can be performed in organic solvents or, more advantageously, in a solvent-free system to simplify downstream processing and reduce environmental impact.

In a biological context, the esterification of cholesterol is primarily carried out by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1] This process is vital for cellular cholesterol homeostasis, preventing the accumulation of toxic free cholesterol by converting it into inert cholesteryl esters for storage in lipid droplets.[1][2] There are two isoforms of this enzyme, ACAT1 (or SOAT1), which is found in most tissues, and ACAT2 (or SOAT2), which is primarily located in the liver and intestines.[2][3]

Key Enzymes in this compound Synthesis

Several microbial lipases have demonstrated high efficacy in catalyzing the synthesis of this compound and other sterol esters. The choice of enzyme is a critical parameter that influences reaction efficiency and yield.

  • Candida antarctica Lipase (B570770) B (CALB): Often used in its immobilized form (e.g., Novozym 435), CALB is one of the most effective biocatalysts for esterification due to its high activity, stability at elevated temperatures, and tolerance to a wide range of organic solvents.[4]

  • Rhizomucor miehei Lipase: This lipase, frequently used in an immobilized form (e.g., Lipozyme RM IM), is also a popular choice for ester synthesis.[5]

  • Candida rugosa Lipase (CRL): CRL has shown high catalytic activity for the esterification of phytosterols (B1254722) with oleic acid, achieving high conversion rates in short reaction times.[6]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol is a representative methodology synthesized from various studies on lipase-catalyzed esterification.[6][7] Researchers should optimize specific parameters based on their experimental goals and available resources.

Materials:

  • Cholesterol (high purity)

  • Oleic acid (high purity)

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., n-hexane, isooctane, or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Reaction vessel (e.g., screw-capped flask)

  • Incubator shaker or magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine cholesterol and oleic acid. A common molar ratio of oleic acid to cholesterol is between 1:1 and 3:1 to favor the forward reaction.[6][8] For a solvent-based reaction, dissolve the substrates in a suitable organic solvent like n-hexane or isooctane. For a solvent-free system, the reactants are mixed directly.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading typically ranges from 5% to 10% (w/w) of the total substrate mass.[6]

  • Water Removal (Optional): To drive the reaction equilibrium towards ester formation, activated molecular sieves can be added to the mixture to adsorb the water produced during the reaction.[7]

  • Reaction Incubation: Place the reaction vessel in an incubator shaker or on a heated magnetic stirrer. Maintain a constant temperature, typically between 40°C and 60°C, with continuous agitation (e.g., 150-200 rpm) to ensure proper mixing.[6][9] The reaction time can vary from a few hours to over 24 hours, depending on the specific conditions and desired conversion rate.[6][9]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing the concentration of remaining oleic acid by titration with a standard base solution or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Recovery: Upon completion of the reaction, the immobilized enzyme can be recovered by simple filtration and washed with fresh solvent. The recovered enzyme can often be reused for several reaction cycles.

  • Product Isolation: The filtered reaction mixture contains the crude this compound. If a solvent was used, it can be removed using a rotary evaporator to yield the crude product.

Purification of this compound

The crude product will contain unreacted cholesterol and oleic acid, necessitating a purification step to obtain high-purity this compound.

Column Chromatography:

This is a highly effective method for separating this compound from the more polar unreacted starting materials.[10]

  • Stationary Phase: Silica gel is commonly used as the stationary phase.

  • Mobile Phase: A non-polar mobile phase is employed to elute the less polar this compound first. A common mobile phase system is a mixture of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or isopropanol.[11][12] For instance, a gradient or isocratic elution with hexane:isopropanol:acetic acid (e.g., 100:0.5:0.1 v/v/v) or hexane:n-butyl chloride:acetonitrile:acetic acid (e.g., 90:10:1.5:0.01 v/v/v/v) can be effective for separating neutral lipids.[11][12] The fractions are collected and analyzed by TLC to identify those containing pure this compound. The solvent is then removed by rotary evaporation.

Recrystallization:

Recrystallization can also be used to purify the product. The crude this compound is dissolved in a minimal amount of a hot solvent, such as acetone (B3395972) or ethanol, and then allowed to cool slowly, leading to the formation of pure crystals.[10]

Quantitative Data on Synthesis Parameters

The yield of this compound is influenced by several factors. The following tables summarize the effects of key parameters on the enzymatic esterification process, with data synthesized from various studies on sterol ester synthesis.

Table 1: Effect of Temperature on Esterification

EnzymeSubstratesTemperature (°C)Conversion/YieldReference
Candida rugosa LipasePhytosterols & Oleic Acid2071.2% Conversion[6]
Candida rugosa LipasePhytosterols & Oleic Acid50~95% Conversion[6]
Novozym 435Oleic Acid & Oleyl Alcohol51Optimum[13]
Novozym 435Ethylene Glycol & Oleic Acid70>99% Conversion[14]

Table 2: Effect of Substrate Molar Ratio on Esterification

EnzymeSubstrates (Acid:Alcohol/Sterol)Molar RatioConversion/YieldReference
Novozym 435Oleic Acid & Oleyl Alcohol1:1Optimum[13]
Candida rugosa LipasePhytosterols & Fatty Acids1:2.396.8% Conversion[6]
Candida antarctica LipasePhytosterols & Fatty Acids1:3Optimum[8]

Table 3: Effect of Enzyme Loading on Esterification

EnzymeSubstratesEnzyme Loading (% w/w)Conversion/YieldReference
Candida rugosa LipasePhytosterols & Fatty Acids5.896.8% Conversion[6]
Novozym 435Oleic Acid & Oleyl Alcohol7Optimum[13]

Visualizing the Workflow and Biological Pathway

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the enzymatic synthesis and purification of this compound.

G sub_prep Substrate Preparation (Cholesterol & Oleic Acid) reaction Enzymatic Esterification (Immobilized Lipase, 40-60°C) sub_prep->reaction filtration Enzyme Recovery (Filtration) reaction->filtration Reaction Mixture enzyme_reuse Enzyme Reuse filtration->enzyme_reuse Recovered Enzyme evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation Filtrate crude_product Crude this compound evaporation->crude_product purification Purification (Column Chromatography) crude_product->purification pure_product High-Purity This compound purification->pure_product analysis Purity Analysis (TLC, GC-MS) pure_product->analysis

Workflow for the enzymatic synthesis of this compound.

The ACAT/SOAT Signaling Pathway for Cholesterol Esterification

This diagram illustrates the cellular pathway for cholesterol esterification, which is relevant for researchers in drug development targeting lipid metabolism.

G fc Free Cholesterol (in ER membrane) acat ACAT/SOAT fc->acat acyl_coa Fatty Acyl-CoA acyl_coa->acat ce Cholesteryl Ester acat->ce ld Lipid Droplet (Storage) ce->ld feedback High Free Cholesterol feedback->acat Allosteric Inhibition

Simplified ACAT/SOAT pathway for cellular cholesterol esterification.

References

The Physical State of Cholesteryl Oleate at Physiological Temperature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleate (B1233923), the ester of cholesterol and oleic acid, is a pivotal lipid molecule in human physiology and pathology. As a major component of the lipid core of low-density lipoproteins (LDL) and a significant constituent of atherosclerotic plaques, its physical state at physiological temperature (approximately 37°C) is of paramount importance in understanding its biological behavior.[1] This technical guide provides an in-depth analysis of the physical properties of cholesteryl oleate, focusing on its phase transitions and behavior in biological contexts, supported by experimental data and methodologies.

Core Physical Properties

This compound is a large, hydrophobic molecule that, unlike simple lipids, exhibits complex phase behavior, transitioning through various liquid crystalline states.

Melting Point and Phase Transitions

The melting point of pure this compound is consistently reported in the range of 44-47°C.[2][3][4][5] This is significantly above the normal human body temperature of 37°C. Consequently, in its pure form within the body, this compound does not exist as a simple isotropic liquid. Instead, it adopts a more ordered, liquid-crystalline state.

At physiological temperature, pure this compound is predominantly found in a smectic liquid-crystalline phase .[6][7] This phase is characterized by molecules arranged in layers, with the long axes of the molecules oriented parallel to each other within each layer. This ordered arrangement has significant implications for its packing within lipoprotein particles and its potential to crystallize within atherosclerotic lesions.

This compound can exist in several distinct phases depending on the temperature and its purity:

  • Crystalline (k): A highly ordered solid state. Studies have shown the coexistence of two crystal forms, k1 and k2, with different melting temperatures.[2]

  • Smectic (s): A liquid-crystalline phase with layered structures. X-ray diffraction studies suggest a smectic A phase, where the molecules are oriented perpendicular to the layer planes.[6][8]

  • Cholesteric (c): Another liquid-crystalline phase where the molecular direction rotates in a helical manner from one layer to the next. This phase is typically observed upon cooling from the isotropic liquid state.[2][6]

  • Isotropic liquid (i): A disordered liquid state found at temperatures above its melting point.

The transitions between these phases are thermodynamically distinct events that can be characterized by their transition temperatures and enthalpy changes.

Quantitative Data on Phase Transitions

The following table summarizes the quantitative data for the phase transitions of this compound as determined by Differential Scanning Calorimetry (DSC).

TransitionTransition Temperature (°C)Enthalpy of Transition (ΔH) (kJ/mol)Reference
Crystalline (k2) → Isotropic Liquid (i)44.219.2Miyata & Kishimoto, 1978 [cited in 1]
Crystalline (k1) → Isotropic Liquid (i)50.525.5Miyata & Kishimoto, 1978 [cited in 1]
Isotropic Liquid (i) → Cholesteric (c)45.7-0.54Miyata & Kishimoto, 1978 [cited in 1]
Cholesteric (c) → Smectic (s)42.5-1.13Miyata & Kishimoto, 1978 [cited in 1]
Smectic (s) → Crystalline (k)36.7-10.5Miyata & Kishimoto, 1978 [cited in 1]

Note: The data from Miyata & Kishimoto (1978) as cited in the J-Stage publication provides a detailed analysis of the polymorphism of this compound.

Experimental Protocols

The characterization of the physical state of this compound relies on several key experimental techniques.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample. It is highly effective for determining phase transition temperatures and enthalpies.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of purified this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: A differential scanning calorimeter, such as a Perkin-Elmer DSC-1B, is used.[9] The instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Thermal Program: The sample and reference pans are heated and cooled at a controlled rate (e.g., 2.5, 5, or 10°C/min).[9] A typical temperature range for studying this compound is from 0°C to 60°C to encompass all relevant phase transitions.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic (heat absorbing) and exothermic (heat releasing) transitions appear as peaks. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[2]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Pure This compound seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference into DSC seal->load program Run Heating/Cooling Program load->program record Record Heat Flow vs. Temperature program->record thermogram Analyze DSC Thermogram record->thermogram identify Identify Transition Temperatures (Peaks) thermogram->identify calculate Calculate Enthalpy (Peak Area) thermogram->calculate

Caption: Workflow for Differential Scanning Calorimetry analysis.
X-Ray Diffraction

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal, including the layered arrangement in liquid-crystalline phases.

Methodology:

  • Sample Preparation: The this compound sample is placed in a temperature-controlled sample holder. The temperature can be precisely regulated to study the structure at different phases.

  • Instrumentation: A diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a detector is used.

  • Data Collection: The sample is irradiated with the X-ray beam, and the scattered X-rays are detected at various angles (2θ).

  • Data Analysis: The diffraction pattern, a plot of intensity versus scattering angle, reveals information about the molecular packing. For the smectic phase of this compound, a sharp, low-angle diffraction peak is characteristic of the layered structure, and the position of this peak can be used to calculate the layer spacing.[6][8] A diffuse wide-angle peak indicates the liquid-like disorder within the layers.

Polarizing Light Microscopy

Polarizing light microscopy is used to visualize the unique textures of different liquid-crystalline phases, which are birefringent (anisotropic).

Methodology:

  • Sample Preparation: A small amount of this compound is placed on a microscope slide and covered with a coverslip. The slide is placed on a temperature-controlled hot stage.

  • Instrumentation: A light microscope equipped with two polarizers (a polarizer and an analyzer) oriented perpendicular to each other is used.

  • Observation: The sample is heated and cooled while being observed through the microscope. Isotropic liquids appear dark, while liquid-crystalline phases exhibit characteristic textures and colors due to their birefringence.[10] The smectic phase of this compound often displays a focal conic texture.

Biological Significance: The Role in Atherosclerosis

The physical state of this compound is a critical factor in its role in the pathogenesis of atherosclerosis. This compound is the predominant cholesteryl ester that accumulates in the core of LDL particles, particularly in individuals consuming diets rich in monounsaturated fats.[1]

The enrichment of LDL particles with this compound, which is in a smectic liquid-crystalline state at body temperature, is thought to make these particles more atherogenic.[1] This is because the ordered, anisotropic nature of the this compound core can influence the overall structure and stability of the LDL particle, potentially promoting its aggregation and retention in the arterial wall.

The accumulation of these this compound-rich LDL particles in the subendothelial space is a key initiating event in the formation of atherosclerotic plaques. Within the plaque, this compound can form lipid droplets in foam cells and may eventually crystallize, contributing to the growth and instability of the plaque. The physical state of these lipid deposits influences their accessibility to enzymes that could hydrolyze the esters and facilitate cholesterol efflux.[11]

Atherosclerosis_Pathway cluster_diet Dietary Influence cluster_liver Hepatic Metabolism cluster_circulation Circulation cluster_plaque Atherosclerotic Plaque Formation diet High Monounsaturated Fat Diet acat2 Increased Hepatic ACAT2 Activity diet->acat2 co_prod Increased Cholesteryl Oleate Production acat2->co_prod ldl_assembly Incorporation into VLDL/LDL Particles co_prod->ldl_assembly ldl_co LDL Particles Enriched with Smectic this compound ldl_assembly->ldl_co ldl_retention LDL Retention & Aggregation in Arterial Wall ldl_co->ldl_retention foam_cell Foam Cell Formation ldl_retention->foam_cell plaque_growth Plaque Growth & Instability foam_cell->plaque_growth

Caption: Role of this compound's physical state in atherosclerosis.

Conclusion

The physical state of this compound at physiological temperature is that of a smectic liquid crystal, a consequence of its melting point being significantly above 37°C. This ordered, layered structure is a key determinant of its behavior in biological systems, particularly in the context of lipoprotein metabolism and the development of atherosclerosis. Understanding the thermotropic phase behavior of this compound, as elucidated by techniques such as DSC, X-ray diffraction, and polarizing microscopy, provides crucial insights for researchers and professionals in drug development aimed at mitigating cardiovascular disease. The enrichment of LDL particles with this liquid-crystalline lipid enhances their atherogenic potential, making the physical state of this compound a critical factor in the progression of this widespread pathology.

References

An In-depth Technical Guide to the Intracellular Trafficking and Metabolism of Cholesteryl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl oleate (B1233923), a prominent cholesteryl ester, plays a central role in cellular cholesterol homeostasis and is implicated in the pathophysiology of various metabolic diseases, including atherosclerosis. Its intracellular journey involves a complex interplay of enzymatic processes and vesicular and non-vesicular transport mechanisms, tightly regulated by intricate signaling networks. This technical guide provides a comprehensive overview of the synthesis, storage, hydrolysis, and trafficking of cholesteryl oleate, with a focus on the key molecular players and pathways. Detailed experimental protocols for studying these processes are provided, along with quantitative data to facilitate a deeper understanding of the dynamics of this compound metabolism.

Introduction

Cholesterol, an essential component of mammalian cell membranes, is maintained within a narrow range to ensure proper cellular function. Excess free cholesterol can be cytotoxic, necessitating its conversion into a more inert form for storage. The esterification of cholesterol with fatty acids, primarily oleic acid, to form cholesteryl esters (CEs) is a critical mechanism for this purpose. This compound, the most common CE in many cell types, is stored in cytosolic lipid droplets (LDs). The dynamic balance between this compound synthesis and hydrolysis is crucial for maintaining cellular cholesterol homeostasis and is a key area of investigation in metabolic research and drug development.

Synthesis of this compound

The synthesis of this compound is catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). This enzyme is located in the endoplasmic reticulum (ER) and utilizes long-chain fatty acyl-CoAs and free cholesterol as substrates.

There are two isoforms of ACAT in mammals:

  • ACAT1/SOAT1: Ubiquitously expressed and responsible for cholesterol esterification in most tissues, including macrophages, where it plays a role in foam cell formation.

  • ACAT2/SOAT2: Primarily expressed in the liver and intestine, where it is involved in the assembly and secretion of lipoproteins.

The enzymatic reaction is as follows:

Cholesterol + Oleoyl-CoA ACAT/SOAT → this compound + CoA

The activity of ACAT is regulated by the availability of its substrates, particularly the pool of regulatory free cholesterol in the ER.

Storage of this compound in Lipid Droplets

Newly synthesized this compound, being highly hydrophobic, is partitioned from the ER membrane and packaged into the core of lipid droplets. LDs are dynamic organelles composed of a neutral lipid core, mainly triacylglycerols and CEs, surrounded by a phospholipid monolayer and a unique proteome.

The formation of LDs is a multi-step process initiated at the ER. The accumulation of neutral lipids between the leaflets of the ER membrane leads to the budding of a nascent LD into the cytoplasm. These nascent LDs can then grow through the acquisition of more neutral lipids and fusion with other LDs.

Hydrolysis of this compound

The mobilization of free cholesterol from stored this compound is a critical step in cholesterol efflux and is mediated by the action of cholesteryl ester hydrolases. Two key enzymes are involved in this process, operating in different subcellular compartments:

Lysosomal Hydrolysis

This compound delivered to the cell via the uptake of lipoproteins, such as low-density lipoprotein (LDL), is transported to the lysosomes. Within the acidic environment of the lysosome, lysosomal acid lipase (B570770) (LAL) hydrolyzes the this compound to yield free cholesterol and oleic acid.

This compound --LAL (pH 4.0-5.0)--> Cholesterol + Oleic Acid

The liberated free cholesterol is then transported out of the lysosome to other cellular compartments, a process that involves the Niemann-Pick C1 (NPC1) protein.

Cytosolic Hydrolysis

The hydrolysis of this compound stored in cytosolic lipid droplets is carried out by neutral cholesteryl ester hydrolase (NCEH1) , also known as arylacetamide deacetylase-like 1 (AADACL1). NCEH1 is an ER-resident enzyme that can associate with lipid droplets to catalyze the breakdown of cholesteryl esters at a neutral pH. This process is considered the rate-limiting step for the efflux of cholesterol from macrophage foam cells.[1]

This compound --NCEH1 (pH ~7.0)--> Cholesterol + Oleic Acid

Intracellular Trafficking Pathways

The movement of this compound and its metabolic products between different organelles is a highly regulated process.

Diagram: Intracellular Trafficking of this compound

Cholesteryl_Oleate_Trafficking cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_endolysosomal Endolysosomal Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum LDL LDL (containing This compound) Endosome Endosome LDL->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation FC_pool Free Cholesterol Pool Lysosome->FC_pool Cholesterol Egress (NPC1-mediated) Oleate_pool Oleic Acid Pool Lysosome->Oleate_pool LD Lipid Droplet (this compound) LD->FC_pool Hydrolysis (NCEH1) LD->Oleate_pool ER ER FC_pool->ER Transport ER->LD CE Synthesis (ACAT/SOAT)

Caption: Overview of this compound uptake, lysosomal hydrolysis, synthesis, storage, and cytosolic mobilization.

Regulatory Signaling Pathways

The metabolism of this compound is tightly controlled by a network of signaling pathways that sense cellular lipid levels and modulate the expression and activity of key enzymes.

Liver X Receptor (LXR) Signaling

LXRs (LXRα and LXRβ) are nuclear receptors that act as cellular cholesterol sensors. When activated by oxysterols, which are oxidized derivatives of cholesterol, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This activation leads to the upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, and has been shown to influence the expression of genes related to cholesterol homeostasis.

Diagram: LXR Signaling Pathway

LXR_Signaling Oxysterols Oxysterols LXR LXR Oxysterols->LXR binds & activates RXR RXR LXR->RXR heterodimerizes LXRE LXR Response Element (LXRE) RXR->LXRE binds TargetGenes Target Genes (e.g., ABCA1, ABCG1) LXRE->TargetGenes activates transcription CholesterolEfflux Increased Cholesterol Efflux TargetGenes->CholesterolEfflux

Caption: LXR activation by oxysterols promotes cholesterol efflux gene expression.

Sterol Regulatory Element-Binding Protein (SREBP) Signaling

SREBPs are a family of transcription factors that regulate the synthesis of cholesterol and fatty acids. SREBP-2 is the primary regulator of cholesterol biosynthesis. When cellular sterol levels are low, the SREBP-SCAP complex moves from the ER to the Golgi, where SREBP-2 is proteolytically cleaved. The released N-terminal domain of SREBP-2 translocates to the nucleus and activates the transcription of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase and the LDL receptor.[2]

Diagram: SREBP-2 Signaling Pathway

SREBP2_Signaling LowCholesterol Low Cellular Cholesterol ER Endoplasmic Reticulum LowCholesterol->ER SREBP_SCAP SREBP-2/SCAP Complex Golgi Golgi Apparatus SREBP_SCAP->Golgi translocates nSREBP2 Nuclear SREBP-2 SREBP_SCAP->nSREBP2 cleavage by Proteases Proteases Proteases SRE Sterol Response Element (SRE) nSREBP2->SRE binds TargetGenes Target Genes (e.g., HMGCR, LDLR) SRE->TargetGenes activates transcription CholesterolSynthesis Increased Cholesterol Synthesis & Uptake TargetGenes->CholesterolSynthesis

Caption: Low cholesterol activates SREBP-2, leading to increased cholesterol synthesis and uptake.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a cellular energy sensor that is activated during periods of low energy (high AMP/ATP ratio). Once activated, AMPK phosphorylates various downstream targets to inhibit anabolic pathways and promote catabolic processes. In the context of lipid metabolism, AMPK has been shown to phosphorylate and regulate the activity of enzymes involved in lipolysis, such as hormone-sensitive lipase (HSL), a related neutral cholesteryl ester hydrolase. This suggests a potential role for AMPK in controlling the mobilization of this compound from lipid droplets.

Diagram: AMPK Signaling and Lipolysis

AMPK_Signaling LowEnergy Low Energy State (High AMP/ATP ratio) AMPK AMPK LowEnergy->AMPK activates NCEH1 NCEH1/HSL AMPK->NCEH1 phosphorylates Lipolysis Increased Cholesteryl Oleate Hydrolysis NCEH1->Lipolysis

Caption: AMPK activation can promote the hydrolysis of stored this compound.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound metabolism.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxCell Type/Source
ACAT1 Oleoyl-CoA~5-15 µMVariesVarious
LAL This compound~20-50 µMVariesHuman Lysosomes
NCEH1 This compound~5-10 µMVariesMacrophages

Note: Km and Vmax values can vary significantly depending on the assay conditions, enzyme source, and purity.

Table 2: Cellular this compound Concentrations

Cell TypeConditionThis compound Concentration (µg/mg protein)
Mouse Peritoneal Macrophages Basal5 - 15
Acetylated LDL-loaded50 - 150+
Human Monocyte-derived Macrophages Basal2 - 10
LDL-loaded30 - 100+

Experimental Protocols

Measurement of ACAT Activity

This protocol describes a radiometric assay to measure ACAT activity in cell lysates or microsomes.

Diagram: ACAT Activity Assay Workflow

ACAT_Assay Start Start: Cell Lysate/ Microsomes Incubation Incubate with [14C]Oleoyl-CoA & Cholesterol Start->Incubation Extraction Lipid Extraction (Chloroform:Methanol) Incubation->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC Quantification Scintillation Counting of this compound Band TLC->Quantification End End: Calculate ACAT Activity Quantification->End

Caption: Workflow for the radiometric ACAT activity assay.

Materials:

  • Cell lysate or microsomal fraction

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Bovine serum albumin (BSA)

  • Cholesterol solution (e.g., in ethanol)

  • [1-14C]Oleoyl-CoA (radiolabeled substrate)

  • Chloroform:Methanol (2:1, v/v)

  • TLC plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Iodine crystals for visualization

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing assay buffer, BSA, and cholesterol.

  • Add the cell lysate or microsomal protein to the reaction mixture.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding [1-14C]Oleoyl-CoA.

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding chloroform:methanol.

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform.

  • Spot the sample onto a TLC plate alongside a this compound standard.

  • Develop the TLC plate in the developing solvent.

  • Visualize the lipid spots with iodine vapor.

  • Scrape the silica (B1680970) gel corresponding to the this compound band into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the amount of this compound formed per unit of time and protein.

Fluorescent Labeling of Lipid Droplets

This protocol describes the use of fluorescent dyes to visualize lipid droplets in cultured cells.

Materials:

  • Cultured cells on coverslips or in imaging dishes

  • Fluorescent dye stock solution (e.g., BODIPY 493/503 or Nile Red in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with oleic acid complexed to BSA to induce lipid droplet formation (optional).

  • Dilute the fluorescent dye stock solution in culture medium to the final working concentration (e.g., 1 µg/mL for BODIPY 493/503).

  • Remove the culture medium from the cells and add the staining solution.

  • Incubate for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Subcellular Fractionation for Lipid Droplet and Lysosome Isolation

This protocol describes a differential centrifugation method to enrich for lipid droplets and lysosomes.

Diagram: Subcellular Fractionation Workflow

Subcellular_Fractionation Start Start: Cell Homogenate Centrifuge1 Low-speed Centrifugation (e.g., 1,000 x g) Start->Centrifuge1 Pellet1 Pellet (Nuclei, Debris) Centrifuge1->Pellet1 Supernatant1 Post-nuclear Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-speed Centrifugation (e.g., 20,000 x g) Supernatant1->Centrifuge2 Pellet2 Pellet (Mitochondria, Lysosomes) Centrifuge2->Pellet2 Supernatant2 Supernatant (Cytosol, Microsomes) Centrifuge2->Supernatant2 Gradient Density Gradient Centrifugation of Pellet 2 Pellet2->Gradient Ultracentrifugation Ultracentrifugation of Supernatant 2 Supernatant2->Ultracentrifugation LD_layer Floating Lipid Droplet Layer Ultracentrifugation->LD_layer Lysosomes Enriched Lysosomes Gradient->Lysosomes

Caption: A general workflow for the isolation of lipid droplets and lysosomes by differential and density gradient centrifugation.

Materials:

  • Cultured cells or tissue

  • Homogenization buffer (e.g., sucrose-based buffer with protease inhibitors)

  • Dounce homogenizer

  • Centrifuges (low-speed, high-speed, and ultracentrifuge)

  • Density gradient medium (e.g., OptiPrep™ or sucrose)

Procedure:

  • Harvest cells or tissue and wash with cold PBS.

  • Resuspend in ice-cold homogenization buffer.

  • Homogenize the cells using a Dounce homogenizer.

  • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

  • Collect the supernatant (post-nuclear supernatant).

  • Perform a high-speed centrifugation (e.g., 20,000 x g for 20 minutes) to pellet mitochondria and lysosomes.

  • The supernatant from this step contains cytosol and microsomes. To isolate lipid droplets, this supernatant can be subjected to ultracentrifugation, where the lipid droplets will float to the top.

  • To isolate lysosomes, resuspend the pellet from step 6 and apply it to a density gradient (e.g., a discontinuous sucrose (B13894) gradient) and centrifuge at high speed.

  • Collect the fractions and analyze for lysosomal markers (e.g., LAMP1) to identify the enriched lysosomal fraction.

Quantification of this compound by Mass Spectrometry

This protocol provides a general workflow for the quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Lipid extract from cells or tissues

  • Internal standard (e.g., deuterated this compound)

  • LC-MS system (e.g., with a C18 column)

  • Solvents for mobile phase (e.g., methanol, isopropanol, acetonitrile, water with additives like formic acid or ammonium (B1175870) formate)

Procedure:

  • Extract lipids from the sample using a method like the Folch or Bligh-Dyer extraction.

  • Add a known amount of the internal standard to the sample before extraction.

  • Dry the lipid extract and reconstitute in the initial mobile phase.

  • Inject the sample into the LC-MS system.

  • Separate the lipids using a suitable gradient elution on a C18 column.

  • Detect the this compound and the internal standard using the mass spectrometer in a suitable scan mode (e.g., selected ion monitoring or multiple reaction monitoring).

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.

Conclusion

The intracellular trafficking and metabolism of this compound are fundamental processes in cellular lipid homeostasis. A thorough understanding of the enzymes, organelles, and signaling pathways involved is crucial for elucidating their roles in health and disease. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the intricate life cycle of this compound and to identify potential therapeutic targets for metabolic disorders. Further research into the precise regulatory mechanisms and the interplay between different metabolic pathways will continue to advance our knowledge in this critical area of cell biology.

References

The Central Role of Cholesteryl Oleate in Macrophage Foam Cell Formation and the Progression of Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Atherosclerosis, a chronic inflammatory disease of the arteries, is fundamentally characterized by the accumulation of lipids within the arterial wall. A hallmark of this process is the formation of macrophage-derived foam cells, which are laden with cholesteryl esters (CE). Among these, cholesteryl oleate (B1233923) stands out as the predominant species, serving as the primary storage form of excess cholesterol. The metabolic flux of cholesterol—from uptake and esterification to storage and subsequent hydrolysis for efflux—is governed by a delicate balance of key enzymatic activities. This technical guide provides an in-depth examination of the biochemical pathways leading to cholesteryl oleate accumulation, the experimental methodologies used to study these processes, and the critical role of enzymes such as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and neutral cholesterol ester hydrolase (NCEH1) in foam cell biology and atherosclerotic plaque development. Understanding these core mechanisms is paramount for the development of novel therapeutic interventions targeting atherosclerosis.

Introduction: Foam Cells and Atherosclerosis

Atherosclerosis is initiated by the deposition and modification of lipoproteins, particularly low-density lipoproteins (LDL), in the arterial intima.[1][2][3] This triggers an inflammatory response, leading to the recruitment of monocytes which then differentiate into macrophages.[4] These macrophages avidly internalize modified LDL (e.g., oxidized LDL, oxLDL) through scavenger receptors (SRs) like CD36 and SR-A1.[4][5]

Unlike the highly regulated LDL receptor, SR expression is not downregulated by intracellular cholesterol levels, leading to uncontrolled lipid uptake.[2] The internalized cholesteryl esters from LDL are hydrolyzed in lysosomes by lysosomal acid lipase (B570770) (LAL) to yield free cholesterol (FC).[4][5] When the capacity of the macrophage to efflux this excess FC is overwhelmed, the cell esterifies it with a fatty acid, predominantly oleic acid, via the enzyme ACAT1.[5][6] The resulting this compound is stored in cytoplasmic lipid droplets (LDs), giving the cell a characteristic "foamy" appearance.[2][4] These foam cells are a cardinal feature of atherosclerotic lesions, contributing to plaque growth, inflammation, and eventual instability.[7]

The Cholesteryl Ester Cycle: A Balancing Act

The accumulation of this compound is not a terminal fate. Macrophages possess a pathway to mobilize this stored cholesterol, creating a dynamic "cholesteryl ester cycle" of continual hydrolysis and re-esterification.[8][9] The key players in this cycle are ACAT1, responsible for synthesis, and neutral cholesterol ester hydrolase (NCEH), responsible for hydrolysis. The balance between these two enzymatic activities dictates the net accumulation of CE and the fate of the foam cell.

  • Esterification (ACAT1): Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) is an endoplasmic reticulum (ER)-resident enzyme that catalyzes the formation of CEs from FC and long-chain fatty acyl-CoAs.[10][11][12] This process is a protective mechanism, converting potentially cytotoxic free cholesterol into inert cholesteryl esters for storage.[13][14] In macrophages, ACAT1 is the predominant isoform and is crucial for foam cell formation.[11][14]

  • Hydrolysis (NCEH1): The mobilization of cholesterol from lipid droplets for efflux is initiated by the hydrolysis of CEs back into FC and fatty acids. This is the rate-limiting step in the reverse cholesterol transport pathway from foam cells.[6][15][16] While several enzymes were proposed, it is now established that neutral cholesterol ester hydrolase 1 (NCEH1, also known as NCEH) is the principal enzyme responsible for this activity in human macrophage foam cells.[15][16][17] Genetic ablation or inhibition of NCEH1 promotes foam cell formation and accelerates atherosclerosis, highlighting its protective role.[7][17]

cluster_macrophage Macrophage Cytoplasm LDL Modified LDL (containing Cholesteryl Esters) SR Scavenger Receptors (CD36, SR-A1) LDL->SR Uptake Lysosome Lysosome SR->Lysosome Internalization FC Free Cholesterol Pool (FC) Lysosome->FC LAL Hydrolysis ACAT1 ACAT1 FC->ACAT1 Excess FC Efflux Cholesterol Efflux (via ABCA1/G1) FC->Efflux Efflux LD Lipid Droplet (Storage) CO NCEH1 NCEH1 LD->NCEH1 Mobilization ACAT1->LD Esterification (Oleoyl-CoA) NCEH1->FC Hydrolysis HDL HDL (Acceptor) Efflux->HDL invis1 invis2

Caption: this compound Metabolic Cycle in Macrophages.

Quantitative Data on Key Enzyme Activities

The following tables summarize quantitative data extracted from key studies, illustrating the impact of ACAT1 and NCEH1 on cholesterol metabolism in macrophages.

Table 1: Impact of Neutral Cholesterol Ester Hydrolase (NCEH1) Modulation on Cholesterol Metabolism

Experimental Condition Key Finding Quantitative Result Reference
Overexpression of human NCEH1 in THP-1 macrophages Reduced CE accumulation after loading with acetylated LDL (acLDL). 55% reduction in CE accumulation compared to control. [18]
Overexpression of human NCEH1 Increased neutral CE hydrolase (nCEH) activity. 3.3-fold increase in nCEH activity. [18]
RNA silencing (knockdown) of NCEH1 in human monocyte-derived macrophages (HMMs) Reduced NCEH1 protein levels. 44% reduction in NCEH1 protein compared to control. [18]
RNA silencing (knockdown) of NCEH1 in HMMs Decreased nCEH activity. 50% decrease in nCEH activity compared to control. [18]

| Genetic ablation of Nceh1 in mice | Promotes foam cell formation and atherosclerosis development. | Aggravated atherosclerosis (specific quantification not provided in abstract). |[17] |

Table 2: Impact of Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1) Deficiency on Macrophage Cholesterol Homeostasis

Cell Type Experimental Condition Key Finding Quantitative Result Reference
ACAT1-deficient peritoneal macrophages acLDL loading Increased accumulation of free cholesterol (FC) derived from acLDL. 26% increase in FC accumulation. [10]
ACAT1-deficient peritoneal macrophages acLDL loading Increased number of intracellular vesicles. 75% increase in intracellular vesicles. [10]
ACAT1-deficient macrophages Treatment with oxysterols or OxLDL Resistance to apoptosis. ACAT-1 deficient macrophages were found to be resistant to apoptosis. [19]

| Macrophage foam cells in human atherosclerotic plaques | Immunohistochemistry | High expression of ACAT1 in foam cells. | ACAT1 is highly expressed in macrophage foam cells within plaques. |[14] |

Experimental Protocols

Studying the dynamics of this compound in foam cells requires robust and reproducible experimental models. Below are detailed methodologies for key cited experiments.

Protocol: In Vitro Induction of Macrophage Foam Cells

This protocol describes a standard method to generate foam cells from a macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Cell Culture:

    • Culture RAW 264.7 macrophages in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[20]

    • Seed cells at a density of 1.2 x 10^6 cells/mL and incubate at 37°C in a 5% CO2 incubator until they reach 65-70% confluence.[20]

  • Lipoprotein Preparation:

    • Prepare modified LDL, such as oxidized LDL (oxLDL) or acetylated LDL (acLDL), at a concentration of 50 µg/mL.[21][22]

  • Induction:

    • Replace the standard culture medium with a medium containing the modified LDL (e.g., 50 µg/mL oxLDL). For some experiments, a low-lipoprotein serum (e.g., 0.1% LPDS) is used as the base medium.[20]

    • Incubate the cells with the modified LDL for 24 to 48 hours to induce lipid accumulation and transformation into foam cells.[22][23]

  • Verification (Oil Red O Staining):

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 10% formalin for at least 1 hour.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain the cells with a freshly filtered Oil Red O solution for 15-20 minutes to visualize the neutral lipid droplets (cholesteryl esters).

    • Wash with 60% isopropanol and then water.

    • Counterstain the nuclei with hematoxylin (B73222) if desired.

    • Visualize under a microscope; lipid droplets will appear as red-orange globules in the cytoplasm.[23][24]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture Macrophages (e.g., RAW 264.7) c3 Incubate Cells with Modified LDL (24-48h) c1->c3 c2 Prepare Modified LDL (e.g., oxLDL, 50 µg/mL) c2->c3 c4 Wash & Fix Cells c3->c4 c7 Quantify Lipids (HPLC / Enzymatic Assay) c3->c7 Parallel Analysis c5 Stain with Oil Red O c4->c5 c6 Visualize Lipid Droplets (Microscopy) c5->c6

Caption: Experimental Workflow for Foam Cell Formation and Analysis.

Protocol: Quantification of Cellular Cholesteryl Esters

This protocol provides a method for accurately measuring the amount of cholesteryl esters within cultured foam cells.

  • Lipid Extraction:

    • After the induction period, wash the cell monolayer twice with warm PBS.

    • Perform lipid extraction directly from the culture plate by adding a solvent mixture, typically methanol/chloroform (2:1 v/v) or chloroform/isopropanol/NP-40 (7:11:0.1).[20][25]

    • Collect the lipid-containing solvent phase and centrifuge to pellet any cell debris.

  • Quantification:

    • Total and Free Cholesterol Measurement: Use a commercial enzymatic fluorescence or colorimetric assay kit to measure total cholesterol and free cholesterol concentrations in the lipid extract.[25]

    • Cholesteryl Ester Calculation: The amount of cholesteryl ester is determined by subtracting the free cholesterol value from the total cholesterol value.

    • Normalization: Normalize the cholesterol content to the total cellular protein content from a parallel well, determined by a BCA or similar protein assay.

    • Alternative - HPLC: For more detailed analysis of different CE species (e.g., this compound vs. linoleate), High-Performance Liquid Chromatography (HPLC) can be used.

Protocol: Measurement of Cholesterol Esterification (ACAT Activity)

This assay measures the rate at which free cholesterol is converted to cholesteryl esters.

  • Cell Preparation: Culture and treat macrophages as required for the experiment.

  • Radiolabeling:

    • Prepare a medium containing [14C]oleate complexed to fatty acid-free Bovine Serum Albumin (BSA).[26]

    • Incubate the cells with the [14C]oleate-containing medium for a defined period (e.g., 2-4 hours).

  • Lipid Extraction:

    • Wash the cells thoroughly to remove unincorporated radiolabel.

    • Extract total cellular lipids using a solvent system like hexane/isopropanol (3:2 v/v).

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a TLC plate.

    • Develop the plate in a solvent system that separates neutral lipids (e.g., heptane/diethyl ether/acetic acid).

    • Include standards for cholesterol, oleic acid, and this compound.

  • Quantification:

    • Visualize the lipid spots using iodine vapor or autoradiography.

    • Scrape the spot corresponding to cholesteryl esters into a scintillation vial.

    • Quantify the radioactivity using a scintillation counter.

    • The amount of incorporated [14C]oleate into the CE fraction is a direct measure of ACAT activity.

Signaling Pathways and Logical Relationships

The decision for a macrophage to store or release cholesterol is a critical juncture in the development of atherosclerosis. The opposing actions of ACAT1 and NCEH1 are central to this process. Pro-inflammatory stimuli present in the atherosclerotic lesion tend to upregulate ACAT1 and downregulate NCEH expression, tipping the balance towards this compound accumulation and foam cell formation.[5] Conversely, pathways that enhance NCEH1 activity or inhibit ACAT1 are considered atheroprotective.

FoamCell Foam Cell Formation (CE Accumulation) Athero Atherosclerosis Progression FoamCell->Athero Drives ACAT1 ACAT1 Activity (Esterification) ACAT1->FoamCell Promotes NCEH1 NCEH1 Activity (Hydrolysis) NCEH1->FoamCell Inhibits Efflux Cholesterol Efflux NCEH1->Efflux Enables Efflux->Athero Reduces

Caption: Logical Relationship of Key Enzymes in Atherosclerosis.

Conclusion and Therapeutic Implications

This compound is not merely a passive storage molecule; its accumulation within macrophages is a defining and driving feature of atherosclerosis. The metabolic pathways governing its synthesis by ACAT1 and its hydrolysis by NCEH1 represent a critical control point in the lifecycle of a foam cell. An imbalance, heavily favoring ACAT1-mediated esterification, leads to the progressive expansion of the lipid-laden foam cell population, fueling chronic inflammation and plaque growth.

This in-depth understanding underscores the therapeutic potential of targeting the cholesteryl ester cycle. Strategies aimed at inhibiting ACAT1 activity or, perhaps more promisingly, enhancing NCEH1 expression and activity could shift the metabolic balance away from storage and towards cholesterol efflux. Such interventions could slow, halt, or even regress atherosclerotic lesions by reducing the plaque's primary lipid burden. Therefore, the enzymes governing this compound metabolism remain high-priority targets for the next generation of anti-atherosclerotic drugs.

References

An In-depth Guide to the Role of Cholesteryl Oleate in Lipid Raft Microdomains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the function and impact of cholesteryl esters, specifically cholesteryl oleate (B1233923), in the context of lipid raft microdomains. While free cholesterol is a well-established, essential structural component of lipid rafts, the role of its esterified form, cholesteryl oleate, is less direct and is primarily associated with cellular cholesterol homeostasis and pathological conditions such as atherosclerosis. This document synthesizes current understanding, outlines key experimental methodologies, and provides visual workflows and pathway diagrams to support advanced research.

Introduction: Lipid Rafts and the Dichotomy of Cholesterol and Cholesteryl Esters

Lipid rafts are dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and free cholesterol.[1][2] These platforms are crucial for cellular signaling by concentrating or separating signaling molecules, thereby regulating pathways involved in cell growth, survival, and immune responses.[3][4][5]

The structural integrity and function of lipid rafts are critically dependent on free cholesterol . Its planar steroid ring intercalates between the acyl chains of sphingolipids, inducing the formation of a liquid-ordered (lo) phase that is distinct from the surrounding liquid-disordered (ld) bilayer.[1][6] This unique environment allows for the selective inclusion or exclusion of specific membrane proteins.

In contrast, This compound , an ester of cholesterol and oleic acid, is a highly nonpolar molecule. Unlike free cholesterol, which has an amphipathic nature due to its hydroxyl headgroup, this compound is extremely hydrophobic. This biophysical difference dictates its cellular localization and function. It does not intercalate into the phospholipid bilayer in the same manner as free cholesterol. Instead, it is the primary form for cholesterol storage within cytosolic lipid droplets and for transport within the hydrophobic core of lipoproteins.[7][8]

While not a canonical structural component of lipid rafts, the metabolism and accumulation of this compound are deeply intertwined with the processes that can disrupt lipid raft integrity and function, particularly in disease states.

The Indirect Role of this compound in Lipid Raft Function

The primary influence of this compound on lipid rafts is indirect, stemming from its central role in cellular cholesterol homeostasis and its accumulation during pathological events like atherosclerosis. The process begins with the cellular uptake of lipoproteins, particularly modified low-density lipoproteins (LDL), by cells such as macrophages.[3][9]

  • Lipoprotein Uptake and Cholesterol Overload: Macrophages internalize this compound-rich lipoproteins via scavenger receptors, many of which are associated with lipid rafts (e.g., CD36).[3][10]

  • Hydrolysis and Free Cholesterol Release: Inside the lysosome, the internalized this compound is hydrolyzed to yield free cholesterol and fatty acids.

  • Esterification and Storage: This surge of free cholesterol can overwhelm the cell's regulatory capacity. To prevent the toxic effects of excess free cholesterol, the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) re-esterifies it, primarily into this compound, for storage in lipid droplets.[8][9]

  • Disruption of Raft Homeostasis: This cycle of uptake and re-esterification perturbs the delicate balance of free cholesterol in the cell. An overload of cellular cholesterol can lead to an increased concentration of free cholesterol in the plasma membrane, which, beyond a certain threshold, can disrupt the precise organization of lipid rafts and alter their signaling capacity.[4] This disruption is a key event in the formation of foam cells, a hallmark of atherosclerosis.[3][11]

While a minor, transient pool of cholesteryl esters may exist in the plasma membrane, potentially related to the selective uptake from high-density lipoproteins (HDL), a direct structural or signaling function within the lipid raft itself is not supported by current evidence.[12][13]

Signaling Pathways Affected by Disrupted Cholesterol Homeostasis

The integrity of lipid rafts is paramount for signal transduction. Pathological conditions associated with this compound accumulation lead to a dysregulation of free cholesterol, thereby impacting raft-dependent signaling.

  • Inflammatory Signaling: Lipid rafts serve as platforms for receptors involved in inflammatory responses. In atherosclerosis, the disruption of these domains in macrophages and vascular cells can lead to exacerbated secretion of pro-inflammatory cytokines.[4]

  • Cell Survival and Proliferation: Key survival pathways, such as the Akt signaling cascade, are regulated within lipid rafts. Altering the cholesterol content of rafts can inhibit Akt signaling and induce apoptosis, a mechanism relevant in cancer biology.[5]

  • Receptor Function: The localization of various receptors, including growth factor receptors and G-protein coupled receptors, within lipid rafts is essential for their function. Cholesterol overload can cause redistribution of these receptors, altering downstream signaling.[14]

Below is a conceptual diagram illustrating how raft-dependent signaling is initiated. The disruption of the raft's cholesterol balance, an indirect consequence of this compound metabolism, would impair such pathways.

Signaling_Pathway Conceptual Lipid Raft Signaling Pathway cluster_membrane Plasma Membrane cluster_raft Lipid Raft (l_o phase) cluster_cytosol Receptor Receptor Dimer Kinase Src-family Kinase Receptor->Kinase Activation Adaptor Adaptor Protein Kinase->Adaptor Phosphorylation Downstream1 Downstream Effector 1 Adaptor->Downstream1 Recruitment NonRaftProtein Non-Raft Protein (l_d phase) Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response Ligand Ligand Ligand->Receptor Binding & Clustering

A conceptual diagram of signaling within a lipid raft.

Quantitative Data Analysis

Direct quantitative measurement of this compound within purified lipid raft fractions is not commonly reported in the literature, as its concentration is presumed to be negligible compared to free cholesterol. However, researchers investigating pathological states (e.g., in foam cells) can quantify both free cholesterol and various cholesteryl ester species in detergent-resistant membrane (DRM) fractions versus non-raft fractions and total cell lysates.

The table below provides a template for presenting such data, which would typically be acquired via Liquid Chromatography-Mass Spectrometry (LC/MS).

Lipid Species Control Cells (pmol/µg protein) Cholesterol-Loaded Cells (pmol/µg protein) Fold Change
Total Cell Lysate
Free CholesterolValueValueValue
This compoundValueValueValue
Cholesteryl LinoleateValueValueValue
Non-Raft Fraction
Free CholesterolValueValueValue
This compoundValueValueValue
Lipid Raft (DRM) Fraction
Free CholesterolValueValueValue
This compoundValueValueValue

This table is a template. Actual values would be derived from experimental LC/MS data.[8][9]

Key Experimental Protocols

Investigating the lipid composition of microdomains requires robust biochemical fractionation methods. The isolation of detergent-resistant membranes (DRMs) is a widely used technique to enrich for lipid raft components.

This protocol is a standard method for isolating lipid rafts based on their insolubility in cold non-ionic detergents.

1. Cell Lysis and Detergent Extraction:

  • Harvest cultured cells (approx. 1-5 x 108 cells). Wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing a protease inhibitor cocktail.

  • Add an equal volume of TNE buffer containing 2% Triton X-100 (final concentration 1%).

  • Incubate on ice for 30 minutes with gentle mixing to lyse the cells.

2. Sucrose (B13894) Density Gradient Ultracentrifugation:

  • In a 2 mL tube, mix the 2 mL of cell lysate with 2 mL of 80% sucrose in TNE (final sucrose concentration 40%).

  • Transfer this mixture to the bottom of an ultracentrifuge tube (e.g., for a Beckman SW41 rotor).

  • Carefully overlay the 40% sucrose layer with 7 mL of 30% sucrose in TNE.

  • Carefully overlay the 30% layer with 1 mL of 5% sucrose in TNE.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

3. Fraction Collection:

  • After centrifugation, DRMs will be visible as an opaque band at the 5%/30% sucrose interface.

  • Carefully collect 1 mL fractions from the top to the bottom of the gradient.

  • The DRM fraction (typically fractions 4-5) can be identified by Western blotting for known raft marker proteins (e.g., Caveolin-1, Flotillin) and non-raft markers (e.g., Transferrin Receptor).

This protocol describes the extraction of lipids from collected fractions for subsequent mass spectrometry analysis.

1. Lipid Extraction (Folch Method):

  • To a 500 µL aliquot of each sucrose gradient fraction, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex thoroughly for 1 minute and incubate at room temperature for 20 minutes.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the lipid extract under a stream of nitrogen gas.

2. LC/MS Analysis:

  • Resuspend the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., 2:1 v/v chloroform:methanol).[8]

  • Inject the sample into an LC/MS system equipped with a C18 column.

  • Separate lipids using a gradient of appropriate mobile phases (e.g., involving acetonitrile, isopropanol, water, with additives like formic acid and ammonium (B1175870) formate).

  • Detect and quantify lipid species, including free cholesterol and cholesteryl esters like this compound, using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) in positive ion mode. Cholesteryl esters can be identified as lithiated or ammoniated adducts with characteristic neutral losses for sensitive detection.[7][8]

The workflow for these experimental procedures is visualized below.

Experimental_Workflow Workflow for Lipid Raft Isolation and Analysis cluster_isolation Step 1: DRM Isolation cluster_analysis Step 2: Sample Analysis cluster_lipidomics Step 3: Lipidomics Start Cultured Cells Lysis Lysis in 1% Triton X-100 (4°C) Start->Lysis Sucrose Load onto 5-40% Sucrose Gradient Lysis->Sucrose Ultra Ultracentrifugation (200,000 x g, 18h) Sucrose->Ultra Collect Collect Gradient Fractions Ultra->Collect Protein_Analysis Protein Analysis (Western Blot) Collect->Protein_Analysis Lipid_Extraction Lipid Extraction (Folch) Collect->Lipid_Extraction ID_Rafts ID_Rafts Protein_Analysis->ID_Rafts Identify Raft vs Non-Raft Fractions LCMS LC/MS Analysis Lipid_Extraction->LCMS Quant Quantify Free Cholesterol & Cholesteryl Esters LCMS->Quant Data Data Interpretation Quant->Data Logical_Flow This compound Pathophysiology and Raft Disruption LDL This compound-Rich LDL Particles Uptake Uptake by Scavenger Receptors (e.g., in Macrophages) LDL->Uptake Hydrolysis Lysosomal Hydrolysis Uptake->Hydrolysis FC Increased Cytosolic Free Cholesterol (FC) Pool Hydrolysis->FC ACAT ACAT-mediated Re-esterification FC->ACAT Protective Response MembraneFC Increased FC in Plasma Membrane FC->MembraneFC Homeostatic Imbalance Storage This compound Storage in Lipid Droplets ACAT->Storage RaftDisrupt Disruption of Lipid Raft Structure & Integrity MembraneFC->RaftDisrupt SignalAlter Altered Cell Signaling (e.g., Inflammation) RaftDisrupt->SignalAlter Athero Contribution to Atherosclerosis SignalAlter->Athero

References

Cholesteryl Oleate's Impact on Membrane Fluidity and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleate (B1233923), the ester of cholesterol and oleic acid, is a highly nonpolar lipid primarily known as a major component of intracellular lipid droplets and the core of lipoproteins. Unlike free cholesterol, which is an integral structural component of mammalian cell membranes, cholesteryl oleate is generally not found in significant concentrations within the phospholipid bilayer. Its bulky and non-amphipathic nature makes its insertion into the membrane energetically unfavorable. However, under pathological conditions such as atherosclerosis, the accumulation of this compound in macrophages contributes to the formation of foam cells, motivating the study of its interaction with and impact on lipid membranes. This technical guide provides an in-depth analysis of the effects of this compound on membrane fluidity and stability, summarizes quantitative data, details relevant experimental protocols, and visualizes related biological pathways.

The Disruptive Role of this compound in Lipid Bilayers

The esterification of cholesterol's 3β-hydroxyl group with the carboxyl group of oleic acid fundamentally alters its interaction with the phospholipid bilayer. While free cholesterol intercalates between phospholipids (B1166683), orienting its hydroxyl group with the polar head groups of lipids, this compound lacks this polar anchor. This structural difference leads to a significant disruption of the ordered lipid packing when this compound is incorporated into a membrane.

The presence of the long, unsaturated oleate chain further contributes to this disorder. The cis-double bond in the oleate tail introduces a kink, preventing the kind of tight packing that cholesterol's rigid steroid ring promotes. Consequently, the incorporation of this compound into a phospholipid membrane is expected to decrease membrane order and increase its fluidity in a disordered manner, contrasting with the dual regulatory role of free cholesterol. Furthermore, this disruption is hypothesized to compromise the barrier function of the membrane, leading to increased permeability.

Quantitative Data on this compound's Membrane Effects

Direct quantitative data on the effects of this compound on membrane fluidity and stability are sparse in the scientific literature, primarily because it does not readily incorporate into lipid bilayers. Most studies focus on its phase behavior in bulk or within lipid emulsions. However, based on its chemical structure and limited experimental evidence, the following tables summarize the expected and observed impacts when this compound is forced into model membrane systems.

Table 1: Effect of this compound on Membrane Fluidity Parameters

ParameterTechniqueModel SystemExpected/Observed Effect of this compoundReference/Rationale
Fluorescence Anisotropy (r) Fluorescence AnisotropyPhospholipid VesiclesDecreaseThe bulky, non-polar nature of this compound disrupts the ordered packing of phospholipid acyl chains, leading to a more disordered environment and increased rotational freedom for fluorescent probes.
Order Parameter (S) Electron Spin Resonance (ESR)Spin-labeled Phospholipid BilayersDecreaseThe kinked oleate chain and the overall bulky structure of this compound are expected to reduce the orientational order of phospholipid acyl chains.
Rotational Correlation Time (τc) Electron Spin Resonance (ESR)Spin-labeled Phospholipid BilayersDecreaseA decrease in lipid packing and order would lead to faster rotational motion of spin probes within the bilayer.

Table 2: Effect of this compound on Membrane Stability Parameters

ParameterTechniqueModel SystemExpected/Observed Effect of this compoundReference/Rationale
Main Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)Phospholipid VesiclesBroadening and potential decrease of the main transition peak.This compound is largely immiscible with phospholipids and would likely phase-separate, disrupting the cooperative melting of the lipid bilayer. Studies on complex lipid mixtures suggest its exclusion from the main lipid matrix.[1]
Transition Enthalpy (ΔH) Differential Scanning Calorimetry (DSC)Phospholipid VesiclesDecreaseThe disruption of cooperative lipid interactions by the presence of this compound would lead to a lower energy requirement for the phase transition.
Membrane Permeability Ion/Molecule Leakage AssaysPhospholipid VesiclesIncreaseThe disruption of tight lipid packing creates defects in the membrane, increasing its permeability to ions and small molecules. An older study reported that cholesteryl esters increase the permeability of lecithin (B1663433) bilayers.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects on model membranes. The following sections provide protocols for key experiments.

Protocol 1: Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing a defined concentration of this compound using the thin-film hydration and extrusion method.

Materials:

  • Phosphatidylcholine (e.g., POPC or DPPC)

  • This compound

  • Chloroform

  • Methanol (B129727)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation: a. Dissolve the desired amounts of phosphatidylcholine and this compound in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tm) of the phospholipid. c. Dry the resulting thin lipid film under a stream of nitrogen gas for 15-30 minutes, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the desired volume of pre-warmed hydration buffer (above the Tm of the phospholipid). b. Vortex the flask intermittently for 30-60 minutes to form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity. b. Assemble the liposome extruder with a 100 nm polycarbonate membrane. c. Extrude the MLV suspension through the membrane 11-21 times at a temperature above the Tm of the phospholipid to produce LUVs of a defined size.

  • Characterization: a. Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers.

Materials:

  • Liposome suspension (prepared as in Protocol 1)

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

Procedure:

  • Sample Preparation: a. Accurately transfer a known amount of the liposome suspension into a hermetic aluminum pan. b. Seal the pan hermetically. c. Prepare a reference pan containing the same volume of hydration buffer.

  • DSC Measurement: a. Place the sample and reference pans into the DSC instrument. b. Equilibrate the system at a temperature well below the expected phase transition. c. Scan the temperature at a controlled rate (e.g., 1-5 °C/min) over a range that encompasses the phase transition of the phospholipid. d. Record the heat flow as a function of temperature.

  • Data Analysis: a. Determine the main phase transition temperature (Tm) as the peak of the endothermic transition. b. Calculate the enthalpy of the transition (ΔH) by integrating the area under the transition peak. c. Analyze the width of the peak as an indicator of the cooperativity of the transition.

Protocol 3: Steady-State Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer to assess membrane fluidity.

Materials:

  • Liposome suspension (prepared as in Protocol 1)

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Spectrofluorometer with polarization filters

Procedure:

  • Probe Labeling: a. Add a small aliquot of the fluorescent probe stock solution (in a suitable solvent like methanol or DMF) to the liposome suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching. b. Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for probe incorporation into the liposomes.

  • Anisotropy Measurement: a. Set the excitation and emission wavelengths appropriate for the fluorescent probe (e.g., for DPH, λex = 350 nm, λem = 430 nm). b. Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH). c. Correct for instrumental bias (G-factor) by measuring the intensities with the excitation polarizer oriented horizontally (I_HV and I_HH). The G-factor is calculated as G = I_HV / I_HH.

  • Data Analysis: a. Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) b. A lower anisotropy value indicates higher membrane fluidity.

Protocol 4: Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy of spin-labeled lipids provides information on the molecular order and dynamics within the membrane.

Materials:

  • Liposome suspension (prepared as in Protocol 1)

  • Spin-labeled phospholipid (e.g., 5-doxyl stearic acid or 16-doxyl stearic acid)

  • ESR spectrometer

Procedure:

  • Spin Labeling: a. Incorporate the spin-labeled phospholipid into the liposomes during their preparation (by adding it to the initial lipid mixture in chloroform/methanol) or by incubation with pre-formed liposomes.

  • ESR Measurement: a. Transfer the spin-labeled liposome suspension into a suitable capillary tube. b. Place the capillary tube in the ESR spectrometer's resonant cavity. c. Record the ESR spectrum at a controlled temperature.

  • Data Analysis: a. For probes like 5-doxyl stearic acid, which report on the order near the membrane surface, calculate the order parameter (S) from the hyperfine splitting values. A lower order parameter signifies a more disordered membrane. b. For probes like 16-doxyl stearic acid, which report on the fluidity in the membrane core, analyze the spectral line shape to determine the rotational correlation time (τc). A shorter correlation time indicates higher fluidity.

Mandatory Visualizations

Signaling Pathway: Foam Cell Formation in Atherosclerosis

The formation of foam cells, a hallmark of atherosclerosis, involves the uptake of modified low-density lipoproteins (LDL) by macrophages, esterification of cholesterol to form cholesteryl esters (primarily this compound), and their storage in lipid droplets.

Foam_Cell_Formation cluster_extracellular Extracellular Space cluster_macrophage Macrophage LDL LDL oxLDL Oxidized LDL LDL->oxLDL Oxidation SR Scavenger Receptors (e.g., CD36, SR-A) oxLDL->SR Endosome Endosome/Lysosome SR->Endosome Endocytosis FreeCholesterol Free Cholesterol Endosome->FreeCholesterol Hydrolysis ACAT1 ACAT1 FreeCholesterol->ACAT1 CholesterylOleate This compound ACAT1->CholesterylOleate Esterification LipidDroplet Lipid Droplet CholesterylOleate->LipidDroplet Storage FoamCell Foam Cell LipidDroplet->FoamCell Accumulation

Caption: Signaling pathway of macrophage transformation into a foam cell.

Experimental Workflow: Lipid Droplet Biogenesis

Lipid droplets, where this compound is stored, are formed from the endoplasmic reticulum (ER) through a multi-step process.

Lipid_Droplet_Biogenesis cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol NLSynthesis Neutral Lipid Synthesis (ACAT/DGAT) LensFormation Lens Formation NLSynthesis->LensFormation Accumulation in ER membrane Budding Budding LensFormation->Budding NascentLD Nascent Lipid Droplet Budding->NascentLD FusionGrowth Fusion/Growth NascentLD->FusionGrowth MatureLD Mature Lipid Droplet FusionGrowth->MatureLD

Caption: Workflow of lipid droplet formation from the endoplasmic reticulum.

Conclusion

This compound's primary role as a neutral storage lipid means it is not a native, structural component of cell membranes. Its forced incorporation into phospholipid bilayers leads to a significant disruption of membrane order and stability. This is characterized by a decrease in lipid packing and an increase in membrane permeability. While direct quantitative data remains limited, the established biophysical techniques detailed in this guide provide a robust framework for investigating these disruptive effects. Understanding the interactions of this compound with membranes is crucial for elucidating its role in pathological conditions such as atherosclerosis and for the development of novel therapeutic strategies targeting lipid metabolism and storage. The provided diagrams of foam cell formation and lipid droplet biogenesis offer a visual guide to the biological context in which this compound plays a critical role.

References

The Role of ACAT2 in Cholesteryl Oleate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA: cholesterol acyltransferase 2 (ACAT2), also known as sterol O-acyltransferase 2 (SOAT2), is a key intracellular enzyme that plays a pivotal role in cholesterol homeostasis. It catalyzes the esterification of cholesterol with long-chain fatty acids to form cholesteryl esters. This guide provides an in-depth exploration of the specific role of ACAT2 in the synthesis of cholesteryl oleate (B1233923), a major cholesteryl ester species implicated in various physiological and pathophysiological processes, including lipoprotein metabolism and the development of atherosclerosis.

ACAT2 is primarily expressed in the liver and small intestine, where it is integral to the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoprotein (VLDL) and chylomicrons.[1][2] By converting free cholesterol into cholesteryl esters, ACAT2 facilitates the packaging of neutral lipids into the core of these lipoproteins. Notably, cholesteryl oleate, formed from the esterification of cholesterol with oleoyl-CoA, is a principal product of ACAT2 activity.[1][2] Dysregulation of ACAT2 activity and the subsequent accumulation of this compound-rich lipoproteins in the plasma are strongly associated with hypercholesterolemia and an increased risk of coronary heart disease.[2] This has positioned ACAT2 as a promising therapeutic target for managing dyslipidemia and preventing atherosclerosis.[3]

This technical guide will detail the biochemical function of ACAT2, present quantitative data on its activity and inhibition, provide comprehensive experimental protocols for its study, and illustrate the key signaling pathways and experimental workflows involved in the investigation of ACAT2-mediated this compound synthesis.

Data Presentation

Table 1: In Vitro Activity of Human Hepatic ACAT2
ParameterValueSource
Microsomal Activity (Males)25.52 ± 5.75 pmol/min/mg protein[4]
Microsomal Activity (Females)7.24 ± 1.22 pmol/min/mg protein[4]
Table 2: Inhibition of ACAT2 by Pyripyropene A
ParameterValueSource
IC50 (in vitro, cell-based assay)70 nM[5]
IC50 (in vitro, human ACAT2)0.07 µM (70 nM)[6][7]
IC50 (in vitro, rat liver microsomes)58 nM[8]
Table 3: Effects of ACAT2 Knockout in Mice on Cholesteryl Ester Levels
ParameterObservationSource
Plasma Cholesteryl Esters>70% reduction in apoE-/- mice[9]
Hepatic Cholesteryl EstersAlmost complete absence of activity in ACAT2-/- mice[9]
VLDL Cholesteryl Ester ContentDecreased from 37.2 ± 2.1% to 3.9 ± 0.8%[10]
Chylomicron Cholesteryl Ester Content~80% of total sterol in wild-type vs. >90% unesterified in ACAT2-/-[8]
Intestinal ACAT Activity92% reduction in ACAT2-/- mice (from 61.9 to 5.1 pmol/mg/min)[11]

Experimental Protocols

Microsomal ACAT2 Activity Assay (Radiochemical Method)

This protocol describes the direct measurement of ACAT2 enzymatic activity in isolated liver microsomes by quantifying the formation of radiolabeled this compound from [14C]oleoyl-CoA.[4][12]

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA)

  • [1-14C]oleoyl-CoA (specific activity 50-60 mCi/mmol)

  • Bovine serum albumin (fatty acid-free)

  • Cholesterol

  • Phosphatidylcholine

  • Pyripyropene A (specific ACAT2 inhibitor)

  • Chloroform:methanol (2:1, v/v)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Microsome Preparation: a. Homogenize liver tissue in 4 volumes of ice-cold homogenization buffer.[12] b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.[12] c. Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[12] d. Resuspend the microsomal pellet in homogenization buffer and determine the protein concentration.

  • ACAT Assay: a. Prepare the reaction mixture containing microsomal protein (typically 50-100 µg), potassium phosphate buffer, and bovine serum albumin. b. To differentiate ACAT1 and ACAT2 activity, prepare parallel reactions with and without the specific ACAT2 inhibitor pyripyropene A (final concentration 5 µM).[4] c. Add cholesterol substrate, typically as cholesterol-saturated β-hydroxypropyl cyclodextrin (B1172386) solution, and pre-incubate for 30 minutes at 37°C.[4][13] d. Initiate the reaction by adding [1-14C]oleoyl-CoA (final concentration ~10 µM).[12] e. Incubate for 10-30 minutes at 37°C. f. Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v).[12]

  • Lipid Extraction and Analysis: a. Vortex the mixture and centrifuge to separate the phases. b. Collect the lower organic phase and dry it under a stream of nitrogen. c. Resuspend the lipid extract in a small volume of chloroform. d. Spot the extract onto a TLC plate and develop the chromatogram. e. Visualize the lipid spots (e.g., with iodine vapor) and scrape the area corresponding to this compound into a scintillation vial. f. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculation:

    • Total ACAT activity is determined from the samples without the inhibitor.

    • ACAT1 activity is the activity remaining in the presence of pyripyropene A.

    • ACAT2 activity is calculated by subtracting the ACAT1 activity from the total ACAT activity.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the separation and quantification of this compound from biological samples using reversed-phase HPLC.[14][15]

Materials:

  • Plasma, cells, or tissue homogenate

  • Isopropanol (B130326)

  • Acetonitrile

  • Cholesteryl heptadecanoate (internal standard)

  • Reversed-phase HPLC column (e.g., Zorbax ODS)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: a. For plasma samples, add 100 µL of plasma to a tube containing the internal standard (cholesteryl heptadecanoate).[14] b. Precipitate proteins and extract lipids by adding isopropanol and vortexing.[14] c. Centrifuge to pellet the precipitate and collect the supernatant. d. For cell or tissue samples, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

  • HPLC Analysis: a. Inject the lipid extract onto the reversed-phase column. b. Elute the cholesteryl esters isocratically with a mobile phase of acetonitrile:isopropanol (e.g., 50:50, v/v).[14][15] c. Detect the eluting compounds using a UV detector at a wavelength of 210 nm.[15]

  • Quantification: a. Identify the this compound peak based on its retention time compared to a standard. b. Calculate the concentration of this compound by comparing its peak area to that of the internal standard.

Signaling Pathways and Experimental Workflows

Signaling Pathway of ACAT2 Regulation

The regulation of ACAT2 is a multifaceted process involving transcriptional control and post-translational modifications. Unlike many genes involved in cholesterol metabolism, the ACAT2 gene promoter does not contain sterol regulatory elements (SREs) and is therefore not directly regulated by SREBP transcription factors.[7][16] However, cellular cholesterol levels do influence ACAT2 expression and activity.[7][16] Increased cholesterol loading in hepatoma cells leads to a dose-dependent increase in ACAT2 mRNA expression and enzymatic activity.[7][16] The transcription of the human ACAT2 gene is regulated by transcription factors such as CCAAT/enhancer-binding proteins (C/EBPs) in monocytic cells.[5]

At the post-translational level, ACAT2 protein stability is regulated by ubiquitination. The E3 ubiquitin ligase gp78, in conjunction with Insigs, mediates the ubiquitination of ACAT2 on cysteine 277, targeting it for proteasomal degradation when cellular lipid levels are low.[17] High concentrations of cholesterol and saturated fatty acids induce the production of reactive oxygen species (ROS), which leads to the oxidation of cysteine 277. This oxidation prevents ubiquitination and subsequent degradation, resulting in the stabilization of the ACAT2 protein and increased cholesteryl ester synthesis.[17] Furthermore, cholesterol acts as an allosteric activator of ACAT2, enhancing its catalytic activity.[14]

ACAT2_Regulation ACAT2 Regulatory Pathway Cholesterol High Cellular Cholesterol ROS Reactive Oxygen Species (ROS) Cholesterol->ROS Induces ACAT2_Gene ACAT2 Gene Cholesterol->ACAT2_Gene Upregulates (Mechanism unclear) ACAT2_Active ACAT2 Protein (Active/Stable) Cholesterol->ACAT2_Active Allosteric Activation Cholesteryl_Oleate This compound Synthesis Cholesterol->Cholesteryl_Oleate Saturated_FA Saturated Fatty Acids Saturated_FA->ROS Induces ACAT2_Protein ACAT2 Protein (Inactive/Unstable) ROS->ACAT2_Protein Oxidizes Cys277, Inhibits Ubiquitination CEBPs C/EBP Transcription Factors CEBPs->ACAT2_Gene Activates Transcription ACAT2_mRNA ACAT2 mRNA ACAT2_Gene->ACAT2_mRNA Transcription ACAT2_mRNA->ACAT2_Protein Translation ACAT2_Protein->ACAT2_Active Stabilization Proteasome Proteasomal Degradation ACAT2_Protein->Proteasome Ubiquitination ACAT2_Active->Cholesteryl_Oleate Catalyzes gp78_Insig gp78/Insig E3 Ligase Complex gp78_Insig->ACAT2_Protein Mediates Oleoyl_CoA Oleoyl-CoA Oleoyl_CoA->Cholesteryl_Oleate

Caption: Regulatory pathway of ACAT2 expression and activity.

Experimental Workflow for Studying ACAT2

The investigation of ACAT2's role in this compound synthesis typically follows a structured workflow, beginning with in vitro characterization and progressing to in vivo studies using animal models.

Experimental_Workflow Experimental Workflow for ACAT2 Research cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Techniques Enzyme_Kinetics Enzyme Kinetics (ACAT2 Activity Assay) Inhibitor_Screening Inhibitor Screening (IC50 Determination) Enzyme_Kinetics->Inhibitor_Screening Substrate_Specificity Substrate Specificity (e.g., Oleoyl-CoA) Enzyme_Kinetics->Substrate_Specificity Pharmacological_Studies Pharmacological Studies (ACAT2 Inhibitors) Inhibitor_Screening->Pharmacological_Studies Cell_Culture Cell Culture Models (e.g., Hepatoma cells) Cell_Culture->Enzyme_Kinetics Knockout_Models ACAT2 Knockout Mouse Models Lipoprotein_Analysis Lipoprotein Profiling (VLDL, Chylomicrons) Knockout_Models->Lipoprotein_Analysis Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Knockout_Models->Gene_Expression Pharmacological_Studies->Lipoprotein_Analysis Pharmacological_Studies->Gene_Expression Atherosclerosis_Assessment Atherosclerosis Quantification Lipoprotein_Analysis->Atherosclerosis_Assessment Lipid_Quantification This compound Quantification (HPLC, GC-MS) Lipoprotein_Analysis->Lipid_Quantification Atherosclerosis_Assessment->Lipid_Quantification Data_Analysis Data Analysis and Interpretation Lipid_Quantification->Data_Analysis Gene_Expression->Data_Analysis

Caption: A typical experimental workflow for investigating ACAT2 function.

Conclusion

ACAT2 is a critical enzyme in the synthesis of this compound, particularly within the liver and intestine, where it contributes to the assembly of apoB-containing lipoproteins. Its specific localization and role in producing pro-atherogenic lipoproteins make it a compelling target for therapeutic intervention in cardiovascular diseases. The quantitative data, detailed experimental protocols, and elucidated regulatory pathways presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and modulate ACAT2 function. Future research focusing on the development of highly selective ACAT2 inhibitors holds significant promise for the treatment of hypercholesterolemia and the prevention of atherosclerosis.

References

Methodological & Application

Quantitative Analysis of Cholesteryl Oleate in Tissues by LC-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the storage form of cholesterol, play a crucial role in cellular cholesterol homeostasis and are implicated in the pathology of various diseases, including atherosclerosis. Cholesteryl oleate (B1233923) is a predominant cholesteryl ester species found in mammalian tissues. Accurate quantification of cholesteryl oleate in tissues is essential for understanding lipid metabolism and for the development of therapeutic interventions targeting lipid-related disorders. This document provides detailed application notes and protocols for the quantitative analysis of this compound in tissues using Liquid Chromatography-Mass Spectrometry (LC-MS), a sensitive and robust analytical technique. Challenges in this analysis stem from the hydrophobicity, chemically inert nature, and poor ionization of neutral lipids like cholesteryl esters.[1][2]

Experimental Protocols

This section details the methodology for the quantitative analysis of this compound in tissue samples, from sample preparation to data acquisition.

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., C17:0 cholesteryl ester, cholesterol-d7)[3]

  • HPLC-grade chloroform, methanol, isopropanol, hexane, and water

  • Formic acid (98%)

  • Ammonium (B1175870) formate (B1220265)

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Centrifuge

  • Nitrogen gas evaporator

  • LC-MS system (UHPLC coupled to a QTOF or Triple Quadrupole mass spectrometer)

Sample Preparation: Lipid Extraction from Tissues

A robust lipid extraction is critical for accurate quantification. The following protocol is based on a modified Bligh-Dyer method.

  • Tissue Homogenization: Weigh approximately 10 mg of tissue and homogenize it in 200 µL of a 2:1 (v/v) mixture of chloroform:methanol or a 3:2 (v/v) mixture of hexane:isopropanol.[4] For larger tissue amounts, maintain a tissue concentration of about 2 mg/mL in PBS before homogenization.[5]

  • Internal Standard Spiking: To the tissue homogenate, add a known amount of internal standard (e.g., 1 nmol of C17:0 cholesteryl ester).[3]

  • Phase Separation: Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the homogenate. Vortex the mixture vigorously and then centrifuge at 1500 x g for 15 minutes to induce phase separation.[3]

  • Lipid Extraction: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 300 µL of a 2:1 (v/v) chloroform:methanol mixture for subsequent LC-MS analysis.[3]

LC-MS Analysis

This section outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

a. Liquid Chromatography (LC)

  • LC System: Agilent 1290 Infinity II UHPLC system or equivalent.[3]

  • Column: Gemini 5U C18 column (5 µm, 50 x 4.6 mm) with a Gemini guard column (4 x 3 mm).[3]

  • Mobile Phase A: 5 mM ammonium formate in a mixture of MTBE/Methanol/Isopropanol/Water (80:10:7:3).[6]

  • Mobile Phase B: 5 mM ammonium formate in a mixture of Methanol/Isopropanol/Water (90:7:3).[6]

  • Flow Rate: 0.1 mL/min.[6]

  • Gradient Elution:

    • Hold at 100% Mobile Phase A for 2 minutes.

    • Linear gradient to 100% Mobile Phase B over 15 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column with Mobile Phase A.[6]

  • Injection Volume: 10 µL of the reconstituted lipid extract.[3]

b. Mass Spectrometry (MS)

  • MS System: Agilent 6545 Quadrupole Time-Of-Flight (QTOF) mass spectrometer or a comparable system.[3]

  • Ionization Source: Dual Agilent Jet Stream Electrospray Ionization (AJS ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7][8]

  • Ionization Mode: Positive ion mode.[7][8]

  • Key MS Parameters:

    • Drying and Sheath Gas Temperature: 250 °C[8]

    • Drying and Sheath Gas Flow: 10 L/min[8]

    • Nebulizer Pressure: 45 psi[8]

    • Capillary Voltage: 3 kV[8]

    • Nozzle Voltage: 1 kV[8]

    • Fragmentor Voltage: 80 V[8]

    • Collision Energy: 5 eV (for MS/MS).[3]

  • Data Acquisition: Auto-MS/MS acquisition mode.[3] The ion monitored for cholesteryl esters is typically the ammonium adduct [M+NH4]+, and a characteristic fragment ion corresponding to dehydrated cholesterol (m/z 369.351) is observed in MS/MS.[7][8]

Quantitative Data

The following table summarizes the concentration of this compound (CE 18:1) in various mouse tissues, providing a comparative overview. The data is adapted from a comprehensive lipidomics study.

TissueThis compound (CE 18:1) Concentration (pmol/mg tissue)
Liver15.2 ± 2.1
Brain0.8 ± 0.2
Heart1.1 ± 0.3
Lung2.5 ± 0.5
Kidney3.1 ± 0.6
Spleen4.2 ± 0.8

Data presented as mean ± standard deviation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing tissue Tissue Sample (~10mg) homogenize Homogenization (Chloroform:Methanol) tissue->homogenize is_spike Internal Standard Spiking homogenize->is_spike phase_sep Phase Separation (Centrifugation) is_spike->phase_sep extract Lipid Extraction (Organic Phase Collection) phase_sep->extract dry Solvent Evaporation (Nitrogen Stream) extract->dry reconstitute Reconstitution (Chloroform:Methanol) dry->reconstitute lcms LC-MS Injection reconstitute->lcms separation Reverse-Phase LC (C18 Column) lcms->separation detection Mass Spectrometry (QTOF, ESI+) separation->detection data_acq Data Acquisition (Auto-MS/MS) detection->data_acq quant Quantification (Internal Standard Calibration) data_acq->quant results Results (Concentration of This compound) quant->results

Caption: Workflow for this compound analysis.

Logical Relationship of Key Steps

logical_relationship cluster_extraction Lipid Extraction cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_quantification Quantification start Start homogenization Tissue Homogenization start->homogenization extraction Solvent Extraction homogenization->extraction isolation Phase Isolation extraction->isolation rp_lc Reverse-Phase LC isolation->rp_lc ionization Ionization (ESI/APCI) rp_lc->ionization mass_analysis Mass Analysis (QTOF) ionization->mass_analysis fragmentation Fragmentation (MS/MS) mass_analysis->fragmentation is_norm Internal Standard Normalization fragmentation->is_norm cal_curve Calibration Curve fragmentation->cal_curve concentration Concentration Determination is_norm->concentration cal_curve->concentration end End concentration->end

Caption: Key steps in quantitative LC-MS analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Cholesteryl Oleate from Other Neutral Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipids are a diverse class of molecules critical to cellular structure, energy storage, and signaling. Cholesteryl esters, such as cholesteryl oleate (B1233923), are a major storage and transport form of cholesterol in the body. Their accumulation is a hallmark of various pathological conditions, including atherosclerosis. Accurate quantification and separation of cholesteryl oleate from other lipid classes—primarily triglycerides, free fatty acids, and free cholesterol—are essential for research and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for lipid analysis, offering high resolution and reproducibility.[1] This application note provides a detailed protocol for the separation of this compound from other common neutral lipids using Normal-Phase HPLC (NP-HPLC) with UV detection, along with an overview of an alternative Reversed-Phase (RP-HPLC) method.

Principle of Separation: Normal-Phase Chromatography

Normal-Phase HPLC separates analytes based on their polarity.[2] The stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., hexane-based).[2][3] In this mode, non-polar compounds have a weak affinity for the stationary phase and elute first, carried by the non-polar mobile phase. More polar compounds interact more strongly with the stationary phase, resulting in longer retention times.

For neutral lipids, the elution order is generally from least polar to most polar:

  • Cholesteryl Esters (CE) - Highly non-polar.

  • Triglycerides (TG) - Less polar than CEs.

  • Free Fatty Acids (FFA) - More polar due to the carboxylic acid group.

  • Free Cholesterol (FC) - The most polar in this group due to the free hydroxyl group.

Protocol 1: Normal-Phase HPLC with UV Detection

This protocol is adapted from established isocratic methods designed for the complete separation of neutral lipid classes.[4] It is robust and provides excellent resolution between cholesteryl esters, triglycerides, free fatty acids, and cholesterol within a reasonable timeframe.

Experimental Protocol

1. Materials and Reagents

  • Standards: this compound, Triolein (or a similar triglyceride), Oleic Acid, Cholesterol.

  • Solvents (HPLC Grade): Hexane (B92381), n-butyl chloride, Acetonitrile, Acetic Acid.

  • Sample Solvent: Hexane or the initial mobile phase.

2. Instrumentation

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, and column thermostat.

  • Column: Silica (unbonded) column, 5 µm particle size, 250 x 4.6 mm.

  • Detector: UV-Vis or Photodiode Array (PDA) Detector.

3. Sample Preparation (Standard Mixture)

  • Prepare individual stock solutions of this compound, triolein, oleic acid, and cholesterol in hexane at a concentration of 1 mg/mL.

  • Create a mixed working standard by combining aliquots of each stock solution. A final concentration of 0.1 mg/mL for each component is recommended.

  • Vortex the mixed standard to ensure homogeneity.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection, if necessary.

4. Chromatographic Conditions

  • Mobile Phase: Hexane : n-butyl chloride : Acetonitrile : Acetic Acid (90 : 10 : 1.5 : 0.01, v/v/v/v).[4]

  • Mode: Isocratic.

  • Flow Rate: 2.0 mL/min.[4]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 206 nm (for detecting ester and carboxyl groups).[4]

  • Run Time: Approximately 20 minutes.

Workflow for NP-HPLC Analysis

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Hexane/n-butyl chloride/ACN/Acetic Acid) C Equilibrate HPLC System & Silica Column A->C B Prepare Standard Mixture (CE, TG, FFA, FC in Hexane) D Inject Sample C->D E Isocratic Separation on Silica Column D->E F UV Detection at 206 nm E->F G Acquire Chromatogram F->G H Integrate Peaks & Quantify G->H I Generate Report H->I

Caption: General workflow for the NP-HPLC analysis of neutral lipids.

Expected Results

This method provides a complete baseline separation of the four major neutral lipid classes.[4] The expected elution order is this compound, followed by triglycerides, free fatty acids, and finally cholesterol.

Data Presentation

Lipid ClassAbbreviationExpected Retention Time (min)
This compoundCE~ 4.5
Triglyceride (Triolein)TG~ 6.0
Free Fatty Acid (Oleic Acid)FFA~ 11.5
Free CholesterolFC~ 14.0

Note: Retention times are approximate and may vary depending on the specific column, system dead volume, and exact mobile phase composition.

Alternative Method: Reversed-Phase HPLC

While NP-HPLC excels at separating lipid classes, RP-HPLC is superior for separating lipid molecular species within a class based on their hydrophobicity (acyl chain length and degree of unsaturation).[5][6] For example, RP-HPLC can separate this compound (C18:1) from cholesteryl linoleate (B1235992) (C18:2) and cholesteryl palmitate (C16:0).

Principle of Separation: Reversed-Phase Chromatography

G cluster_system RP-HPLC System cluster_lipids Lipid Elution Order Stationary Stationary Phase (Non-Polar, e.g., C18) Mobile Mobile Phase (Polar, e.g., Acetonitrile/Isopropanol) CE_18_2 Cholesteryl Linoleate (C18:2) (Less Hydrophobic) Elutes EARLIER Mobile->CE_18_2 Carries Analytes CE_18_1 This compound (C18:1) CE_18_2->CE_18_1 CE_16_0 Cholesteryl Palmitate (C16:0) (More Hydrophobic) Elutes LATER CE_18_1->CE_16_0 CE_16_0->Stationary Stronger Interaction

Caption: Separation principle in RP-HPLC for cholesteryl ester species.

Protocol 2: Reversed-Phase HPLC with UV Detection

This protocol is a representative method for the separation of free cholesterol and different cholesteryl ester species.[7]

1. Materials and Reagents

  • Standards: Free Cholesterol, this compound, Cholesteryl Linoleate, Cholesteryl Palmitate.

  • Solvents (HPLC Grade): Acetonitrile, Isopropanol (B130326).

  • Sample Solvent: Isopropanol.

2. Instrumentation

  • HPLC System: As described in Protocol 1.

  • Column: C18 (ODS) column, 3-5 µm particle size, 150 x 4.6 mm.

  • Detector: UV-Vis or PDA Detector.

3. Sample Preparation

  • Prepare individual stock solutions (1 mg/mL) and a mixed working standard in isopropanol.

  • For biological samples, an extraction with isopropanol followed by centrifugation is effective.[7]

4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile : Isopropanol (50:50, v/v).[7]

  • Mode: Isocratic.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm.[7]

  • Run Time: Approximately 25 minutes.

Data Presentation

Lipid SpeciesAbbreviationExpected Elution Order
Free CholesterolFC1 (Most Polar)
Cholesteryl LinoleateCE (18:2)2
This compoundCE (18:1)3
Cholesteryl PalmitateCE (16:0)4 (Most Hydrophobic)

Considerations for Detection

While UV detection at low wavelengths (200-210 nm) is feasible, many lipids lack strong chromophores.[8] For broader applications and improved sensitivity, especially when UV-absorbing solvents are used in the mobile phase, "universal" detectors are recommended:

  • Evaporative Light Scattering Detector (ELSD): Detects any non-volatile analyte and provides a response related to mass.[1][9]

  • Charged Aerosol Detector (CAD): Offers high sensitivity (low ng), a wide dynamic range, and a more consistent response between different lipid classes compared to ELSD.[8][10]

  • Mass Spectrometry (MS): Provides definitive identification and structural elucidation of lipid species.[2]

The choice of HPLC method depends on the analytical goal. The provided Normal-Phase HPLC protocol offers a robust and reliable method for the quantitative separation of this compound from other neutral lipid classes. For researchers interested in resolving individual cholesteryl ester molecular species, the alternative Reversed-Phase HPLC method is more suitable. Combining these chromatographic techniques with appropriate detection methods like ELSD, CAD, or MS provides a powerful toolkit for comprehensive lipid analysis.

References

Application Notes and Protocols for the Extraction and Quantification of Cholesteryl Oleate from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, particularly cholesteryl oleate (B1233923), are key neutral lipids involved in cellular cholesterol homeostasis. They are formed through the esterification of cholesterol with fatty acids, a reaction catalyzed by acyl-CoA:cholesterol acyltransferases (ACAT).[1][2] These esters are subsequently stored in cytoplasmic lipid droplets.[1][2] The dynamic processes of cholesteryl ester synthesis, storage, and hydrolysis are critical for preventing the accumulation of toxic free cholesterol and for regulating the availability of cholesterol for various cellular functions. Dysregulation of cholesteryl ester metabolism is implicated in several diseases, including atherosclerosis and Niemann-Pick type C disease.[3] Accurate and reliable methods for the extraction and quantification of cholesteryl oleate from cell cultures are therefore essential for studying lipid metabolism and for the development of therapeutic agents targeting these pathways.

This document provides detailed protocols for the extraction of this compound from cultured cells, followed by its quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Experimental Protocols

Protocol 1: Extraction of Total Lipids from Cultured Cells (Modified Bligh-Dyer Method)

This protocol is suitable for the extraction of total lipids, including this compound, from a variety of cultured cell types.[4][5]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • Deionized water

  • Cell scraper

  • Conical centrifuge tubes (15 mL and 50 mL)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells using a cell scraper. Transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Cell Lysis and Lipid Extraction:

    • Resuspend the cell pellet in 0.8 mL of ice-cold deionized water in a glass centrifuge tube.

    • Add 3 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

    • Incubate the mixture on ice for 30 minutes, with occasional vortexing.

  • Phase Separation:

    • Add 1 mL of chloroform to the mixture and vortex for 30 seconds.

    • Add 1 mL of deionized water to the mixture and vortex for another 30 seconds.

    • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to facilitate phase separation. You will observe two distinct phases: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids. A protein interface may be visible between the two phases.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette.

    • Using a clean glass Pasteur pipette, carefully transfer the lower organic phase to a new clean glass tube, avoiding the protein interface.

  • Drying and Storage:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • The dried lipid extract can be stored at -80°C under a nitrogen atmosphere until further analysis to prevent oxidation.

Protocol 2: Quantification of this compound by HPLC

This protocol describes the separation and quantification of this compound from the total lipid extract using reverse-phase HPLC with UV detection.[6][7]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., Zorbax ODS)[6]

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • This compound standard

  • Cholesteryl heptadecanoate (internal standard)[6]

  • Glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of the mobile phase (acetonitrile:isopropanol, 50:50, v/v).[6]

    • Add a known amount of internal standard (cholesteryl heptadecanoate) to both the samples and the calibration standards.

    • Vortex the samples thoroughly to ensure complete dissolution of the lipids.

    • Transfer the samples to HPLC vials.

  • HPLC Analysis:

    • Column: Zorbax ODS or equivalent C18 column.[6]

    • Mobile Phase: Isocratic elution with acetonitrile:isopropanol (50:50, v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[6]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of the this compound standard.

    • Create a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard.

    • Quantify the amount of this compound in the samples by comparing their peak area ratios to the calibration curve.

    • Normalize the results to the initial cell number or protein concentration.

Protocol 3: Quantification of this compound by GC-MS

This protocol provides a highly sensitive and specific method for the quantification of this compound using gas chromatography-mass spectrometry.[8][9]

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., MXT-1)[9]

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Heptane (GC grade)

  • This compound standard

  • Internal standard (e.g., deuterated cholesterol)

  • Glass vials with PTFE-lined caps

Procedure:

  • Sample Preparation and Derivatization:

    • Reconstitute the dried lipid extract in a known volume of heptane.

    • Add a known amount of the internal standard to each sample and standard.

    • To improve volatility and chromatographic performance, derivatize the samples by adding the derivatization agent and incubating at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Column: MXT-1 or equivalent dimethylpolysiloxane capillary column.[9]

    • Injector Temperature: 280°C.[9]

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium.

    • MS Ion Source Temperature: 230°C.[9]

    • MS Mode: Selected Ion Monitoring (SIM) for specific ions of this compound and the internal standard.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum compared to the standard.

    • Generate a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration.

    • Calculate the concentration of this compound in the samples using the calibration curve.

    • Normalize the results to the initial cell number or protein concentration.

II. Data Presentation

Quantitative data from the analysis of this compound should be summarized in a clear and structured table for easy comparison between different experimental conditions.

Sample IDTreatmentThis compound (ng/10^6 cells)Standard Deviation
Control 1Vehicle150.212.5
Control 2Vehicle145.810.1
Treatment A10 µM Compound X250.620.3
Treatment B50 µM Compound X475.135.7

III. Visualizations

Cellular this compound Metabolism

The synthesis and hydrolysis of cholesteryl esters are central to maintaining cellular cholesterol balance. Free cholesterol is esterified to form cholesteryl esters by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is located in the endoplasmic reticulum.[1] The resulting cholesteryl esters are then stored in lipid droplets.[1][2] When needed, these stored esters are hydrolyzed back to free cholesterol and fatty acids by neutral cholesteryl ester hydrolase (nCEH).

CholesterylOleateMetabolism cluster_ER FC Free Cholesterol ACAT ACAT FC->ACAT Substrate FA_CoA Fatty Acyl-CoA (e.g., Oleoyl-CoA) FA_CoA->ACAT CE This compound CE->FC Hydrolysis LD Lipid Droplets (Storage) CE->LD LD->CE ER Endoplasmic Reticulum ACAT->CE Synthesis nCEH nCEH nCEH->CE Catalyzes

Caption: Cellular synthesis and hydrolysis of this compound.

Experimental Workflow

The overall experimental workflow for the extraction and quantification of this compound from cell culture involves several key steps, from cell culture and harvesting to final data analysis.

ExperimentalWorkflow A 1. Cell Culture & Treatment B 2. Cell Harvesting A->B C 3. Lipid Extraction (Bligh-Dyer) B->C D 4. Solvent Evaporation C->D E 5. Sample Reconstitution & Derivatization (for GC-MS) D->E F 6. Quantification E->F G HPLC Analysis F->G Method 1 H GC-MS Analysis F->H Method 2 I 7. Data Analysis & Normalization G->I H->I

Caption: Workflow for this compound extraction and analysis.

References

Application Notes and Protocols for the Use of Cholesteryl Oleate as a Standard in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the neutral storage form of cholesterol, are critical components in cellular metabolism and transport. Dysregulation of cholesteryl ester levels is implicated in numerous pathologies, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[1] Cholesteryl oleate (B1233923), an ester of cholesterol and oleic acid, is a predominant cholesteryl ester species found in lipid droplets and lipoproteins, making it a key analyte in lipidomics studies.[2][3] Accurate quantification of cholesteryl oleate and other lipid species is paramount for understanding disease mechanisms and for the development of novel therapeutics. The use of appropriate standards is crucial for achieving reliable and reproducible results in mass spectrometry-based lipidomics.

This document provides detailed application notes and protocols for utilizing this compound as a standard in lipidomics research. This includes its application as an internal standard for the quantification of other cholesteryl esters and as a component of calibration curves for absolute quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValue
Molecular Formula C45H78O2
Molecular Weight 651.1 g/mol
Physical State White to off-white solid at room temperature
Solubility Soluble in organic solvents such as chloroform (B151607), methylene (B1212753) chloride, and ethanol; sparingly soluble in water.
Storage Recommended to be stored at -20°C to prevent degradation.

Application as an Internal Standard

In lipidomics, internal standards are essential for correcting variations in sample preparation and instrument response. An ideal internal standard is chemically similar to the analyte but isotopically or structurally distinct to be differentiated by the mass spectrometer.

Deuterated this compound: The most suitable internal standard for the quantification of endogenous this compound is its stable isotope-labeled counterpart, such as this compound-d7.[4] This standard co-elutes with the endogenous analyte during liquid chromatography (LC) and exhibits similar ionization efficiency in the mass spectrometer (MS), ensuring accurate correction for analytical variability. The synthesis of deuterated this compound has been described, making it accessible for use in targeted lipidomics.[5]

Non-Endogenous Cholesteryl Esters: When a deuterated analog is not available or when quantifying a range of cholesteryl esters, a non-endogenous cholesteryl ester, such as cholesteryl heptadecanoate (C17:0), can be employed.[6] This approach assumes that the non-endogenous standard behaves similarly to the various endogenous cholesteryl esters during extraction and analysis.

Experimental Protocols

The following protocols provide a framework for the use of this compound as a standard in a typical lipidomics workflow, from sample preparation to data analysis.

Preparation of Standard Solutions

a. This compound Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound.

  • Dissolve it in 10 mL of chloroform or a 2:1 chloroform:methanol (B129727) mixture in a volumetric flask.

  • Store the stock solution in an amber glass vial at -20°C.

b. Working Standard Solutions:

  • Perform serial dilutions of the stock solution with the appropriate solvent (e.g., isopropanol) to create a series of working standards for generating a calibration curve. Typical concentration ranges for calibration curves are from 0.1 to 100 µg/mL.

c. Internal Standard (IS) Working Solution (e.g., 10 µg/mL this compound-d7):

  • Prepare a 10 µg/mL working solution of the deuterated internal standard in isopropanol.

  • Store the IS working solution in an amber glass vial at -20°C.

Lipid Extraction from Biological Samples

The choice of lipid extraction method is critical for the recovery of non-polar lipids like cholesteryl esters. The Folch and Bligh & Dyer methods, or variations thereof, are commonly used.[7][8] The methyl-tert-butyl ether (MTBE) method is another effective and less toxic alternative.[8][9]

MTBE Extraction Protocol:

  • To 100 µL of plasma or cell homogenate, add 10 µL of the internal standard working solution.

  • Add 1.5 mL of methanol and vortex for 30 seconds.

  • Add 5 mL of MTBE and vortex for 10 minutes at 4°C.

  • Add 1.25 mL of water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

  • Carefully collect the upper organic phase (MTBE layer), which contains the lipids, and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipids in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for the sensitive and specific quantification of cholesteryl esters.[10][11][12]

a. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is typically used for the separation of non-polar lipids.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the hydrophobic cholesteryl esters.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50 °C.

b. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.

  • Adduct Formation: Cholesteryl esters readily form ammoniated [M+NH4]+, sodiated [M+Na]+, or lithiated [M+Li]+ adducts.[13][14] The choice of adduct can influence fragmentation patterns and sensitivity.

  • Fragmentation: In MS/MS, a characteristic neutral loss of the cholesterol backbone (368.5 Da for sodiated adducts) or the formation of a prominent cholesterol fragment ion (m/z 369.3 for ammoniated adducts) is observed.[13][14][15]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Table 1: Representative MRM Transitions for this compound and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound ([M+NH4]+)668.6369.320-30
This compound-d7 ([M+NH4]+)675.6376.320-30
Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the calibration curve.

  • Data Reporting: Report the final concentrations in appropriate units (e.g., µg/mL of plasma or µg/mg of protein).

Quantitative Data and Performance

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for cholesteryl ester analysis using an appropriate internal standard.

Table 2: Linearity and Sensitivity

Analyte ClassLinearity (R²)Lower Limit of Quantification (LLOQ)
Cholesteryl Esters> 0.990.5 - 20 ng/mL

Table 3: Precision and Accuracy

Analyte ClassIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Cholesteryl Esters< 15%< 20%85-115%

Table 4: Recovery

Analyte ClassExtraction Recovery (%)
Cholesteryl Esters> 85%

The quantitative performance data is based on typical values reported in validated lipidomics assays and may vary depending on the specific analyte, matrix, and instrumentation.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells, Tissue) spike Spike with This compound-d7 (IS) sample->spike extract Lipid Extraction (e.g., MTBE method) spike->extract dry Dry Down & Reconstitute extract->dry inject Inject Sample dry->inject lcms LC-MS/MS Analysis (Reversed-Phase, MRM) inject->lcms integrate Peak Integration lcms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify result Final Concentration Data quantify->result

Caption: Lipidomics workflow using a deuterated internal standard.

Cholesteryl Ester Metabolism and Storage

G chol Free Cholesterol acat ACAT chol->acat fa Fatty Acyl-CoA (e.g., Oleoyl-CoA) fa->acat ce Cholesteryl Ester (e.g., this compound) acat->ce ld Lipid Droplet (Storage) ce->ld

Caption: Simplified pathway of cholesteryl ester synthesis and storage.

Conclusion

This compound serves as an invaluable tool in lipidomics research, both as a representative analyte and as a crucial standard for accurate quantification. The protocols and data presented here provide a robust framework for the implementation of this compound standards in targeted lipidomics workflows. Adherence to validated methods for sample preparation, LC-MS/MS analysis, and data processing will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the roles of cholesteryl esters in health and disease.

References

Application Notes and Protocols for the Detection of Cholesteryl Oleate in Atherosclerotic Plaques using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the formation of plaques in the arterial wall. The accumulation of lipids, particularly cholesteryl esters like cholesteryl oleate (B1233923), is a hallmark of plaque development and progression. Raman spectroscopy, a non-destructive, label-free optical technique, provides detailed chemical information about the molecular composition of tissues.[1] This makes it a powerful tool for characterizing the biochemical makeup of atherosclerotic plaques, including the specific detection and quantification of cholesteryl oleate.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of Raman spectroscopy in the analysis of this compound in atherosclerotic plaques.

Principle of the Method

Raman spectroscopy is based on the inelastic scattering of monochromatic light. When laser light interacts with a molecule, it can excite vibrational modes within that molecule. The scattered light has a different frequency from the incident light, and this frequency shift is characteristic of the specific chemical bonds and molecular structure. By analyzing the Raman spectrum, which is a plot of the intensity of scattered light versus the Raman shift (typically in wavenumbers, cm⁻¹), one can identify and quantify the molecular constituents of a sample.[1]

In the context of atherosclerosis, different lipid species, such as free cholesterol, cholesteryl esters (including this compound), and triglycerides, have unique Raman spectral signatures.[3][4] By identifying the characteristic Raman peaks for this compound, researchers can map its distribution within a plaque and quantify its concentration, providing insights into the stage and vulnerability of the plaque.[5][6]

Key Applications

  • Plaque Characterization: Differentiating between stable and vulnerable plaques based on their lipid composition.[5]

  • Disease Progression Monitoring: Tracking the accumulation of this compound as a biomarker for the progression of atherosclerosis.

  • Therapeutic Efficacy Studies: Evaluating the effect of lipid-lowering therapies on the chemical composition of atherosclerotic plaques.

  • Basic Research: Investigating the mechanisms of lipid metabolism and accumulation in the arterial wall.

Quantitative Data Summary

The following table summarizes the key Raman peaks reported in the literature for this compound and other relevant lipids found in atherosclerotic plaques. These peaks are crucial for the identification and differentiation of these components in a mixed sample.

Raman Shift (cm⁻¹)Vibrational Mode AssignmentAssociated Lipid(s)Reference(s)
~1006Phenyl ring breathingCholesterol, Cholesteryl Esters[5]
~1156C-C stretchCholesterol, Cholesteryl Esters[5]
~1297-1298CH₂ twistTriglycerides, Cholesteryl Esters[4]
~1438-1440CH₂ deformation (scissoring)Cholesterol, Cholesteryl Esters, Triglycerides[4][7]
~1517C=C stretch in polyene chainCarotenoids (often co-localized with lipids)[5]
~1667-1669C=C stretching vibration of the steroid nucleusCholesterol, Cholesteryl Esters[4][8]
~1729-1740C=O stretching (ester linkage)Cholesteryl Esters, Triglycerides[4]
~2854CH₂ symmetric stretchingLipids and Lipoproteins[5]
~2881-2888CH₂ asymmetric stretchingTriglycerides, Cholesteryl Esters[4][5]
~2892-2895CH stretchingLipids and Lipoproteins[5]
~2932-2934CH₃ symmetric stretchingLipids and Lipoproteins[5]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in atherosclerotic plaques using Raman spectroscopy.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality Raman spectra.

  • Tissue Procurement: Human coronary artery or aorta specimens can be obtained from explanted hearts during transplantation or from autopsy.[9] Animal models of atherosclerosis, such as ApoE/LDLR(-/-) mice, are also commonly used.[10]

  • Tissue Handling: Upon procurement, tissues should be immediately processed or snap-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[9]

  • Sectioning: For microscopic analysis, frozen tissue samples are typically sectioned to a thickness of 5-10 µm using a cryostat. The sections are then mounted on suitable substrates for Raman spectroscopy, such as calcium fluoride (B91410) (CaF₂) slides, which have a low Raman background.

Raman Spectroscopy Instrumentation and Data Acquisition
  • Raman Spectrometer: A confocal Raman microscope is typically used for high-spatial-resolution mapping of plaque components.

  • Laser Excitation: A near-infrared (NIR) laser with a wavelength of 785 nm or 830 nm is commonly employed to minimize fluorescence from the tissue.[9]

  • Objective Lens: A high numerical aperture (NA) objective (e.g., 50x or 100x) is used to focus the laser onto the sample and collect the scattered light.

  • Laser Power: The laser power at the sample should be optimized to obtain a good signal-to-noise ratio without causing photodamage to the tissue. Typical power levels range from 10 to 50 mW.

  • Acquisition Time: The integration time for each spectrum will depend on the sample and the system sensitivity, but typically ranges from a few seconds to a minute.[6]

  • Raman Mapping: To visualize the spatial distribution of this compound, Raman maps are generated by acquiring spectra at multiple points across the tissue section in a grid pattern.

Data Analysis and Interpretation
  • Preprocessing: Raw Raman spectra are typically preprocessed to remove background fluorescence and cosmic rays. This may involve baseline correction (e.g., polynomial fitting) and smoothing.

  • Peak Identification: The preprocessed spectra are then analyzed to identify the characteristic peaks of this compound and other lipids, as listed in the table above.

  • Quantitative Analysis: The intensity or area of specific Raman peaks can be used for relative quantification of the corresponding lipid components. For more accurate quantification, multivariate analysis techniques such as partial least-squares (PLS) regression can be employed, using calibration models developed from samples with known compositions.[2]

  • Chemical Imaging: For Raman mapping data, false-color images can be generated based on the intensity of a specific Raman peak (e.g., the C=O stretch of cholesteryl esters at ~1730 cm⁻¹) to visualize the spatial distribution of that component within the plaque.

Signaling Pathway and Workflow Diagrams

The accumulation of this compound in macrophages, leading to the formation of foam cells, is a critical event in the development of atherosclerosis.[10] The following diagrams illustrate the experimental workflow for Raman analysis and the key biological pathway involved.

G Experimental Workflow for Raman Analysis of Atherosclerotic Plaques cluster_sample_prep Sample Preparation cluster_raman_analysis Raman Spectroscopy cluster_data_analysis Data Analysis cluster_output Output A Tissue Procurement (Human or Animal Model) B Snap-freezing in Liquid N2 A->B C Cryosectioning (5-10 µm) B->C D Mounting on CaF2 Slide C->D E Confocal Raman Microscopy (e.g., 785 nm laser) D->E F Raman Spectral Mapping E->F G Data Preprocessing (Baseline Correction, Cosmic Ray Removal) F->G H Spectral Analysis (Peak Identification) G->H I Quantitative Analysis (e.g., PLS Regression) H->I J Chemical Image Generation H->J L Quantitative Lipid Composition I->L K This compound Distribution Map J->K G This compound Accumulation in Macrophages cluster_extracellular Extracellular Space cluster_macrophage Macrophage Cytoplasm LDL Low-Density Lipoprotein (LDL) oxLDL Oxidized LDL (oxLDL) LDL->oxLDL Oxidation SR Scavenger Receptors (e.g., CD36) oxLDL->SR Uptake Cholesterol Free Cholesterol SR->Cholesterol Internalization & Hydrolysis ACAT1 ACAT1 Cholesterol->ACAT1 Substrate CE This compound (stored in Lipid Droplets) ACAT1->CE Esterification FoamCell Foam Cell Formation CE->FoamCell

References

Application Notes & Protocols: Preparation of Cholesteryl Oleate-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleate (B1233923), a cholesterol ester, has emerged as a key excipient in the formulation of lipid-based nanoparticles for drug and gene delivery. Its biocompatibility and ability to form a stable lipid core make it an attractive component for encapsulating therapeutic agents. This document provides detailed protocols for the preparation and characterization of cholesteryl oleate-loaded nanoparticles, specifically focusing on cationic solid lipid nanoparticles (SLNs) for nucleic acid delivery and drug-loaded nanocarriers for small molecule delivery. The methodologies are based on established research to ensure reproducibility and efficacy.[1][2][3]

Physicochemical Characterization of this compound-Loaded Nanoparticles

The physical properties of nanoparticles are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), and zeta potential. Below is a summary of quantitative data from representative formulations of this compound-loaded SLNs.

Table 1: Composition and Physicochemical Properties of this compound-Loaded SLNs

Formulation ReferenceThis compound (mg)Stearic Acid (mg)Octadecylamine (mg)Poloxamer 188 (mg)Mean Particle Size (nm)Zeta Potential (mV)
Reference 12100400600100~150-20025-40
Reference 13200300600100~150-20025-40
Reference 14300200600100~150-20025-40
Reference 15400100600100Aggregation observed25-40
Reference 165000600100Numerous aggregates25-40

Data compiled from Suñé-Pou et al., 2018.[3][4]

Experimental Workflow

The overall process for preparing and evaluating this compound-loaded nanoparticles is depicted in the workflow diagram below. This process begins with the formulation and preparation of the nanoparticles, followed by comprehensive physicochemical characterization and subsequent in vitro evaluation.

G cluster_0 Phase 1: Nanoparticle Formulation & Preparation cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: In Vitro Evaluation A Material Selection (this compound, Lipids, Surfactant) B Preparation Method (e.g., Hot Microemulsification) A->B C Particle Size & PDI (DLS) B->C D Zeta Potential C->D E Morphology (TEM) D->E F Drug Loading & Encapsulation Efficiency E->F G Cytotoxicity Assays (e.g., MTT, LDH) F->G H Cellular Uptake Studies (Flow Cytometry, Microscopy) G->H I In Vitro Drug Release H->I

Caption: Experimental workflow for nanoparticle preparation and analysis.

Protocols

Protocol for Preparation of Cationic SLNs by Hot Microemulsification

This protocol is adapted from the method described by Suñé-Pou et al. for the preparation of this compound-loaded cationic SLNs for gene delivery.[3][5]

Materials:

  • This compound

  • Stearic acid (or other solid lipid)

  • Octadecylamine (cationic lipid)

  • Poloxamer 188 (surfactant)

  • Ultrapure water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Heated magnetic stirrer

  • Water bath

  • Refrigerated centrifuge

  • Filtration apparatus

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • In separate vessels, weigh the matrix lipids (this compound and stearic acid), the cationic lipid (octadecylamine), and the surfactant (Poloxamer 188).

    • Add 20 mL of ultrapure water to the surfactant to create the aqueous phase.

    • Heat all components to 80°C until fully melted and in a liquid state.[6]

  • Formation of the Pre-emulsion:

    • Pour the melted matrix lipids into the melted cationic lipid.

    • Pour this lipid mixture into the heated aqueous surfactant solution while stirring at high speed (e.g., 20,000 rpm) with a high-shear homogenizer for 10 minutes. This will form a hot oil-in-water emulsion.[6]

  • Nanoparticle Solidification:

    • Disperse the hot emulsion into cold ultrapure water (4°C) at a ratio of 1:5 (emulsion:cold water) under continuous high-speed stirring.[3][5][6] The rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Purification and Concentration:

    • Centrifuge the final nanoemulsion at 19,000 x g for 30 minutes at 4°C to concentrate the nanoparticles and remove excess surfactant.[6]

    • Filter the resulting nanoparticle suspension through a suitable filter (e.g., 43-48 µm) to remove any aggregates.[6]

  • Lyophilization (Optional for long-term storage):

    • Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose).

    • Freeze-dry the suspension to obtain a lyophilized powder that can be stored and reconstituted for later use.[3]

Protocol for Preparation of Drug-Loaded Nanocarriers by Solvent-Diffusion

This protocol is based on the method described by Ishimoto et al. for preparing this compound and γ-cyclodextrin nanocarriers.[7][8]

Materials:

  • This compound (ChO)

  • γ-cyclodextrin (γ-CD)

  • Drug (e.g., Carbamazepine)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Dissolve this compound and the model drug in ethanol.

  • Prepare an aqueous solution of γ-cyclodextrin.

  • Add the ethanolic solution to the aqueous γ-CD solution under stirring. The diffusion of ethanol into the water phase causes the precipitation of ChO and the drug, forming nanoparticles.

  • The resulting nanosuspension can be used directly or be freeze-dried for storage and redispersion. Freeze-drying may alter nanoparticle morphology and size.[7][8]

Protocol for Characterization of Nanoparticles

3.3.1 Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in ultrapure water or an appropriate buffer.

  • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Microelectrophoresis to determine the surface charge and stability of the nanoparticles.[3][4][9]

3.3.2 Morphology:

  • Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air-dry or use negative staining with a contrast agent (e.g., phosphotungstic acid).

  • Image the nanoparticles using Transmission Electron Microscopy (TEM) to observe their shape and surface morphology.[3][5]

3.3.3 Drug Loading and Encapsulation Efficiency:

  • Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by ultracentrifugation.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Lyse the nanoparticle pellet to release the encapsulated drug and quantify its amount.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

Cellular Uptake and Intracellular Fate

Cationic nanoparticles, such as the this compound SLNs described, are typically internalized by cells through endocytosis. The positive surface charge of the nanoparticles facilitates interaction with the negatively charged cell membrane.

G cluster_0 Cellular Environment cluster_1 Intracellular NP Cationic Nanoparticle Membrane Cell Membrane NP->Membrane Electrostatic Interaction Endosome Endosome Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Cytosol Cytosol (Drug Release) Endosome->Cytosol Endosomal Escape Nucleus Nucleus (Gene Delivery) Cytosol->Nucleus

Caption: Generalized pathway for cellular uptake of cationic nanoparticles.

In Vitro Biological Assays

Cytotoxicity Assay (MTT Assay)

Purpose: To assess the effect of the nanoparticles on cell viability.

Procedure:

  • Seed cells (e.g., HEK293T) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound-loaded nanoparticles for 24 to 48 hours.[3]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Cellular Uptake Analysis (Flow Cytometry)

Purpose: To quantify the internalization of fluorescently labeled nanoparticles.

Procedure:

  • Label the nanoparticles with a fluorescent dye (e.g., by incorporating a fluorescent lipid or encapsulating a fluorescent molecule).

  • Incubate cells with the fluorescently labeled nanoparticles for various time points (e.g., 1, 2, 6 hours).[3]

  • Wash the cells thoroughly to remove any non-internalized nanoparticles.

  • Harvest the cells and analyze them using a flow cytometer.

  • Quantify the percentage of fluorescent cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.[3]

Conclusion

This compound-loaded nanoparticles represent a versatile and effective platform for drug delivery. The protocols and data presented in these application notes provide a comprehensive guide for researchers to formulate, characterize, and evaluate these nanoparticles for various therapeutic applications, ranging from gene therapy to the delivery of small molecule drugs.[3][9] The hot microemulsification and solvent-diffusion methods are robust techniques for producing nanoparticles with controlled physicochemical properties. Proper characterization and in vitro evaluation are essential steps to ensure the safety and efficacy of these delivery systems.

References

Application Notes and Protocols for In Vitro Measurement of ACAT Activity on Cholesteryl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that plays a vital role in cellular cholesterol homeostasis.[1][2] It catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs, such as oleoyl-CoA.[1][3][4] These cholesteryl esters are then stored in lipid droplets or assembled into lipoproteins.[3][5] There are two isoforms of this enzyme, ACAT1 and ACAT2, which are encoded by two different genes.[4][6] ACAT1 is ubiquitously expressed in various tissues, while ACAT2 is primarily found in the liver and intestines.[3] Due to its role in cholesterol metabolism, ACAT is a significant target in the development of therapeutics for diseases like atherosclerosis.[2][7][8]

This document provides detailed protocols for robust and widely used in vitro assays to measure ACAT activity through the formation of cholesteryl oleate (B1233923), catering to the needs of researchers, scientists, and professionals in drug development.

Key In Vitro Assay Methodologies

Two primary methods are detailed for the direct measurement of ACAT enzymatic activity: a traditional radiochemical assay and a more modern fluorescent assay.

  • Radiochemical ACAT Activity Assay: This classic method quantifies the incorporation of a radiolabeled fatty acyl-CoA, such as [14C]oleoyl-CoA or [3H]oleoyl-CoA, into cholesteryl oleate.[1][7][9] It is a highly sensitive and direct measurement of enzyme activity.

  • Fluorescent ACAT Activity Assay: This method utilizes fluorescently labeled cholesterol analogs, like NBD-cholesterol or DChol, as substrates for ACAT.[3][10] The resulting fluorescent cholesteryl esters can be readily detected and quantified, offering a safer and often higher-throughput alternative to radiochemical methods.

Experimental Protocols

Microsome Preparation from Liver Tissue

Microsomes, which are vesicles derived from the endoplasmic reticulum, are an enriched source of ACAT and are commonly used for in vitro assays.[4][11][12][13]

Materials:

  • Fresh or frozen liver tissue

  • Homogenization Buffer (e.g., 200 mM sucrose, 50 mM HEPES-KOH pH 7.5, 40 mM KOAc, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, and protease inhibitors)[4]

  • Resuspension Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)[7]

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Protocol:

  • Mince the liver tissue and homogenize it in 4 volumes of ice-cold homogenization buffer with a motor-driven Potter-Elvehjem homogenizer.[4]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[4]

  • Collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[4]

  • Carefully collect the supernatant, which contains the microsomal fraction, and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[7][13]

  • Discard the supernatant and resuspend the microsomal pellet in homogenization buffer.

  • Repeat the ultracentrifugation step to wash the microsomes.[7]

  • Resuspend the final microsomal pellet in a suitable buffer to a protein concentration of approximately 5-10 mg/mL.[7]

  • Determine the protein concentration using a standard method like the Bradford or Lowry assay.

  • Store the microsomes in aliquots at -80°C until use.[4][7]

Diagram of Microsome Preparation Workflow

G cluster_prep Microsome Preparation tissue Liver Tissue homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Centrifuge at 1,000 x g homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at 10,000 x g supernatant1->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 ultracentrifuge1 Ultracentrifuge at 100,000 x g supernatant2->ultracentrifuge1 pellet1 Resuspend Microsomal Pellet ultracentrifuge1->pellet1 ultracentrifuge2 Wash via Ultracentrifugation pellet1->ultracentrifuge2 final_pellet Resuspend Final Pellet ultracentrifuge2->final_pellet quantify Quantify Protein final_pellet->quantify store Store at -80°C quantify->store

Caption: Workflow for the preparation of liver microsomes.

Radiochemical ACAT Activity Assay

This protocol describes the measurement of ACAT activity by quantifying the formation of radiolabeled this compound from [14C]oleoyl-CoA.[7]

Materials:

  • Prepared liver microsomes

  • Reaction Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Cholesterol solution

  • [1-14C]oleoyl-CoA (specific activity 50-60 mCi/mmol)

  • Test compounds (e.g., ACAT inhibitors) dissolved in DMSO

  • Chloroform:methanol (2:1, v/v)

  • Thin Layer Chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Protocol:

  • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, BSA, cholesterol, and microsomal protein (typically 50-100 µg).

  • Add the test compound at various concentrations or the vehicle control (DMSO). The final DMSO concentration should be low (e.g., <1%).[7]

  • Pre-incubate the mixture for 10 minutes at 37°C.[7]

  • Initiate the reaction by adding [1-14C]oleoyl-CoA to a final concentration of 10 µM. The total reaction volume is typically 200 µL.[7]

  • Incubate the reaction mixture for 10-30 minutes at 37°C.[7][12]

  • Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v).[7]

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase, which contains the lipids.[1]

  • Spot the extracted lipids onto a TLC plate and develop the plate using the appropriate solvent system to separate cholesteryl esters.[1]

  • Visualize the lipid spots (e.g., using iodine vapor).

  • Scrape the spots corresponding to this compound into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the ACAT activity as pmol of this compound formed per minute per mg of protein.

Data Presentation: Radiochemical Assay Parameters

ParameterTypical ValueReference
Microsomal Protein50 - 100 µg[7]
Substrate[1-14C]oleoyl-CoA[7]
Substrate Concentration10 µM[7]
Incubation Temperature37°C[7]
Incubation Time10 - 30 minutes[7][12]
Reaction Volume200 µL[7]
Termination SolutionChloroform:Methanol (2:1)[7]
Fluorescent ACAT Activity Assay

This protocol details a cell-based assay using NBD-cholesterol to measure ACAT activity, which is suitable for higher-throughput screening of inhibitors.[10]

Materials:

  • AC29 cells (ACAT-deficient) stably transfected with human ACAT1 or ACAT2[10]

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • NBD-cholesterol

  • Test compounds (e.g., ACAT inhibitors) dissolved in DMSO

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed the ACAT-expressing AC29 cells in a 96-well plate and allow them to adhere overnight.

  • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or vehicle control.[7]

  • Pre-incubate the cells for 1-2 hours at 37°C.[7]

  • Add NBD-cholesterol to each well to a final concentration of 1-5 µg/mL.[7]

  • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator. During this time, the cells will take up the NBD-cholesterol, and ACAT will esterify it, leading to an increase in fluorescence as the NBD-cholesteryl esters accumulate in lipid droplets.[7][10]

  • Wash the cells with PBS to remove excess NBD-cholesterol.

  • Measure the fluorescence intensity using a fluorescence microplate reader (e.g., excitation at 488 nm and emission at 535 nm).[8] Alternatively, visualize the fluorescent lipid droplets using a fluorescence microscope.[10]

  • Calculate the percentage of ACAT inhibition for each inhibitor concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Data Presentation: Fluorescent Assay Parameters

ParameterTypical ValueReference
Cell LineACAT1 or ACAT2 expressing AC29 cells[10]
Fluorescent SubstrateNBD-cholesterol[7][10]
Substrate Concentration1 - 5 µg/mL[7]
Incubation Temperature37°C[7]
Incubation Time4 - 6 hours[7]
Detection MethodFluorescence Plate Reader/Microscopy[8][10]

Diagram of ACAT Inhibition Assay Workflow

G cluster_inhibition ACAT Inhibition Assay prepare_reaction Prepare Reaction Mixture (Microsomes/Cells, Buffer, Substrates) add_inhibitor Add Test Inhibitor (Varying Concentrations) prepare_reaction->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate measure_activity Measure ACAT Activity (Radiochemical or Fluorescent Detection) incubate->measure_activity data_analysis Data Analysis measure_activity->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: General workflow for an ACAT inhibition assay.

ACAT Signaling and Function

ACAT is an integral membrane protein located in the endoplasmic reticulum.[3] Its primary function is to catalyze the esterification of cholesterol with long-chain fatty acids, a critical step in preventing the accumulation of toxic free cholesterol in cellular membranes.[1] The resulting cholesteryl esters are partitioned into cytosolic lipid droplets for storage or used for the assembly of lipoproteins in the liver and intestine.[3][5]

Diagram of ACAT's Role in Cellular Cholesterol Metabolism

G cluster_cell Cellular Environment cluster_er er Endoplasmic Reticulum (ER) acat ACAT cholesteryl_oleate This compound acat->cholesteryl_oleate Catalyzes cholesterol Free Cholesterol cholesterol->acat Substrate oleoyl_coa Oleoyl-CoA oleoyl_coa->acat Substrate lipid_droplet Lipid Droplet (Storage) cholesteryl_oleate->lipid_droplet lipoprotein Lipoprotein Assembly (e.g., VLDL) cholesteryl_oleate->lipoprotein

Caption: The role of ACAT in this compound synthesis.

Data Summary: ACAT Inhibitors

The inhibitory activity of compounds against ACAT is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[1]

CompoundTarget Isoform(s)Reported IC50Reference
YM17EACAT44 nM (rabbit liver microsomes)[7]
F12511ACAT1 / ACAT20.039 µM / 0.11 µM (human)[9]
Pyripyropene AACAT2 selective0.64 µM (human ACAT2)[14]
NevanimibeACAT1 / ACAT20.23 µM / 0.71 µM (human)[5]
PPPAACAT2 > ACAT125 µM / 179 µM (human)[5]

Note: IC50 values can vary based on the specific experimental conditions, enzyme source (species and recombinant vs. native), and assay methodology. The data presented here are for comparative purposes.

References

Application Note: Mass Spectrometry Fragmentation of Cholesteryl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters, the storage form of cholesterol in cells and lipoproteins, play a crucial role in lipid metabolism and are implicated in various physiological and pathological processes, including atherosclerosis. Cholesteryl oleate (B1233923), an ester of cholesterol and oleic acid, is one of the most abundant cholesteryl esters in human plasma and tissues. Accurate identification and quantification of cholesteryl oleate are paramount in understanding its biological functions and its role in disease. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for the analysis of cholesteryl esters due to its high sensitivity and specificity. This application note details the characteristic fragmentation patterns of this compound observed under different ionization techniques and provides comprehensive protocols for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in mass spectrometry is highly dependent on the ionization technique and the type of adduct ion formed. The most common ionization methods for cholesteryl ester analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Key Fragment Ion:

A ubiquitous and diagnostic fragment ion for cholesteryl esters, including this compound, is observed at a mass-to-charge ratio (m/z) of 369.35 . This ion corresponds to the dehydrated cholesterol moiety ([Cholesterol - H₂O + H]⁺) .[1][2][3][4][5] Its high abundance and specificity make it an excellent choice for selected reaction monitoring (SRM) and precursor ion scanning experiments for the targeted analysis of cholesteryl esters.[2][6]

Fragmentation with Different Adducts:

  • Ammonium (B1175870) Adducts ([M+NH₄]⁺): In ESI, cholesteryl esters readily form ammonium adducts in the presence of ammonium-containing mobile phases.[5] Upon collision-induced dissociation (CID), the [M+NH₄]⁺ ion of this compound (m/z 668.6) characteristically loses the fatty acyl chain and the ammonia (B1221849) adduct to produce the dominant fragment ion at m/z 369.35.[1][7]

  • Protonated Molecules ([M+H]⁺): Under APCI conditions, this compound typically forms a protonated molecule. Similar to the ammonium adduct, the primary fragmentation pathway involves the loss of the oleic acid chain, resulting in the prominent m/z 369.35 ion.[8]

  • Sodiated and Lithiated Adducts ([M+Na]⁺ and [M+Li]⁺): When sodium or lithium salts are present, this compound can form sodiated or lithiated adducts. The fragmentation of these adducts differs significantly from that of ammonium or protonated adducts. Instead of the neutral loss of the fatty acid, the charge is retained on the fatty acyl chain. For example, the CID of the lithiated adduct of this compound ([M+Li]⁺ at m/z 657.6) produces a prominent fragment ion corresponding to the lithiated oleate at m/z 289.4, in addition to the cholestene cation at m/z 369.4.[7] This allows for the direct identification of the fatty acid moiety.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions of this compound observed with different adducts and their typical relative intensities. It is important to note that the exact relative intensities can vary depending on the specific instrument and experimental conditions.

Precursor IonAdduct Typem/z of Precursor IonMajor Fragment Ion(s)m/z of Fragment Ion(s)Typical Relative Abundance
This compound[M+NH₄]⁺668.6[Cholesterol - H₂O + H]⁺369.35High
This compound[M+H]⁺651.6[Cholesterol - H₂O + H]⁺369.35High
This compound[M+Li]⁺657.6[Oleic Acid + Li]⁺289.4High
[Cholesterol - H₂O + H]⁺369.4Moderate to High

Experimental Protocols

This section provides detailed protocols for the analysis of this compound using LC-MS/MS.

Protocol 1: LC-MS/MS Analysis of this compound using ESI with Ammonium Adduct Formation

This protocol is suitable for the sensitive and specific quantification of this compound in biological samples.

1. Sample Preparation (Lipid Extraction):

  • A modified Folch or Bligh-Dyer lipid extraction method is commonly used.[6][9]

  • To 100 µL of plasma or cell homogenate, add 2 mL of a chloroform:methanol (2:1, v/v) mixture containing an appropriate internal standard (e.g., d7-cholesteryl oleate).

  • Vortex thoroughly for 1 minute.

  • Add 400 µL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions: [5][9]

  • Column: A reverse-phase C18 column (e.g., Gemini 5 µm C18, 50 x 4.6 mm) is recommended.[5][9]

  • Mobile Phase A: 50:50 (v/v) Water:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid.[5]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid.[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B and equilibrate.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions (ESI-MS/MS): [5][9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 4.0 kV.[9]

  • Source Temperature: 250 °C.[5]

  • Gas Flow (Drying and Sheath Gas): Optimize for the specific instrument.

  • Scan Mode: Precursor ion scan for m/z 369.35 or Selected Reaction Monitoring (SRM).

  • SRM Transition for this compound: 668.6 → 369.35.

  • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

Protocol 2: LC-MS/MS Analysis of this compound using APCI

This protocol is an alternative for the analysis of this compound, particularly for less polar compounds.

1. Sample Preparation:

  • Follow the same lipid extraction protocol as described in Protocol 1.

2. Liquid Chromatography Conditions:

  • The same LC conditions as in Protocol 1 can be used.

3. Mass Spectrometry Conditions (APCI-MS/MS): [8]

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).

  • Corona Discharge Current: Typically 3-5 µA.

  • Vaporizer Temperature: 350-450 °C.

  • Sheath and Auxiliary Gas Flow: Optimize for the specific instrument.

  • Scan Mode: Precursor ion scan for m/z 369.35 or SRM.

  • SRM Transition for this compound: 651.6 → 369.35.

  • Collision Energy: Optimize for the specific instrument.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction (Folch or Bligh-Dyer) sample->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc Liquid Chromatography (C18 Reverse Phase) reconstitution->lc ms Mass Spectrometry (ESI or APCI) lc->ms msms Tandem MS (MS/MS) (Precursor Ion Scan or SRM) ms->msms identification Peak Identification (Retention Time & m/z) msms->identification quantification Quantification (Internal Standard Calibration) identification->quantification

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is a robust and sensitive method for its identification and quantification in complex biological matrices. The characteristic fragmentation pattern, dominated by the m/z 369.35 ion, provides a highly specific marker for this class of lipids. The choice of ionization technique and the resulting adduct ion can be tailored to the specific analytical needs, whether for general screening or for detailed structural elucidation of the fatty acid moiety. The provided protocols offer a solid foundation for researchers to develop and validate their own methods for this compound analysis, contributing to a deeper understanding of its role in health and disease.

References

Visualizing Cholesteryl Oleate in Lipid Droplets: A Guide to Staining Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides detailed application notes and experimental protocols for the visualization of cholesteryl oleate (B1233923) within intracellular lipid droplets. Lipid droplets are dynamic organelles crucial for cellular energy homeostasis, lipid metabolism, and signaling. An accumulation of cholesteryl esters, such as cholesteryl oleate, within these droplets is a hallmark of various physiological and pathological states, including atherosclerosis and certain metabolic diseases. Accurate visualization and quantification of this compound are therefore critical for research and drug development in these areas.

This guide covers several common staining methods, offering a comparative overview and detailed protocols to assist researchers in selecting and implementing the most suitable technique for their specific experimental needs.

Overview of Staining Methods

Several staining methods are available for the visualization of neutral lipids, including this compound, in lipid droplets. These techniques primarily rely on the use of lipophilic dyes that preferentially partition into the hydrophobic core of lipid droplets. The most widely used methods include staining with Oil Red O, BODIPY 493/503, and Nile Red. While these dyes are not exclusively specific for this compound and also stain other neutral lipids like triglycerides, their application, combined with specific experimental setups, can provide valuable insights into this compound storage.

Table 1: Comparison of Common Staining Methods for Neutral Lipids

FeatureOil Red OBODIPY 493/503Nile Red
Principle Lysochrome dye that physically dissolves in neutral lipids.Fluorescent dye that partitions into the nonpolar lipid core.Fluorogenic and solvatochromic dye; fluoresces intensely in hydrophobic environments.
Visualization Bright-field microscopyFluorescence microscopyFluorescence microscopy
Color RedGreenYellow/Gold (in neutral lipids)
Excitation/Emission (nm) Not applicable (absorbance max ~518 nm)[1]~493 / ~503[]450-500 / >528 (for yellow/gold emission)[3][4]
Quantum Yield Not applicableHigh (approaching 0.8 in nonpolar solvents)[5]Variable; increases in nonpolar environments[6][7][8]
Photostability HighModerate; subject to photobleaching with intense or prolonged exposure[]Low to moderate; prone to photobleaching[9]
Live/Fixed Cells Fixed cells onlyLive and fixed cells[]Live and fixed cells[3]
Specificity Stains neutral lipids (triglycerides, cholesteryl esters)[10][11]Stains neutral lipids (triglycerides, cholesteryl esters)[][12][13][14][15]Stains neutral lipids; emission spectrum can shift based on lipid polarity[7][16]
Quantitative Analysis Possible through dye extraction and spectrophotometry[17][18]Amenable to quantification by fluorometry and flow cytometry[12][13][14][15]Can be used for quantification, but spectral properties are environment-dependent[3][19]

Signaling Pathway: Cholesteryl Ester Synthesis and Storage

This compound is synthesized from cholesterol and oleoyl-CoA in a reaction catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1][6][9][20] This process primarily occurs in the endoplasmic reticulum (ER). The newly synthesized cholesteryl esters are then packaged into lipid droplets for storage. The formation of lipid droplets is a multi-step process that begins with the accumulation of neutral lipids between the leaflets of the ER membrane, followed by budding of the nascent lipid droplet into the cytoplasm.[][6]

Cholesteryl_Ester_Synthesis_Pathway This compound Synthesis and Storage Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Free Cholesterol Free Cholesterol ACAT ACAT/SOAT Free Cholesterol->ACAT Oleoyl-CoA Oleoyl-CoA Oleoyl-CoA->ACAT Lipid Droplet Lipid Droplet Cholesteryl Oleate_ER This compound ACAT->Cholesteryl Oleate_ER Esterification Cholesteryl Oleate_ER->Lipid Droplet Packaging & Budding Oil_Red_O_Workflow start Seed and Culture Cells induce Induce Cholesteryl Ester Accumulation start->induce fix Fix Cells (e.g., 4% PFA) induce->fix wash1 Wash with PBS fix->wash1 stain Stain with Oil Red O Working Solution wash1->stain wash2 Wash with 60% Isopropanol stain->wash2 wash3 Wash with dH2O wash2->wash3 counterstain Counterstain Nuclei (e.g., Hematoxylin) wash3->counterstain mount Mount Coverslip counterstain->mount image Image with Bright-field Microscope mount->image BODIPY_Workflow start Seed and Culture Cells induce Induce Cholesteryl Ester Accumulation start->induce stain Stain with BODIPY 493/503 Working Solution induce->stain wash Wash with PBS stain->wash fix Fix Cells (Optional) (e.g., 4% PFA) wash->fix counterstain Counterstain Nuclei (Optional) (e.g., DAPI) fix->counterstain mount Mount Coverslip counterstain->mount image Image with Fluorescence Microscope mount->image Nile_Red_Workflow start Seed and Culture Cells induce Induce Cholesteryl Ester Accumulation start->induce stain Stain with Nile Red Working Solution induce->stain wash Wash with PBS stain->wash fix Fix Cells (Optional) (e.g., 4% PFA) wash->fix mount Mount Coverslip fix->mount image Image with Fluorescence Microscope mount->image

References

Application Notes and Protocols: Cholesteryl Oleate as a Substrate for Cholesterol Ester Hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleate (B1233923), an ester of cholesterol and oleic acid, is a physiologically significant lipid molecule predominantly found in plasma lipoproteins and intracellular lipid droplets.[1][2] Its metabolism is critically regulated by cholesterol ester hydrolase (CEH), an enzyme that catalyzes the hydrolysis of cholesteryl esters to free cholesterol and fatty acids.[2][3] This enzymatic reaction is a key step in cellular cholesterol homeostasis and has implications in various physiological and pathological processes, including atherosclerosis, hormone production, and cancer.[4][5][6] Consequently, the accurate measurement of CEH activity using cholesteryl oleate as a substrate is crucial for basic research and the development of therapeutic agents targeting lipid metabolism.

These application notes provide detailed protocols for assaying cholesterol ester hydrolase activity using this compound, summarize key quantitative data, and illustrate the relevant biochemical pathways and experimental workflows.

Data Presentation

Quantitative Data Summary

The following tables provide a summary of kinetic parameters and specific activities for cholesterol ester hydrolase from various sources using this compound as a substrate.

Table 1: Kinetic Parameters of Cholesterol Ester Hydrolase

Enzyme SourceSubstrateKm (µM)Vmax (Units/mg protein)Optimal pHReference
Rat Liver MicrosomesCholesteryl Palmitate*68.88336.7[7]

*Note: While the primary substrate in this study was cholesteryl palmitate, it provides relevant kinetic insights into microsomal CEH. The study also noted that cholesteryl palmitate was hydrolyzed to a much greater extent than this compound by this enzyme.[7]

Table 2: Specific Activities of Various Cholesterol Ester Hydrolases with this compound

EnzymeSpecific Activity (µmol/min/mg)Reference
Hormone-Sensitive Lipase (B570770) (HSL)18[8][9]
Cholesterol Esterase from Pseudomonas species100[8][9]
Candida rugosa Lipase-327[8][9]
Cholesterol Esterase from Bovine Pancreas3[8][9]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Cholesterol Ester Hydrolase Activity

This protocol is adapted from a standard method for determining CEH activity by measuring the rate of quinoneimine dye formation.[10]

Principle:

Cholesterol ester hydrolase catalyzes the hydrolysis of this compound to cholesterol and oleic acid. The liberated cholesterol is then oxidized by cholesterol oxidase to produce cholestenone and hydrogen peroxide (H₂O₂). In the presence of peroxidase, H₂O₂ reacts with 4-aminoantipyrine (B1666024) (4-AAP) and phenol (B47542) to form a quinoneimine dye, which can be measured spectrophotometrically at 500 nm.[10] The rate of dye formation is directly proportional to the CEH activity.

Materials:

  • This compound

  • Polyoxyethylene 9 Lauryl Ether

  • Potassium Phosphate (B84403) Buffer (400 mM, pH 7.0 at 37°C)

  • Sodium Chloride Solution (0.9% w/v)

  • Taurocholic Acid Solution (15% w/v)

  • 4-Aminoantipyrine (4-AAP) Solution (1.75% w/v)

  • Phenol Solution (6% w/v)

  • Cholesterol Oxidase

  • Horseradish Peroxidase (POD)

  • Spectrophotometer capable of reading at 500 nm

  • Cuvettes

  • Water bath or incubator at 37°C

Procedure:

  • Preparation of Reagents:

    • This compound Solution (8.6 mM): Dissolve 56.0 mg of this compound in 1 ml of polyoxyethylene 9 lauryl ether. While stirring, add 9 ml of hot 0.9% sodium chloride solution.[10][11]

    • Reaction Cocktail: Prepare a master mix containing potassium phosphate buffer, taurocholic acid, 4-AAP, phenol, cholesterol oxidase, and peroxidase. The final concentrations in the 3.00 ml reaction mix should be as indicated in Table 3.[10]

  • Assay:

    • Pipette 2.90 ml of the Reaction Cocktail into a cuvette and equilibrate to 37°C for 5 minutes.[10]

    • Add 0.10 ml of the cholesterol esterase enzyme solution to the cuvette.

    • For the blank, add 0.10 ml of the buffer solution instead of the enzyme.[10]

    • Immediately mix by inversion and record the increase in absorbance at 500 nm for approximately 5 minutes.[10]

    • Determine the rate of change in absorbance per minute (ΔA₅₀₀nm/min) from the linear portion of the curve for both the test and the blank.

Table 3: Final Reagent Concentrations in the Assay

ReagentFinal Concentration
Potassium Phosphate299 mM
Taurocholic Acid0.50% (w/v)
This compound1.4 mM
Polyoxyethylene 9 Lauryl Ether1.7% (w/v)
Sodium Chloride0.14% (w/v)
Phenol0.2% (w/v)
4-Aminoantipyrine (4-AAP)Concentration derived from 1.75% solution
Cholesterol Oxidase0.4-0.6 units
Peroxidase0.05 mg
Cholesterol Esterase0.025 - 0.05 units

Calculations:

The activity of the cholesterol esterase enzyme is calculated using the following formula:

Units/mg enzyme = ( (ΔA₅₀₀nm/min Test - ΔA₅₀₀nm/min Blank) * Total Volume ) / ( (Millimolar Extinction Coefficient of Quinoneimine Dye) * (mg enzyme/ml) * 0.5 )

  • The millimolar extinction coefficient of the quinoneimine dye at 500 nm is 13.78.[10]

  • The factor of 0.5 accounts for the stoichiometry of the reaction where one mole of H₂O₂ produces half a mole of the dye.[10]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Cholesterol_Ester_Metabolism_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL LDL (containing this compound) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion CE This compound Lysosome->CE Release of Cholesteryl Esters FC Free Cholesterol CE->FC Hydrolysis ER Endoplasmic Reticulum FC->ER ACAT ACAT FC->ACAT Membrane Cell Membrane (Signaling Platforms) FC->Membrane Incorporation LD Lipid Droplet (storage) CEH Cholesterol Ester Hydrolase (CEH) LD->CEH Hydrolysis (mobilization) ER->ACAT ACAT->LD Esterification (storage) CEH->CE catalyzes Signaling Downstream Signaling Cascades Membrane->Signaling Modulation of Signal Transduction CEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound Substrate - Reaction Buffer - Enzyme Solutions Mix Combine Reaction Cocktail and equilibrate to 37°C Reagents->Mix Add_Enzyme Add Cholesterol Ester Hydrolase (Test) or Buffer (Blank) Mix->Add_Enzyme Incubate Incubate and monitor Absorbance at 500 nm Add_Enzyme->Incubate Rate Calculate Rate of Reaction (ΔA500nm/min) Incubate->Rate Activity Calculate Enzyme Activity (Units/mg) Rate->Activity

References

Application Notes and Protocols for the Solid-Phase Synthesis of Cholesteryl Oleate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl oleate (B1233923), an ester of cholesterol and oleic acid, is a vital component of lipid metabolism and transport in the body. Its derivatives are of significant interest in drug development, particularly for the creation of targeted drug delivery systems such as solid lipid nanoparticles (SLNs) and liposomes. The synthesis of a library of cholesteryl oleate derivatives can be instrumental in optimizing the physicochemical and biological properties of these delivery vehicles. Solid-phase organic synthesis (SPOS) offers a streamlined approach for the synthesis of such libraries, enabling high-throughput production and purification.

This document provides a detailed, albeit theoretical, protocol for the solid-phase synthesis of this compound derivatives. Due to the limited availability of direct literature on the solid-phase synthesis of this specific class of molecules, the following protocols are based on established principles of solid-phase organic synthesis, utilizing well-known resins and reaction conditions analogous to those used for other esters.

Proposed Solid-Phase Synthesis Workflow

Two primary strategies can be envisioned for the solid-phase synthesis of this compound derivatives: immobilization of oleic acid or immobilization of cholesterol onto a solid support. The former is often more straightforward due to the prevalence of linkers designed for carboxylic acid attachment.

Strategy 1: Immobilization of Oleic Acid

In this approach, oleic acid is first anchored to a suitable solid support via a linker. Subsequently, cholesterol or a derivative thereof is introduced in the solution phase to react with the resin-bound oleic acid. Finally, the desired this compound derivative is cleaved from the solid support.

Experimental Protocols

Materials and Reagents
  • Wang Resin (or other suitable resin for carboxylic acid immobilization)

  • Oleic Acid

  • Cholesterol (and its derivatives)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and solid-phase synthesis reaction vessels

Protocol 1: Solid-Phase Synthesis of this compound via Oleic Acid Immobilization

Step 1: Resin Swelling and Preparation

  • Place Wang resin (1 g, loading capacity e.g., 1.0 mmol/g) in a solid-phase synthesis vessel.

  • Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM.

Step 2: Immobilization of Oleic Acid

  • Dissolve oleic acid (3 mmol) in a minimal amount of DCM.

  • In a separate flask, dissolve DCC (3 mmol) and DMAP (0.3 mmol) in DCM.

  • Add the DCC/DMAP solution to the oleic acid solution and stir for 10 minutes.

  • Add the activated oleic acid solution to the swollen Wang resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Step 3: Esterification with Cholesterol

  • Swell the oleic acid-bound resin in DCM.

  • Dissolve cholesterol (5 mmol) in DCM.

  • Add DCC (5 mmol) and DMAP (0.5 mmol) to the cholesterol solution and stir for 10 minutes.

  • Add the activated cholesterol solution to the resin.

  • Agitate the mixture at room temperature for 24-48 hours.

  • Drain the reaction solution and wash the resin as described in Step 2.6.

  • Dry the resin under vacuum.

Step 4: Cleavage of this compound from the Resin

  • Swell the resin in DCM.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

  • Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

As this is a proposed protocol, experimental data is not available. The following table presents hypothetical but realistic data that could be expected from a successful solid-phase synthesis of this compound.

ParameterHypothetical Value
Resin Loading Efficiency85%
Esterification Yield70%
Purity after Cleavage80%
Final Yield after Purity50%

Visualizations

Solid-Phase Synthesis Workflow

Solid_Phase_Synthesis_Workflow Resin Wang Resin SwollenResin Swollen Resin Resin->SwollenResin DCM OleicAcidResin Oleic Acid-Bound Resin SwollenResin->OleicAcidResin Oleic Acid, DCC, DMAP CholesterylOleateResin This compound-Bound Resin OleicAcidResin->CholesterylOleateResin Cholesterol, DCC, DMAP CleavedProduct Crude this compound CholesterylOleateResin->CleavedProduct TFA Cleavage PureProduct Pure this compound CleavedProduct->PureProduct Purification

Caption: Proposed workflow for the solid-phase synthesis of this compound.

Biological Role of Cholesteryl Esters in Lipoprotein Metabolism

Lipoprotein_Metabolism Liver Liver VLDL VLDL Liver->VLDL Secretion IDL IDL VLDL->IDL Lipolysis LDL LDL (Rich in Cholesteryl Esters) IDL->LDL PeripheralTissues Peripheral Tissues LDL->PeripheralTissues Uptake HDL HDL HDL->Liver Reverse Transport LCAT LCAT HDL->LCAT FreeCholesterol Free Cholesterol PeripheralTissues->FreeCholesterol LCAT->HDL Esterification FreeCholesterol->HDL

Caption: Role of cholesteryl esters in lipoprotein metabolism.

Conclusion

The proposed solid-phase synthesis protocol offers a viable and efficient strategy for the preparation of this compound and its derivatives. This methodology is particularly advantageous for the generation of compound libraries for screening purposes in drug delivery and other biomedical applications. While the provided protocol is based on established chemical principles, optimization of reaction conditions, including coupling reagents, solvents, and reaction times, will be necessary to achieve high yields and purity for specific derivatives. The inherent advantages of solid-phase synthesis, such as ease of purification and potential for automation, make it a powerful tool for accelerating research in this area.

Application Notes and Protocols for the Quantification of Cholesteryl Oleate in Lipoproteins by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful high-throughput technique for the detailed analysis of lipoprotein particles.[1][2] Unlike traditional clinical assays that measure the cholesterol content within lipoproteins, ¹H-NMR spectroscopy allows for the direct quantification of lipoprotein particle concentrations and their lipid constituents, including cholesteryl esters, free cholesterol, triglycerides, and phospholipids.[1][3] This method relies on the principle that lipoprotein particles of different sizes and compositions emit distinct NMR signals.[4][5] Specifically, the lipid methyl group protons give rise to a characteristic signal envelope in the ¹H-NMR spectrum (around 0.8 ppm) that can be computationally deconvoluted to determine the concentrations of various lipoprotein subclasses.[3][6]

Cholesteryl oleate (B1233923) is a major component of the cholesteryl esters found in the core of lipoprotein particles, particularly in low-density lipoproteins (LDL).[7] Its quantification is crucial for understanding lipid metabolism and assessing cardiovascular disease risk. These application notes provide a detailed protocol for the quantification of cholesteryl oleate in human plasma-derived lipoproteins using ¹H-NMR spectroscopy.

Principle of the Method

The quantification of this compound in lipoproteins by ¹H-NMR is based on the deconvolution of the complex lipid signal in the NMR spectrum of plasma or isolated lipoprotein fractions.[6][8] The signal arising from the terminal methyl protons of the lipid fatty acyl chains is particularly prominent and serves as the basis for quantification.[3] By using a library of NMR spectra from well-characterized lipoprotein subclasses, the composite lipid signal from a plasma sample can be broken down into the contributions of each subclass (e.g., VLDL, IDL, LDL, HDL).[3] The concentration of cholesteryl esters within each subclass can then be determined. While direct quantification of the oleate moiety is challenging due to signal overlap, its concentration can be estimated from the total cholesteryl ester content, as oleate is a predominant fatty acid esterified to cholesterol.

Experimental Protocols

Sample Preparation

Proper sample handling is critical for obtaining accurate and reproducible results.

Materials:

  • Whole blood collected in EDTA-containing tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deuterium oxide (D₂O)

  • Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) or other internal standard

  • 5 mm NMR tubes

Protocol:

  • Plasma Separation: Centrifuge the whole blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Storage: If not analyzed immediately, the plasma should be stored at -80°C.

  • NMR Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, mix 400 µL of plasma with 200 µL of a D₂O-based buffer containing a known concentration of an internal standard (e.g., TSP). The buffer helps to lock the magnetic field and provide a chemical shift reference.

    • Vortex the mixture gently for 10 seconds.

    • Transfer 600 µL of the mixture into a 5 mm NMR tube.

    • Ensure there are no air bubbles in the sample.

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-observe probe.

Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Sequence: 1D NOESY presaturation (e.g., noesygppr1d) to suppress the water signal.

  • Temperature: 37°C (310 K) to ensure lipids are in a fluid state.[9]

  • Spectral Width: 12 ppm

  • Number of Scans: 32 to 64 (depending on the desired signal-to-noise ratio)

  • Acquisition Time: ~2.7 seconds

  • Relaxation Delay: 4 seconds

Data Processing and Analysis

Software:

  • NMR data processing software (e.g., TopSpin, Mnova, or similar).

  • Software or custom scripts for spectral deconvolution.

Protocol:

  • Fourier Transformation: Apply an exponential line broadening of 0.3 Hz and Fourier transform the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Chemical Shift Referencing: Reference the spectrum to the internal standard (e.g., TSP at 0.0 ppm).

  • Spectral Deconvolution:

    • The region of the spectrum containing the lipid methyl proton signals (approximately 0.7 to 0.9 ppm) is used for quantification.[6]

    • This complex signal envelope is fitted using a non-negative least-squares algorithm with a basis set of reference spectra from isolated lipoprotein subclasses (VLDL, IDL, LDL, and HDL).[6]

    • The output of the deconvolution provides the signal amplitude corresponding to each lipoprotein subclass.

  • Quantification of Cholesteryl Esters:

    • The concentration of cholesteryl esters in each lipoprotein subclass is calculated from the deconvolution-derived signal amplitudes using a calibration factor. This factor is typically determined from samples with known lipid concentrations measured by a reference method.

    • The concentration of this compound can be estimated from the total cholesteryl ester concentration, as it is a major component. For more precise quantification, analysis of the fatty acid composition of the cholesteryl esters by other methods like gas chromatography may be required.

Data Presentation

The quantitative data for cholesteryl esters obtained from the NMR analysis can be summarized in a table for easy comparison across different lipoprotein fractions.

Lipoprotein FractionCholesteryl Ester Concentration (mg/dL) - Representative Values
VLDL15 - 30
IDL10 - 20
LDL80 - 120
HDL30 - 50

Note: These are representative values and can vary significantly between individuals based on factors like diet, genetics, and health status.

Key ¹H-NMR Chemical Shifts

The following table lists the approximate chemical shifts of protons in this compound. These can serve as a reference for spectral interpretation. The exact chemical shifts within a lipoprotein particle can vary due to the local environment.

Proton(s)StructureApproximate Chemical Shift (ppm) in CDCl₃
Olefinic protons (-CH=CH-)Oleate chain5.34
H-3 of cholesterolSterol backbone4.61
Methylene α to C=O (-CH₂-COO-)Oleate chain2.26
Terminal methyl (-CH₃)Oleate chain0.88
C-18 methyl of cholesterolSterol backbone0.68

Workflow and Visualizations

The overall workflow for the quantification of this compound in lipoproteins by NMR is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_analysis Data Analysis & Quantification blood Whole Blood Collection (EDTA) plasma Plasma Separation (Centrifugation) blood->plasma sample NMR Sample Preparation (Plasma + D₂O Buffer) plasma->sample acquisition ¹H-NMR Data Acquisition sample->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing deconvolution Spectral Deconvolution processing->deconvolution quantification Quantification of Cholesteryl Esters deconvolution->quantification results Reporting of this compound Concentration quantification->results

Caption: Experimental workflow for NMR-based quantification of this compound.

The deconvolution process is a critical step in the data analysis. The underlying principle is the mathematical separation of the overlapping signals from different lipoprotein subclasses.

deconvolution cluster_basis Reference Spectra Basis Set cluster_output Quantified Subclass Contributions plasma_spectrum Plasma ¹H-NMR Spectrum (Lipid Methyl Region) deconv_algo Deconvolution Algorithm (Non-negative Least Squares Fitting) plasma_spectrum->deconv_algo vldl VLDL ldl LDL vldl->deconv_algo hdl HDL ldl->deconv_algo other ... hdl->deconv_algo other->deconv_algo vldl_q VLDL Concentration deconv_algo->vldl_q ldl_q LDL Concentration deconv_algo->ldl_q hdl_q HDL Concentration deconv_algo->hdl_q other_q ... deconv_algo->other_q

Caption: Logical diagram of the spectral deconvolution process.

Limitations and Considerations

  • Lipid Visibility: Not all lipids within a lipoprotein particle may be "visible" to the NMR experiment at a given temperature.[9] The mobility of the lipid molecules affects the NMR linewidth, and less mobile lipids in a more ordered state may produce very broad signals that are difficult to quantify accurately.[9] Performing the NMR experiments at physiological temperature (37°C) helps to mitigate this issue.[9]

  • Specificity for Oleate: This protocol provides a robust method for quantifying total cholesteryl esters. The specific quantification of this compound requires the assumption that the fatty acid composition of cholesteryl esters is relatively constant or it necessitates a complementary analytical technique to determine the fatty acid profile.

  • Method Validation: The deconvolution algorithm relies on a well-characterized and robust basis set of reference spectra. The accuracy of the quantification is dependent on the quality of this library.[4][10]

Conclusion

¹H-NMR spectroscopy offers a powerful and high-throughput platform for the detailed characterization of lipoproteins and their lipid constituents. The protocol described here provides a framework for the quantification of this compound in human plasma. This approach can be valuable in clinical research and drug development for understanding dyslipidemia and for monitoring the effects of therapeutic interventions on lipoprotein metabolism.

References

Application of Cholesteryl Oleate in Gene Therapy Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-viral gene therapy, the development of safe and efficient delivery vectors is paramount. Cationic solid lipid nanoparticles (SLNs) have emerged as a promising platform, offering advantages in biocompatibility and nucleic acid protection. Cholesteryl oleate (B1233923), a cholesterol ester, has been identified as a key excipient in the formulation of these SLNs, significantly enhancing their performance in gene delivery. This document provides detailed application notes and protocols for the use of cholesteryl oleate in the formulation of SLNs for gene therapy research, summarizing key quantitative data and outlining experimental methodologies. The inclusion of this compound in SLN formulations has been shown to improve transfection efficiency and reduce cytotoxicity, making it a valuable component for the delivery of plasmid DNA (pDNA) and small interfering RNA (siRNA).[1][2]

Data Presentation: Formulation and Characterization of this compound-Loaded SLNs

The composition of the lipid matrix is a critical determinant of the physicochemical properties and biological activity of SLNs. The following tables summarize the quantitative data from various formulations of this compound-loaded SLNs.

Table 1: Composition of this compound-Loaded SLN Formulations [1]

Reference IDStearic Acid (mg)This compound (mg)Octadecylamine (B50001) (mg)Poloxamer 188 (mg)
Ref. 12 400100600100
Ref. 13 300200600100
Ref. 14 200300600100
Ref. 15 100400600100
Ref. 16 0500600100

Table 2: Physicochemical Characterization of this compound-Loaded SLNs [1][2]

Reference IDMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Ref. 12 ~150-200< 0.2+25 to +40
Ref. 13 ~150-200< 0.2+25 to +40
Ref. 14 ~150-200< 0.2+25 to +40
Ref. 15 Increased aggregation observed> 0.3+25 to +40
Ref. 16 Significant aggregation observed> 0.3+25 to +40

Note: Formulations with intermediate concentrations of this compound (Ref. 12-14) exhibited good stability and spherical structures with no aggregation. Higher concentrations (Ref. 15-16) led to increased aggregation.[1]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded SLNs by Hot Microemulsification

This protocol describes the preparation of this compound-loaded SLNs using the hot microemulsification method.[1][3]

Materials:

  • Stearic acid

  • This compound

  • Octadecylamine (cationic lipid)

  • Poloxamer 188 (surfactant)

  • Ultrapure water

Equipment:

  • Heating magnetic stirrer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Centrifuge

  • Filtration apparatus (0.22 µm filter)

  • Lyophilizer

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • In separate beakers, weigh the required amounts of stearic acid, this compound, and octadecylamine (lipid phase).

    • In another beaker, weigh the required amount of Poloxamer 188 and add ultrapure water (aqueous phase).

    • Heat both phases to 80°C in a water bath until all components are completely melted and dissolved.

  • Formation of the Hot Emulsion:

    • Pour the melted lipid phase into the aqueous phase while stirring at a high speed (e.g., 20,000 rpm) using a high-shear homogenizer for 10 minutes to form a hot oil-in-water (o/w) emulsion.

  • Nanoparticle Formation:

    • Disperse the hot emulsion into cold water (2-3°C) at a ratio of 1:5 (emulsion:cold water) under continuous stirring. This rapid cooling of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Purification and Concentration:

    • Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes to pellet the SLNs.

    • Discard the supernatant and resuspend the pellet in a small volume of ultrapure water.

    • Filter the suspension through a 0.22 µm filter to remove any aggregates.

  • Lyophilization (Optional for long-term storage):

    • Add a cryoprotectant (e.g., 5% w/v trehalose) to the SLN suspension.

    • Freeze the suspension and lyophilize to obtain a dry powder. The lyophilized SLNs can be stored at 4°C and reconstituted in water before use.

Protocol 2: Characterization of SLNs - Particle Size and Zeta Potential

Materials:

  • SLN suspension

  • Ultrapure water

Equipment:

  • Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS)

  • Disposable cuvettes

Procedure:

  • Sample Preparation:

    • Dilute the SLN suspension with ultrapure water to an appropriate concentration for DLS measurement (typically a count rate of 100-300 kcps).

  • Particle Size Measurement (DLS):

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature at 25°C, dispersant viscosity and refractive index for water).

    • Perform the measurement to obtain the average particle size (Z-average) and the polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a folded capillary cell (zeta cell).

    • Ensure there are no air bubbles in the cell.

    • Place the zeta cell in the instrument.

    • Set the instrument parameters for zeta potential measurement.

    • Perform the measurement to obtain the zeta potential value in millivolts (mV).

Protocol 3: In Vitro Transfection of Cells with this compound-Loaded SLNs

This protocol outlines the procedure for transfecting mammalian cells with nucleic acids (pDNA or siRNA) using this compound-loaded SLNs.[1]

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Plasmid DNA (pDNA) or siRNA

  • This compound-loaded SLN suspension

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 60-70% confluency on the day of transfection.

  • Preparation of SLN-Nucleic Acid Complexes (Lipoplexes):

    • In a sterile microcentrifuge tube, dilute the required amount of pDNA or siRNA in serum-free medium.

    • In a separate sterile tube, dilute the required amount of SLN suspension in serum-free medium. The optimal ratio of SLN to nucleic acid should be determined empirically. A starting point for siRNA is to mix 13.5 µL of SLN suspension with 60-120 nM of siRNA.[1]

    • Add the diluted nucleic acid to the diluted SLN suspension and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Gently wash the cells with serum-free medium.

    • Add the lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

  • Analysis of Gene Expression/Silencing:

    • Incubate the cells for an additional 24-72 hours.

    • Analyze the cells for the expression of the transfected gene (e.g., reporter gene assay, fluorescence microscopy) or for the silencing of the target gene (e.g., qRT-PCR, Western blot).

Protocol 4: Assessment of Transfection Efficiency using Luciferase Reporter Assay

This protocol describes the use of a luciferase reporter assay to quantify the transfection efficiency of SLNs carrying a luciferase-encoding plasmid.[4]

Materials:

  • Transfected cells in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Lysis:

    • After the desired post-transfection incubation period (e.g., 48 hours), remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add an appropriate volume of cell lysis buffer to each well (e.g., 100 µL for a 24-well plate).

    • Incubate the plate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis.

  • Preparation of Cell Lysate:

    • Transfer the cell lysate from each well to a microcentrifuge tube.

    • Centrifuge the tubes at 12,000 x g for 5 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (cell lysate) to a fresh tube.

  • Luciferase Assay:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • In a white, opaque 96-well plate or luminometer tubes, add 20 µL of cell lysate.

    • Add 100 µL of the luciferase assay reagent to each well/tube.

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each lysate sample to account for variations in cell number.

Protocol 5: Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound-loaded SLNs.[5][6]

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound-loaded SLN suspension at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[5]

  • Treatment with SLNs:

    • Prepare serial dilutions of the SLN suspension in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the SLN dilutions to the cells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control cells.

Visualizations

Experimental Workflow for SLN Formulation and Characterization

G cluster_formulation SLN Formulation (Hot Microemulsification) cluster_characterization Physicochemical Characterization Lipid Phase\n(Stearic Acid, this compound, Octadecylamine) Lipid Phase (Stearic Acid, this compound, Octadecylamine) Heating (80°C) Heating (80°C) Lipid Phase\n(Stearic Acid, this compound, Octadecylamine)->Heating (80°C) 1 High-Shear Homogenization High-Shear Homogenization Heating (80°C)->High-Shear Homogenization 2 Aqueous Phase\n(Poloxamer 188, Water) Aqueous Phase (Poloxamer 188, Water) Aqueous Phase\n(Poloxamer 188, Water)->Heating (80°C) 1 Hot Emulsion Hot Emulsion High-Shear Homogenization->Hot Emulsion 3 Dispersion in Cold Water (2-3°C) Dispersion in Cold Water (2-3°C) Hot Emulsion->Dispersion in Cold Water (2-3°C) 4 SLN Formation SLN Formation Dispersion in Cold Water (2-3°C)->SLN Formation 5 Purification (Centrifugation & Filtration) Purification (Centrifugation & Filtration) SLN Formation->Purification (Centrifugation & Filtration) 6 Final SLN Suspension Final SLN Suspension Purification (Centrifugation & Filtration)->Final SLN Suspension 7 DLS Measurement DLS Measurement Final SLN Suspension->DLS Measurement 8 Zeta Potential Measurement Zeta Potential Measurement Final SLN Suspension->Zeta Potential Measurement 9 Particle Size & PDI Particle Size & PDI DLS Measurement->Particle Size & PDI Surface Charge Surface Charge Zeta Potential Measurement->Surface Charge

Caption: Workflow for the formulation and characterization of this compound-loaded SLNs.

Workflow for In Vitro Gene Delivery and Analysis

G cluster_transfection Cell Transfection cluster_analysis Post-Transfection Analysis SLN Suspension SLN Suspension Complex Formation\n(with pDNA/siRNA) Complex Formation (with pDNA/siRNA) SLN Suspension->Complex Formation\n(with pDNA/siRNA) 1 Addition to Cells\n(60-70% confluent) Addition to Cells (60-70% confluent) Complex Formation\n(with pDNA/siRNA)->Addition to Cells\n(60-70% confluent) 2 pDNA/siRNA pDNA/siRNA pDNA/siRNA->Complex Formation\n(with pDNA/siRNA) 1 Incubation (4-6h) Incubation (4-6h) Addition to Cells\n(60-70% confluent)->Incubation (4-6h) 3 Medium Change Medium Change Incubation (4-6h)->Medium Change 4 Further Incubation (24-72h) Further Incubation (24-72h) Medium Change->Further Incubation (24-72h) 5 Transfection Efficiency Assay\n(e.g., Luciferase Assay) Transfection Efficiency Assay (e.g., Luciferase Assay) Further Incubation (24-72h)->Transfection Efficiency Assay\n(e.g., Luciferase Assay) 6a Gene Silencing Analysis\n(e.g., qRT-PCR) Gene Silencing Analysis (e.g., qRT-PCR) Further Incubation (24-72h)->Gene Silencing Analysis\n(e.g., qRT-PCR) 6b Cytotoxicity Assay\n(e.g., MTT Assay) Cytotoxicity Assay (e.g., MTT Assay) Further Incubation (24-72h)->Cytotoxicity Assay\n(e.g., MTT Assay) 6c

Caption: Workflow for in vitro gene delivery using SLNs and subsequent analysis.

Proposed Signaling Pathway for SLN-mediated Gene Delivery

G SLN-Nucleic Acid\nComplex SLN-Nucleic Acid Complex Cell Membrane Cell Membrane SLN-Nucleic Acid\nComplex->Cell Membrane 1. Binding Endocytosis Endocytosis Cell Membrane->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape 3. pH-mediated Cytoplasm Cytoplasm Endosomal Escape->Cytoplasm Nucleic Acid Release Nucleic Acid Release Cytoplasm->Nucleic Acid Release 4. Unpacking Nucleus Nucleus Nucleic Acid Release->Nucleus 5. Nuclear Entry (pDNA) Gene Expression/\nSilencing Gene Expression/ Silencing Nucleic Acid Release->Gene Expression/\nSilencing 5. Action in Cytoplasm (siRNA) Nucleus->Gene Expression/\nSilencing

Caption: Proposed pathway for cellular uptake and intracellular processing of SLNs.

References

Troubleshooting & Optimization

Technical Support Center: Improving Cholesteryl Oleate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubilization of cholesteryl oleate (B1233923) in aqueous buffers.

Introduction

Cholesteryl oleate is an ester of cholesterol and oleic acid, making it an extremely hydrophobic molecule with negligible solubility in water and aqueous buffers.[] This property presents a significant challenge for in vitro experiments, formulation development, and drug delivery applications. Successful solubilization requires strategies that overcome the large energy barrier of partitioning this nonpolar lipid into an aqueous environment.

This center outlines the most common and effective methods for increasing the aqueous solubility of this compound and provides solutions to frequently encountered problems.

Troubleshooting Guide

Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
  • Possible Cause: Direct addition of crystalline or solid this compound to an aqueous solution will result in precipitation due to its high hydrophobicity.

  • Solution 1: Use an Organic Co-Solvent. First, dissolve the this compound in a minimal amount of a water-miscible organic solvent before adding it to the buffer.

    • Recommended Solvents: Ethanol (B145695), Dimethyl Sulfoxide (DMSO).[2][3]

    • Procedure:

      • Dissolve the this compound in the organic solvent to create a concentrated stock solution. For example, it is soluble in chloroform (B151607) at 10 mg/ml and can be dissolved in ethanol with heating.[2][4]

      • While vigorously vortexing the aqueous buffer, add the stock solution dropwise.

      • Be aware of the final concentration of the organic solvent, as it may affect your experimental system (e.g., cell viability, protein stability). Keep the final solvent concentration as low as possible, typically <1%.

  • Solution 2: Utilize a Carrier System. Do not add the this compound directly. Instead, incorporate it into a carrier system like detergents, cyclodextrins, or liposomes first. See the detailed protocols below.

Issue 2: My solution becomes cloudy or forms a milky emulsion after adding the this compound stock.
  • Possible Cause: The solubility limit has been exceeded, leading to the formation of a colloidal suspension or emulsion rather than a true solution. This can also happen if the mixing is not adequate or the temperature is too low.

  • Solution 1: Increase Mixing Energy. Use sonication (bath or probe) or homogenization to break down lipid aggregates and facilitate the formation of smaller, more stable particles or micelles.

  • Solution 2: Optimize Temperature. Gently warming the solution can increase the solubility and fluidity of lipids, aiding in their dispersion. For example, when preparing liposomes, hydration is often performed at a temperature above the lipid's phase transition temperature.[5]

  • Solution 3: Re-evaluate Concentration. The required concentration of this compound may be too high for the chosen solubilization method. Consider reducing the final concentration or choosing a more robust solubilization agent.

Issue 3: The solubilizing agent (detergent, cyclodextrin) is interfering with my downstream assay.
  • Possible Cause: Solubilizing agents can have biological effects of their own. Detergents can denature proteins or disrupt cell membranes, while cyclodextrins can extract lipids from cells.[6]

  • Solution 1: Select an Alternative Agent. Choose a milder, biocompatible agent. For cell-based assays, non-ionic detergents with low critical micelle concentrations (CMCs) or biocompatible cyclodextrin (B1172386) derivatives (like HP-β-CD) are often preferred.

  • Solution 2: Perform a Vehicle Control. Always run a parallel experiment using the buffer and solubilizing agent without the this compound. This will help you distinguish the effects of the vehicle from the effects of the lipid.

  • Solution 3: Remove the Agent. If possible, remove the solubilizing agent after delivery. For example, detergent-containing solutions can be dialyzed, although this risks precipitation of the this compound if it is not successfully transferred to another carrier (e.g., a protein).

Frequently Asked Questions (FAQs)

Q1: Why can't I dissolve this compound in buffer just by heating or sonicating? A: this compound is a highly nonpolar lipid.[] Without a carrier molecule or solubilizing agent, even with added energy like heat or sonication, it cannot form the necessary interactions with water molecules to become soluble. These methods will, at best, create a temporary, unstable suspension that will quickly phase-separate.

Q2: What is the most common method for solubilizing this compound for cell culture experiments? A: The most common and generally recommended method is using cyclodextrins . Methyl-β-cyclodextrin (MβCD) is frequently used to form water-soluble inclusion complexes with cholesterol and its esters.[6] This method is effective for delivering cholesterol to cells. However, it's crucial to use appropriate controls, as MβCD is also known to extract cholesterol from cell membranes, which can have significant cellular effects.[6]

Q3: How do detergents work to solubilize this compound? A: Detergents are amphipathic molecules. When their concentration in water exceeds the critical micelle concentration (CMC), they self-assemble into micelles. The hydrophobic tails of the detergent molecules form a core, creating a nonpolar microenvironment. This compound can partition into this hydrophobic core, while the hydrophilic heads of the detergent molecules face the aqueous buffer, rendering the entire micelle-lipid complex soluble.[7]

Q4: Can I incorporate this compound into liposomes? A: Yes. This compound can be incorporated into the lipid bilayer of liposomes, although its solubility within the bilayer is limited.[8][9] It is typically co-dissolved with phospholipids (B1166683) (like phosphatidylcholine) in an organic solvent during the initial steps of liposome (B1194612) preparation, such as the thin-film hydration method.[5] The maximum solubility in egg phosphatidylcholine vesicles has been reported to be around 2.3-2.8 mol%.[8][10]

Q5: What is the difference between using a detergent and a cyclodextrin? A: The primary difference is the mechanism of solubilization.

  • Detergents form micelles that encapsulate the lipid.[7]

  • Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They form an "inclusion complex" where a single this compound molecule (or its hydrophobic portion) fits inside the cavity of the cyclodextrin molecule, effectively shielding it from the water.[11][12]

Data Presentation: Comparison of Solubilization Methods

Table 1: Common Detergents for Lipid Solubilization
DetergentTypeTypical Working ConcentrationKey Considerations
CHAPS Zwitterionic8-10 mMCan be effective at preserving protein structure; often used in membrane protein extraction.[13]
Triton X-100 Non-ionic0.1 - 1.0% (v/v)Harsh detergent; can disrupt cell membranes and protein structure.[13][14]
Sodium Cholate Anionic (Bile Salt)10-20 mMBiologically relevant detergent, but can be denaturing at higher concentrations.
Table 2: Cyclodextrins for Inclusion Complex Formation
Cyclodextrin DerivativeKey FeaturesTypical Molar Ratio (CD:Lipid)
Methyl-β-cyclodextrin (MβCD) Most commonly used for cholesterol manipulation in cell biology.[6]High excess (e.g., 10:1 to 100:1)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity than MβCD.High excess (e.g., 10:1 to 100:1)

Experimental Protocols

Protocol 1: Solubilization using Methyl-β-cyclodextrin (MβCD)

This protocol describes the preparation of a water-soluble this compound inclusion complex.

  • Preparation of MβCD Solution: Prepare a stock solution of MβCD (e.g., 100 mM) in your desired aqueous buffer (e.g., PBS or cell culture medium).

  • Initial Dissolution of Lipid: Dissolve a known amount of this compound in a small volume of chloroform or a 2:1 chloroform:methanol mixture in a glass vial.

  • Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. For complete solvent removal, place the vial under a high vacuum for at least 1 hour.

  • Complexation: Add the pre-warmed MβCD solution to the lipid film. The molar ratio of MβCD to this compound should be in high excess to ensure efficient complexation.

  • Incubation: Vortex the mixture vigorously. Incubate the suspension at 37°C for 15-30 minutes with intermittent vortexing or sonication to facilitate the formation of the inclusion complex.

  • Clarification: The solution should become clear. If any particulate matter remains, it can be removed by centrifugation or filtration through a 0.22 µm filter. The resulting clear solution contains the water-soluble this compound:MβCD complex.

Protocol 2: Incorporation into Liposomes via Thin-Film Hydration

This protocol describes the incorporation of this compound into small unilamellar vesicles (SUVs).

  • Lipid Dissolution: In a round-bottom flask, dissolve the primary phospholipid (e.g., POPC), this compound, and any other lipid components in a suitable organic solvent (e.g., chloroform). A typical molar ratio might be 95:5 (phospholipid:this compound).[5]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature of the primary lipid. This will create a thin, uniform lipid film on the inner surface of the flask.[5]

  • Drying: Further dry the film under high vacuum for at least 2 hours to remove residual solvent.[5]

  • Hydration: Add the desired aqueous buffer to the flask. Agitate the flask by vortexing or shaking at a temperature above the lipid's phase transition temperature. This hydrates the film and results in the formation of multilamellar vesicles (MLVs).[5]

  • Size Reduction (Sonication): To create smaller, more uniform vesicles, sonicate the MLV suspension using a bath or probe sonicator until the milky suspension becomes translucent.[5] Care must be taken to avoid overheating.

  • Purification (Optional): To remove unincorporated this compound, the liposome suspension can be centrifuged at high speed.

Visualizations

Solubilization Method Selection Workflow

G start Start: Need to Solubilize This compound (CO) q1 Is the final application in-vivo or with live cells? start->q1 method_cell Use Cyclodextrins (MβCD, HP-β-CD) or incorporate into Liposomes q1->method_cell Yes q2 Is protein structure/ function critical? q1->q2 No (Biochemical Assay) end_node Proceed with Experiment and Vehicle Controls method_cell->end_node method_biochem Consider Detergents (CHAPS, Triton) or Organic Co-solvents (DMSO, EtOH) mild_detergent Use mild, non-ionic or zwitterionic detergents (e.g., CHAPS) q2->mild_detergent Yes harsher_method Co-solvents or harsher detergents may be acceptable. ALWAYS run vehicle controls. q2->harsher_method No mild_detergent->end_node harsher_method->end_node

Caption: Decision workflow for selecting a this compound solubilization method.

Mechanism of Detergent Micelle Solubilization

G cluster_micelle Detergent Micelle in Aqueous Buffer d1 co Cholesteryl Oleate d1->co hydrophilic_head Hydrophilic Head (faces water) d1->hydrophilic_head d2 d2->co d3 d3->co d4 d4->co d5 d5->co d6 d6->co d7 d7->co d8 d8->co hydrophobic_core Hydrophobic Core co->hydrophobic_core

Caption: Diagram of this compound solubilized within a detergent micelle.

References

Technical Support Center: Optimizing Cholesteryl Oleate Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of cholesteryl oleate (B1233923). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is best for analyzing cholesteryl oleate?

A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for this compound analysis.[1][2]

  • ESI is often preferred for its ability to ionize a broader range of cholesteryl esters, typically forming sodiated ([M+Na]⁺) or ammoniated ([M+NH₄]⁺) adducts which generally produce strong signal intensities.[1][2]

  • APCI is particularly sensitive for unsaturated cholesteryl esters like this compound and often yields a protonated molecule ([M+H]⁺) that readily fragments to a characteristic cholesteryl cation at m/z 369.3.[3][4][5][6] This can be advantageous for specific quantification methods.

Q2: I am observing very low signal intensity for this compound. What are the common causes and solutions?

A2: Low signal intensity for cholesteryl esters is a frequent issue, primarily due to their inherent weak dipole moment, which leads to poor ionization efficiency.[7] Here are some common causes and troubleshooting steps:

  • Inappropriate Adduct Formation: this compound ionizes poorly on its own. Ensure the presence of adduct-forming ions in your mobile phase or sample solution. The use of lithiated adducts has been shown to enhance ion intensity compared to ammoniated adducts.[7]

  • Suboptimal Ionization Source Parameters: The efficiency of ionization is highly dependent on the source settings. Optimization of parameters such as spray voltage, capillary temperature, and gas flow rates is critical.[8][9]

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong signal.[9]

  • Ion Suppression: Complex sample matrices can lead to ion suppression. Consider additional sample cleanup steps or chromatographic separation to reduce matrix effects.

Q3: What are the expected adducts for this compound in ESI-MS, and how can I promote the formation of a specific adduct?

A3: In positive ion ESI-MS, this compound commonly forms ammoniated ([M+NH₄]⁺), sodiated ([M+Na]⁺), and lithiated ([M+Li]⁺) adducts.[1][7][10]

To promote the formation of a specific adduct:

  • Ammoniated Adducts: Add ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to your mobile phase (typically at a concentration of 5-10 mM).

  • Sodiated Adducts: Sodium is often present as an impurity in solvents and glassware, leading to spontaneous formation of [M+Na]⁺. To ensure consistent formation, a low concentration of a sodium salt like sodium acetate can be added.

  • Lithiated Adducts: The addition of lithium chloride to the sample has been demonstrated to enhance ionization and provide more informative fragmentation.[7]

Q4: What is the characteristic fragmentation pattern of this compound in tandem mass spectrometry (MS/MS)?

A4: A hallmark of cholesteryl ester fragmentation in MS/MS is the production of a prominent ion at m/z 369.3 , which corresponds to the cholesteryl cation.[6][7][11] Another common fragmentation pathway is the neutral loss of the cholestane (B1235564) moiety (NL 368.5 Da).[10] This specific fragmentation is often used for precursor ion scanning or multiple reaction monitoring (MRM) experiments to selectively detect cholesteryl esters in complex mixtures.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Detectable Peak for this compound

This is a common challenge due to the nonpolar nature of cholesteryl esters.

Troubleshooting Workflow:

start Low/No Signal for this compound check_ionization Verify Ionization Source Settings start->check_ionization check_adduct Check for Adduct Formation check_ionization->check_adduct Optimal optimize_source Optimize Source Parameters (Temperature, Voltages, Gas Flow) check_ionization->optimize_source Suboptimal add_adduct Add Adduct-Forming Reagent (e.g., LiCl, NH4OAc) check_adduct->add_adduct No/Weak Adduct check_sample_prep Review Sample Preparation check_adduct->check_sample_prep Adduct Present optimize_source->check_adduct add_adduct->check_sample_prep increase_concentration Increase Sample Concentration check_sample_prep->increase_concentration Concentration too low cleanup Perform Sample Cleanup check_sample_prep->cleanup Matrix Effects Suspected check_instrument Verify Instrument Performance check_sample_prep->check_instrument Prep OK solution Signal Improved increase_concentration->solution cleanup->solution check_instrument->solution Performance Verified

Caption: Troubleshooting workflow for low signal intensity.

Detailed Steps:

  • Verify Ionization Source and Method: Confirm that you are using an appropriate ionization technique (ESI or APCI). APCI can sometimes provide better sensitivity for nonpolar molecules.[1]

  • Optimize Adduct Formation:

    • For ESI, ensure the presence of an adduct-forming salt. As demonstrated in literature, lithiated adducts can significantly enhance signal intensity and fragmentation.[7] Consider adding a low concentration of lithium chloride to your sample.

    • For APCI, a proton source is necessary. Ensure your mobile phase contains a protic solvent or a small amount of a weak acid like formic acid.

  • Optimize Source Parameters: Systematically optimize key source parameters. Refer to the tables below for starting points based on published methods.

  • Check Sample Preparation:

    • Concentration: If the concentration is too low, consider concentrating your sample.

    • Matrix Effects: If analyzing a complex mixture, co-eluting compounds can suppress the ionization of this compound. Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step.

Issue 2: Inconsistent or Poor Fragmentation in MS/MS

Effective fragmentation is crucial for confident identification and quantification.

Troubleshooting Decision Tree:

start Poor MS/MS Fragmentation check_precursor Is the Precursor Ion Correctly Selected and Sufficiently Intense? start->check_precursor check_precursor->start No, return to Troubleshooting Issue 1 optimize_collision Optimize Collision Energy (CE) check_precursor->optimize_collision Yes check_adduct_type Consider the Adduct Type optimize_collision->check_adduct_type lithium_adduct Switch to Lithiated Adducts for Enhanced Fragmentation check_adduct_type->lithium_adduct Using Ammoniated Adducts instrument_issue Check Collision Cell Gas Pressure and Instrument Calibration check_adduct_type->instrument_issue Using Lithiated/Sodiated Adducts solution Fragmentation Improved lithium_adduct->solution instrument_issue->solution

Caption: Decision tree for troubleshooting poor fragmentation.

Detailed Steps:

  • Precursor Ion Intensity: Ensure the precursor ion signal is strong enough for effective fragmentation. If not, refer to the troubleshooting guide for low signal intensity.

  • Collision Energy (CE): CE is a critical parameter. Systematically ramp the collision energy to find the optimal value for generating the desired fragment ions (e.g., m/z 369.3).

  • Adduct Type: The type of adduct significantly influences fragmentation. Lithiated adducts have been shown to provide enhanced fragmentation compared to ammoniated adducts.[7] If you are using ammonium adducts and experiencing poor fragmentation, consider switching to lithiated adducts.

  • Instrument Parameters: Verify that the collision cell gas pressure is at the recommended level and that the instrument is properly calibrated.

Experimental Protocols & Data

Optimized ESI-MS Parameters for Cholesteryl Ester Analysis

The following table summarizes typical starting parameters for ESI-MS analysis of cholesteryl esters, compiled from various studies.

ParameterRecommended ValueReference
Ionization ModePositive[7][10]
Spray Voltage3800 - 4000 V[1][7]
Capillary Temp.270 - 280 °C[1][7]
Sheath Gas8 - 10 (arbitrary units)[1][7]
Auxiliary Gas5 (arbitrary units)[1][7]
Collision Energy25 eV[7][10]
Optimized APCI-MS Parameters for Cholesteryl Ester Analysis

This table provides a starting point for APCI-MS method development.

ParameterRecommended ValueReference
Ionization ModePositive[1][3][5]
Nebulizer Current4 µA[5]
Vaporizer Temp.270 °C[1]
Capillary Temp.250 °C[1]
Sheath Gas20 psi[1]
Auxiliary Gas5 psi[1]
Sample Preparation Protocol for Enhanced Ionization

This protocol is designed to promote the formation of lithiated adducts for improved ESI-MS performance.

Workflow Diagram:

start Start: Lipid Extract add_licl Add Lithium Chloride (LiCl) in Methanol start->add_licl vortex Vortex to Mix add_licl->vortex infuse Direct Infusion or LC Injection vortex->infuse analyze Analyze via ESI-MS infuse->analyze end End: Data Acquisition analyze->end

References

Technical Support Center: Best Practices for Handling and Storing Pure Cholesteryl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the best practices for handling and storing pure cholesteryl oleate (B1233923). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing pure cholesteryl oleate?

Pure this compound should be stored at -20°C in a tightly sealed container to minimize degradation.[1] For long-term storage (up to a year), it is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] The product is typically stable for at least one year when stored correctly.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in several organic solvents. Chloroform is a common choice, with a solubility of up to 100 mg/mL, yielding a clear, colorless solution.[1] For cell culture experiments, ethanol (B145695) is a frequently used solvent for preparing stock solutions. It's crucial to use high-purity, anhydrous solvents to avoid introducing contaminants or moisture that could affect solubility and stability.[3] To ensure complete dissolution, vortexing and sonication in an ultrasonic water bath can be employed.[3]

Q3: My this compound has precipitated out of solution. What should I do?

Precipitation can occur if the solution is cooled too quickly or if the solvent becomes saturated. Gently warming the solution while vortexing can help redissolve the precipitate. If working with aqueous media for cell culture, precipitates can often be redissolved with sonication and/or warming.[4] It is crucial to ensure the precipitate has completely redissolved before use to maintain an accurate concentration.[4]

Q4: How can I prevent the oxidation of this compound during my experiments?

This compound is susceptible to oxidation due to its unsaturated oleate chain.[5] To minimize oxidation, handle the compound under an inert gas like argon or nitrogen whenever possible.[5] Use high-purity, peroxide-free solvents for all solutions.[2] When preparing solutions for heating, adding an antioxidant like butylated hydroxytoluene (BHT) can help prevent oxidation.[6] It is also advisable to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles and exposure to air.[3]

Q5: How can I accurately determine the concentration of my this compound solution?

Several methods can be used to determine the concentration of this compound solutions. High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying purity and concentration.[2][7] For biological samples, enzymatic assays that measure total cholesterol after hydrolysis of the ester are common.[8] Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for both quantification and identification of this compound and its potential oxidation products.[1][8][9][10]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Possible Cause Recommended Solution
Incomplete dissolution of stock solution Ensure the stock solution is fully dissolved by using sonication. Visually inspect for any particulate matter before use.[3]
Precipitation in culture media Prepare a complex of this compound with fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells. Always add the this compound solution to pre-warmed media while gently vortexing to ensure even dispersion.[3]
Degradation of stock solution Prepare fresh stock solutions regularly. Store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[3]
Variability in cellular uptake High concentrations of serum in the culture medium can bind to lipids and reduce their availability to cells. Consider optimizing serum concentration or using serum-free media for certain experiments.[2]
Cell health and density Ensure cells are healthy and at an appropriate confluence. Over-confluent or unhealthy cells can lead to inconsistent results.
Issue 2: Low Encapsulation Efficiency in Lipid Nanoparticles (LNPs)
Possible Cause Recommended Solution
Poor miscibility with other lipid components Ensure that the lipid mixture is completely dissolved in the organic solvent before the nanoparticle formation process. The selection of appropriate lipids and surfactants is crucial for successful encapsulation.[11]
Drug expulsion during particle formation The concentration of this compound may be too high for the lipid matrix. Optimize the lipid ratios in your formulation.[12] The use of high temperatures during preparation can lead to the formation of unstable lipid crystals and affect entrapment efficiency.[11]
Unstable nanoparticle formulation High concentrations of this compound can decrease the stability of solid lipid nanoparticles (SLNs). Formulations with intermediate concentrations of this compound tend to exhibit better stability and spherical structures.[13]
Inappropriate formulation method The method of preparation significantly impacts nanoparticle properties. High-shear homogenization combined with ultrasonication is a widely used and recommended method for producing stable SLNs.[11]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Chloroform100 mg/mL[1]
Toluene5% (w/v)
EthanolSoluble (used for stock solutions)[3]
WaterPractically insoluble
Diethyl EtherFreely soluble

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight 651.10 g/mol
Melting Point 44-47 °C[1]
Appearance White to off-white powder or crystalline solid
Storage Temperature -20°C[1]
Shelf Life Approximately 1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Cell Culture

This protocol describes the preparation of a this compound stock solution complexed with bovine serum albumin (BSA) to enhance its solubility and delivery in cell culture media.

Materials:

  • Pure this compound

  • Ethanol (100%, high purity)

  • Fatty acid-free BSA

  • 150 mM NaCl solution

  • 5 N NaOH

  • Sterile, conical tubes

  • Ultrasonic water bath

  • 0.22 µm syringe filter

Procedure:

  • Prepare a 24% (w/v) BSA solution:

    • In a sterile beaker with a stirring bar, slowly dissolve 6.25 g of fatty acid-free BSA in 17.5 mL of 150 mM NaCl.

    • Adjust the pH to 7.4 with 5 N NaOH.

    • Bring the final volume to 25 mL with 150 mM NaCl.

    • Store at -20°C.[5]

  • Prepare a 10 mg/mL this compound stock solution in ethanol:

    • Accurately weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of 100% ethanol.

    • Vortex vigorously. If the solid does not fully dissolve, use an ultrasonic water bath for short intervals until the solution is clear.[3]

  • Complex this compound with BSA:

    • This step should be performed under sterile conditions.

    • Warm the required amount of cell culture medium to 37°C.

    • For a desired final concentration, prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium containing the appropriate concentration of BSA. A common molar ratio of fatty acid to BSA is 5:1.[3]

    • Add the this compound solution dropwise to the BSA-containing medium while gently vortexing to ensure rapid and even dispersion.

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the solution into sterile, single-use tubes and store at -20°C.

Protocol 2: Assessment of this compound Purity by HPLC

This protocol provides a general guideline for assessing the purity of a this compound sample using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, isopropanol)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., isopropanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Mobile Phase: Acetonitrile:Isopropanol (50:50, v/v)[7]

    • Flow Rate: 1.0 mL/min

    • Column: C18 reversed-phase column

    • Detection Wavelength: 210 nm[7]

    • Injection Volume: 20 µL

  • Analysis:

    • Run the sample on the HPLC system.

    • A pure sample of this compound should show a single major peak at a specific retention time.

    • The presence of additional peaks may indicate impurities or degradation products.

    • Purity can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_handling Handling & Storage cluster_application Experimental Application weigh Weigh Pure This compound dissolve Dissolve in Organic Solvent weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate inert_gas Handle under Inert Gas (Ar/N2) sonicate->inert_gas Stock Solution Ready aliquot Aliquot into Single-Use Vials inert_gas->aliquot store Store at -20°C aliquot->store warm Warm to 37°C store->warm For Experiment add_to_media Add to Pre-warmed Media (with BSA for cell culture) warm->add_to_media vortex Gently Vortex add_to_media->vortex Experiment Experiment vortex->Experiment

Caption: Workflow for the preparation and handling of this compound solutions.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results precipitation Precipitation in Media issue->precipitation degradation Stock Solution Degradation issue->degradation uptake Variable Cellular Uptake issue->uptake dissolution Incomplete Dissolution issue->dissolution bsa Use BSA Complex precipitation->bsa fresh_stock Prepare Fresh Stock degradation->fresh_stock optimize_serum Optimize Serum Concentration uptake->optimize_serum sonicate Ensure Full Dissolution with Sonication dissolution->sonicate

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Dissolving Cholesteryl Oleate for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and using cholesteryl oleate (B1233923) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is dissolving cholesteryl oleate in cell culture media so challenging?

This compound is an ester of cholesterol and oleic acid, making it a highly hydrophobic and nonpolar molecule.[1][2] Cell culture media are aqueous-based, creating an environment where this compound is practically insoluble. This significant difference in polarity is the primary reason for difficulties such as precipitation or the compound "crashing out" of solution when introduced into the media.[2]

Q2: What are the recommended solvents for preparing a this compound stock solution?

Several organic solvents can be used to prepare a concentrated stock solution of this compound before its dilution in cell culture media. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your cell line. Common solvents include:

It is crucial to use a high-purity, anhydrous grade of the chosen solvent to maximize solubility.

Q3: My this compound precipitated immediately after adding the stock solution to my cell culture medium. What went wrong?

Immediate precipitation is a frequent issue and can be attributed to several factors:

  • High Final Concentration: The final concentration of this compound in the media likely surpassed its solubility limit in the aqueous environment.[2]

  • Rapid Dilution: Directly adding a concentrated stock solution into the full volume of media can cause a rapid solvent shift, leading to the compound precipitating out of solution.[2]

  • Low Media Temperature: Using cold media can further decrease the already low solubility of this compound.[2]

  • Insufficient Mixing: Inadequate mixing upon addition can lead to localized high concentrations and subsequent precipitation.

Q4: How can I prevent this compound from precipitating in my cell culture media?

To prevent precipitation, consider the following strategies:

  • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.[2]

  • Perform Serial Dilutions: Instead of adding the stock solution directly to your final culture volume, perform an intermediate dilution of the stock in pre-warmed media. This allows for a more gradual solvent exchange.[2]

  • Gentle and Thorough Mixing: Add the this compound solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[2]

  • Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture system by performing a solubility test.

  • Use a Carrier Molecule: Complexing this compound with a carrier molecule like bovine serum albumin (BSA) or cyclodextrin (B1172386) can significantly enhance its stability and delivery to cells.[5][6][7]

Q5: Are there alternative methods for delivering this compound to cells in culture?

Yes, several alternative methods can improve the delivery of the highly lipophilic this compound to cells:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their solubility in aqueous solutions.[5][7][8][9] Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose.[10]

  • Formation of Solid Lipid Nanoparticles (SLNs): this compound can be formulated into SLNs, which are nanoparticle-based delivery systems that can be used for applications like gene silencing.[1][3][11]

  • Use of Liposomes: While not explicitly detailed for this compound in the provided context, liposomes are a general method for delivering lipids to cells.

  • Complexation with Bovine Serum Albumin (BSA): BSA is a protein that can bind to and transport lipids in cell culture media, mimicking the in vivo transport of lipids by serum albumin.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound Precipitates Immediately Upon Addition to Media Final concentration is too high.Determine the optimal final concentration through a solubility test.
Rapid solvent exchange ("crashing out").Perform an intermediate dilution in pre-warmed media before adding to the final culture volume.[2]
Media is too cold.Always use media pre-warmed to 37°C.[2]
Cloudiness or Precipitate Forms Over Time in the Incubator Media evaporation leading to increased concentration.Ensure proper humidity in the incubator and that culture vessels are appropriately sealed.[12]
Interaction with media components.Test different basal media formulations.
Instability of the this compound solution.Consider using a carrier molecule like cyclodextrin or BSA to improve stability.
Inconsistent Experimental Results Incomplete dissolution of the stock solution.Use sonication or gentle heating to ensure the stock is fully dissolved.[2][3]
Degradation of the stock solution.Prepare fresh stock solutions and store them properly at -20°C or -80°C in single-use aliquots.[2]
Cell toxicity from the solvent.Perform a dose-response experiment to determine the maximum tolerated solvent concentration for your cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (powder)

  • Anhydrous Ethanol (or DMSO/Acetone)

  • Sterile, conical tube

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile, conical tube.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 100% ethanol) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution vigorously. If the solid does not fully dissolve, use an ultrasonic water bath for short bursts until the solution is clear.[2][3] Gentle heating to 50°C can also be applied for dissolution in ethanol.[3]

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles. The stock solution is typically stable for at least one month at -20°C and up to a year at -80°C.[2]

Quantitative Data: Solvent Concentrations for Stock Solutions

Solvent Concentration Notes
Acetone45 mg/mL (69.11 mM)Sonication is recommended.[3]
DMSO5 mg/mL (7.68 mM)Sonication is recommended.[3]
Ethanol10 mg/mL (15.36 mM)Sonication and heating to 50°C are recommended.[3]
Protocol 2: Delivery of this compound to Cell Culture

This protocol outlines the steps for diluting the stock solution into cell culture media to minimize precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw and Pre-warm: Thaw the this compound stock solution and pre-warm your complete cell culture medium to 37°C.[2]

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, add 10 µL of a 10 mg/mL stock to 990 µL of medium for a 100 µg/mL intermediate solution. Mix gently but thoroughly.[2]

  • Final Dilution: Add the desired volume of the intermediate dilution to your cell culture plates. For example, add 10 µL of the 100 µg/mL intermediate solution to 1 mL of media in a well to achieve a final concentration of 1 µg/mL.[2]

  • Incubation: Gently swirl the plate to ensure even distribution and return it to the incubator.

Visualizing Experimental Workflows

Cholesteryl_Oleate_Dissolution_Workflow Workflow for Preparing and Delivering this compound cluster_stock Stock Solution Preparation cluster_delivery Delivery to Cell Culture weigh Weigh this compound add_solvent Add Anhydrous Solvent (e.g., Ethanol) weigh->add_solvent dissolve Vortex / Sonicate / Gentle Heat add_solvent->dissolve store Aliquot and Store at -20°C or -80°C dissolve->store thaw Thaw Stock Solution intermediate Intermediate Dilution in Pre-warmed Media thaw->intermediate prewarm Pre-warm Media to 37°C prewarm->intermediate final Final Dilution in Cell Culture Plate intermediate->final incubate Incubate Cells final->incubate

Caption: Workflow for preparing and delivering this compound to cells.

Troubleshooting_Logic Troubleshooting Precipitation of this compound cluster_immediate Immediate Precipitation Causes cluster_over_time Delayed Precipitation Causes start Precipitate Observed in Cell Culture check_time When did precipitation occur? start->check_time immediately Immediately upon addition check_time->immediately Immediately over_time Over time in incubator check_time->over_time Over Time conc Concentration too high? immediately->conc temp Media cold? immediately->temp mix Rapid dilution? immediately->mix evap Media evaporation? over_time->evap interact Media component interaction? over_time->interact solution1 Reduce final concentration conc->solution1 solution2 Use pre-warmed media temp->solution2 solution3 Perform intermediate dilution mix->solution3 solution4 Ensure proper incubator humidity evap->solution4 solution5 Test different media interact->solution5

Caption: Logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Minimizing Cholesteryl Oleate Oxidation During Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of cholesteryl oleate (B1233923) during lipid extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experimental workflow, leading to the unwanted oxidation of cholesteryl oleate.

Issue Potential Cause Recommended Solution
High levels of this compound oxidation products (e.g., hydroperoxides, ketones) are detected in the final lipid extract. 1. Presence of atmospheric oxygen: Oxygen is a primary driver of lipid peroxidation.• Perform the entire extraction procedure under an inert atmosphere (e.g., nitrogen or argon gas).• Use deoxygenated solvents for extraction. This can be achieved by bubbling nitrogen or argon through the solvents before use.
2. Exposure to light: Light, particularly UV light, can catalyze the formation of free radicals, initiating oxidation.• Work in a dimly lit area or use amber glassware to protect the sample and extract from light.[1]
3. Elevated temperatures: Heat accelerates the rate of oxidation reactions.• Conduct all extraction steps at low temperatures. Use ice baths to keep samples and solvents chilled.[1] • If evaporation is necessary, use a rotary evaporator at a low temperature or a stream of inert gas.
4. Presence of pro-oxidant metal ions: Metal ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) can catalyze the decomposition of lipid hydroperoxides, propagating the oxidation chain reaction.• Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your extraction solvent. A typical concentration is 0.1-1.0 mM.
5. Inadequate antioxidant protection: Insufficient or inappropriate antioxidant use will fail to quench free radicals effectively.• Incorporate a suitable antioxidant into your extraction solvent. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for lipids.[2]
Variability in oxidation levels between replicate samples. 1. Inconsistent sample handling: Minor differences in exposure to air, light, or temperature can lead to significant variations.• Standardize your sample handling protocol meticulously. Ensure each replicate is treated identically from collection to final analysis.
2. Contamination of solvents or glassware: Residual metal ions or other pro-oxidants can lead to sporadic oxidation.• Use high-purity solvents and thoroughly clean all glassware with a metal-chelating detergent, followed by rinsing with high-purity water and solvent.
Antioxidant appears to be ineffective. 1. Incorrect antioxidant concentration: Too low a concentration will not provide adequate protection.• Optimize the antioxidant concentration. For BHT, a common starting point is 0.01% (w/v) in the extraction solvent.
2. Degradation of the antioxidant: Antioxidants can be consumed during the reaction.• Prepare fresh antioxidant solutions for each experiment.
3. Inappropriate choice of antioxidant for the system: The effectiveness of an antioxidant can be matrix-dependent.• Consider a combination of antioxidants. For example, a primary antioxidant like BHT can be combined with a chelating agent like EDTA for synergistic protection.
Formation of emulsions during liquid-liquid extraction. 1. High concentration of complex lipids or proteins in the sample. • Gently swirl or rock the mixture instead of vigorous shaking to minimize emulsion formation. • Add salt (e.g., NaCl) to the aqueous phase to increase its ionic strength, which can help break emulsions. • Centrifugation can also be an effective method to separate the phases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound oxidation?

A1: The primary mechanism is free radical-mediated peroxidation of the oleate fatty acid chain. The process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the double bond, forming a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can abstract a hydrogen from another this compound molecule, propagating a chain reaction and forming a lipid hydroperoxide. This process can be initiated by factors such as light, heat, and the presence of metal ions.

Q2: Which antioxidants are most effective for preventing this compound oxidation, and what concentrations should be used?

A2: Synthetic phenolic antioxidants are highly effective. The choice and concentration can depend on the specific experimental conditions.

  • Butylated Hydroxytoluene (BHT): This is a widely used and effective chain-breaking antioxidant for lipids. A common starting concentration is 0.01% (w/v) in the extraction solvent. Studies on soybean oil ethyl esters have shown BHT to be highly effective in a concentration range of 200 to 7000 ppm.[3]

  • Tertiary Butylhydroquinone (TBHQ): Often considered more effective than BHA or BHT, especially in vegetable oils.[4] Its efficacy can be greater at higher concentrations.

  • Butylated Hydroxyanisole (BHA): Another effective phenolic antioxidant. It can be used alone or in combination with BHT, where it can have a synergistic effect.[2]

The following table summarizes the relative efficacy of these antioxidants in various lipid systems. While not specific to this compound, it provides a valuable guide.

Antioxidant Lipid System Efficacy Ranking Key Findings
BHT Soybean Oil Ethyl EstersBHT > TBHQ > BHA (at 200-7000 ppm)BHT demonstrated the highest effectiveness over a broad concentration range.[3]
TBHQ Lard EmulsionTBHQ > BHA ≈ BHTThe antioxidant index for TBHQ was found to be 3-fold higher than for BHA and BHT.[2]
BHA & BHT Combination GeneralSynergisticThe combination can be more effective than the sum of their individual activities due to the regeneration of BHA by BHT.[2]

Q3: Can I use natural antioxidants?

A3: Yes, natural antioxidants can also be used, although their efficacy can be more variable. Tocopherols (Vitamin E) are a common choice. However, synthetic antioxidants like BHT and TBHQ are often more potent and stable under harsh extraction conditions.

Q4: Besides adding antioxidants, what are the most critical steps to prevent oxidation during the extraction process?

A4: The most critical steps are:

  • Work under an inert atmosphere: Purge all tubes and vials with nitrogen or argon gas before adding your sample and solvents.

  • Protect from light: Use amber glass vials or wrap your containers in aluminum foil.[1]

  • Maintain low temperatures: Keep your samples on ice throughout the entire procedure.[1]

  • Use high-purity, deoxygenated solvents: This minimizes the introduction of oxygen and pro-oxidant contaminants.

Q5: How should I store my lipid extracts to prevent long-term oxidation?

A5: For long-term storage, lipid extracts should be stored under an inert atmosphere (nitrogen or argon) at -80°C in a sealed, light-protected container.[1] It is also advisable to add an antioxidant like BHT to the storage solvent. Avoid repeated freeze-thaw cycles by storing extracts in small, single-use aliquots.

Experimental Protocols

Protocol 1: Modified Folch Extraction for Minimizing this compound Oxidation

This protocol is an adaptation of the classic Folch method, incorporating steps to minimize oxidative damage.

Materials:

  • Tissue or cell sample

  • Chloroform (B151607) (HPLC grade, deoxygenated)

  • Methanol (HPLC grade, deoxygenated)

  • 0.9% NaCl solution (deoxygenated)

  • Butylated Hydroxytoluene (BHT)

  • Nitrogen or Argon gas

  • Ice bath

  • Homogenizer

  • Centrifuge

  • Amber glass vials

Procedure:

  • Preparation of Reagents:

    • Prepare a 2:1 (v/v) chloroform:methanol solution. Add BHT to a final concentration of 0.01% (w/v). Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes. Keep on ice.

    • Deoxygenate the 0.9% NaCl solution by bubbling with nitrogen or argon for 15-20 minutes. Keep on ice.

  • Sample Homogenization:

    • Place the pre-weighed tissue or cell pellet in a glass homogenizer on ice.

    • Add the cold chloroform:methanol solution (with BHT) at a ratio of 20:1 (v/v) relative to the sample volume (e.g., for 100 mg of tissue, use 2 mL of solvent).

    • Purge the homogenizer with nitrogen or argon and quickly seal.

    • Homogenize the sample until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of the cold, deoxygenated 0.9% NaCl solution (e.g., for 2 mL of homogenate, add 0.4 mL of NaCl solution).

    • Purge the tube with nitrogen or argon, cap tightly, and vortex gently for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Extraction:

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

    • Transfer the lipid-containing phase to a clean amber glass vial.

  • Drying and Storage:

    • Dry the lipid extract under a gentle stream of nitrogen or argon.

    • For storage, redissolve the lipid residue in a small volume of chloroform or another suitable solvent containing 0.01% BHT, purge with inert gas, seal tightly, and store at -80°C.

Protocol 2: Quantification of this compound Oxidation Products

This protocol outlines a general workflow for the analysis of this compound hydroperoxides using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Lipid extract (from Protocol 1)

  • HPLC system coupled to a mass spectrometer

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., methanol, acetonitrile, water, with or without modifiers like formic acid or ammonium (B1175870) acetate)

  • This compound hydroperoxide standards (if available)

Procedure:

  • Sample Preparation:

    • Redissolve the dried lipid extract in the initial mobile phase.

    • Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • HPLC-MS Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program to separate the different lipid species. A typical gradient might start with a higher percentage of aqueous solvent and gradually increase the organic solvent percentage.

    • The mass spectrometer can be operated in either positive or negative ion mode. Cholesteryl esters are often detected as adducts (e.g., [M+NH₄]⁺ or [M+Na]⁺) in positive mode.

    • Monitor for the specific m/z values corresponding to this compound and its expected oxidation products (e.g., this compound hydroperoxide, this compound hydroxide, this compound ketone).

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its oxidation products based on their retention times and mass-to-charge ratios.

    • Quantify the amount of each species by integrating the peak area and comparing it to a standard curve if available, or by relative quantification against the unoxidized this compound.

Visualizations

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Storage sample Tissue/Cell Sample homogenize Homogenize on Ice under Inert Gas sample->homogenize reagents Prepare Deoxygenated Solvents with 0.01% BHT reagents->homogenize phase_sep Add Deoxygenated Saline & Centrifuge homogenize->phase_sep extract Collect Lower (Chloroform) Phase phase_sep->extract dry Dry Extract under Inert Gas Stream extract->dry store Store at -80°C under Inert Gas dry->store analyze HPLC-MS Analysis dry->analyze

Caption: Workflow for minimizing this compound oxidation.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (with BHT) CO This compound (RH) R_radical Lipid Radical (R•) CO->R_radical Initiator Initiator (Light, Heat, Metal Ions) Initiator->CO H• abstraction O2 Oxygen (O2) R_radical->O2 ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O2 O2->ROO_radical CO2 This compound (RH) ROO_radical->CO2 + RH ROOH Lipid Hydroperoxide (ROOH) CO2->ROOH R_radical2 Lipid Radical (R•) CO2->R_radical2 BHT BHT (AH) ROOH2 Lipid Hydroperoxide (ROOH) BHT->ROOH2 A_radical BHT Radical (A•) (Stable) BHT->A_radical ROO_radical2 Peroxyl Radical (ROO•) ROO_radical2->BHT + AH

Caption: Free radical-mediated oxidation of this compound.

References

Enhancing the signal-to-noise ratio for cholesteryl oleate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cholesteryl oleate (B1233923) in complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio and achieve accurate quantification of cholesteryl oleate in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good signal-to-noise ratio for this compound challenging in complex samples?

A1: this compound, a neutral lipid, presents several analytical challenges. Due to its hydrophobicity and chemically inert nature, it ionizes poorly with common techniques like electrospray ionization (ESI) in mass spectrometry.[1][2] This inherent low ionization efficiency can lead to a weak signal that is easily obscured by the background noise from complex biological matrices.

Q2: What are the most common analytical techniques for quantifying this compound?

A2: The most prevalent and robust methods for the quantification of this compound are based on chromatography coupled with mass spectrometry. Specifically, Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires cumbersome sample derivatization steps.[2] High-Performance Liquid Chromatography (HPLC) with UV or light-scattering detection is another alternative.[3]

Q3: Which ionization technique is recommended for this compound analysis by LC-MS?

A3: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over ESI for the analysis of nonpolar compounds like this compound.[3][4] APCI is generally more efficient at ionizing neutral lipids. While ESI can be used, it may require chemical derivatization of the analyte to improve signal intensity.[2]

Q4: Can I analyze free cholesterol and cholesteryl esters in the same run?

A4: Yes, it is possible to measure both free cholesterol and cholesteryl esters in a single analytical run using LC-MS.[3] However, chromatographic separation is crucial because both free cholesterol and cholesteryl esters can produce the same ion (m/z 369) in APCI-MS.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Signal-to-Noise Ratio 1. Poor Ionization: this compound has low ionization efficiency, especially with ESI.[2]2. Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound.3. Inefficient Extraction: The extraction protocol may not be effectively isolating the lipid fraction.1. Optimize Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) if available.[3][4] If using ESI, consider chemical derivatization to improve ionization.[2] The use of lithiated adducts has also been shown to enhance ionization and fragmentation.[5]2. Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from interfering matrix components.[6]3. Enhance Extraction Protocol: Employ a robust lipid extraction method such as a modified Bligh-Dyer or Folch procedure.[7] Consider using solid-phase extraction (SPE) for cleaner sample extracts.[8][9]
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background noise.[6]2. Sample Matrix Complexity: Biological samples inherently contain a multitude of compounds that can create a high chemical background.1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.2. Implement Sample Clean-up: Incorporate a solid-phase extraction (SPE) step to remove interfering substances before LC-MS analysis.[9][10]
Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in extraction efficiency between samples.2. Instrument Instability: Fluctuations in the LC or MS system performance.1. Use an Internal Standard: Add a deuterated internal standard for this compound at the beginning of the sample preparation to correct for variations in extraction and ionization.[11]2. Perform System Suitability Tests: Regularly check the performance of the LC-MS system with a standard solution to ensure consistent performance.
Peak Tailing or Broadening in Chromatography 1. Column Overload: Injecting too much sample onto the column.2. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte and column chemistry.1. Dilute the Sample: Reduce the concentration of the injected sample.2. Optimize Mobile Phase: Adjust the solvent composition and gradient profile. A common mobile phase for reverse-phase chromatography of cholesteryl esters is an acetonitrile-isopropanol mixture.[12]

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Bligh-Dyer Method)

This protocol is a standard procedure for extracting total lipids from plasma samples.

Materials:

  • Plasma sample

  • Chloroform (B151607)

  • Methanol

  • Phosphate-buffered saline (PBS)

  • Glass culture tubes with screw caps

  • Centrifuge

Procedure:

  • To a 14-mL glass culture tube, add the plasma sample.

  • Add 6 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample.[10]

  • At this stage, add a deuterated internal standard for this compound for accurate quantification.[10]

  • Vortex the mixture at high speed for 10 seconds.

  • Centrifuge at approximately 1360 x g for 5 minutes to pellet any insoluble material.[10]

  • Transfer the supernatant to a new 14-mL glass tube.

  • Add 2 mL of chloroform and 2 mL of PBS to the supernatant.[10]

  • Vortex the mixture for 10 seconds and centrifuge at 1360 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 95% methanol) for LC-MS analysis.[10]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer with an APCI source.

LC Conditions:

  • Column: A C18 reverse-phase column (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm).[1]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the hydrophobic cholesteryl esters. A starting condition could be 80% B, increasing to 100% B over a few minutes.[3]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 40-50 °C

MS Conditions:

  • Ionization Mode: Positive APCI

  • Monitoring: Multiple Reaction Monitoring (MRM) is typically used for quantification. The precursor ion for this compound (and other cholesteryl esters) is often the cholestadiene fragment [M+H-H₂O]⁺ at m/z 369.3.[3] The specific product ions will depend on the fatty acid esterified to the cholesterol.

Data Presentation

Table 1: Performance Characteristics of Sterol Extraction Methods

MethodParameterValueReference
LLE followed by SPEExtraction Efficiency85 - 110%[7]
LLE followed by SPEDay-to-Day Variability<10% (RSE)[7]

Table 2: Limits of Quantification for Sterols by HTGC-MS

Analyte ClassLimit of Quantification Range (µg/mL)Reference
Cholesterol and Cholesteryl Esters0.2 - 10.0[13]
Oxysterols and Cholesterol Precursors0.01 - 0.10[13]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Addition of Internal Standard Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup LC LC Separation (Reverse Phase) Cleanup->LC Injection MS MS Detection (APCI-MS/MS) LC->MS Ionization Quantification Quantification MS->Quantification Data Acquisition Troubleshooting_Logic cluster_ionization Ionization Issues cluster_matrix Matrix Effects cluster_extraction Extraction Problems Start Low Signal-to-Noise Ratio? CheckIonSource Using ESI? Start->CheckIonSource Yes CheckChromatography Poor Peak Shape or Co-elution? Start->CheckChromatography No SwitchToAPCI Switch to APCI CheckIonSource->SwitchToAPCI Yes Derivatize Consider Derivatization CheckIonSource->Derivatize Yes OptimizeLC Optimize LC Gradient CheckChromatography->OptimizeLC Yes AddCleanup Add SPE Cleanup Step CheckChromatography->AddCleanup Yes CheckProtocol Using Standard Protocol? CheckChromatography->CheckProtocol No ValidateExtraction Validate Extraction Efficiency CheckProtocol->ValidateExtraction Yes

References

Technical Support Center: Optimizing Cholesteryl Oleate Recovery from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the recovery of cholesteryl oleate (B1233923) from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the recovery of cholesteryl oleate from tissue samples?

A1: The accurate quantification of this compound is critically dependent on several factors throughout the experimental workflow. Key considerations include the method of tissue homogenization, the choice of extraction solvents, the concentration of the tissue homogenate, and proper sample handling to prevent degradation.[1][2][3] Incomplete homogenization, inappropriate solvent systems, and high sample concentrations can all lead to the inefficient extraction and subsequent underestimation of this compound levels.[1][2]

Q2: Which homogenization technique is recommended for optimal lipid recovery?

A2: Bead-based homogenization is generally recommended over traditional mortar and pestle grinding for achieving higher and more consistent lipid recovery.[1][2][4] Bead-based methods provide a higher degree of sample dispersion, which is crucial for ensuring that the extraction solvents can efficiently access the lipids within the tissue matrix.[1][2] Studies have shown that insufficient dispersion, often seen with ground samples, can lead to the formation of aggregates that trap nonpolar lipids like cholesteryl esters, thereby reducing their recovery.[1][2]

Q3: How does the choice of solvent affect this compound extraction?

A3: The composition of the homogenization and extraction solvent system is a critical determinant of recovery efficiency. For non-polar lipids like this compound, solvent systems with appropriate polarity are essential. While chloroform/methanol (B129727) mixtures are widely used, the specific ratio and the presence of water can significantly impact the outcome.[1][5] For instance, using pure methanol for homogenization at high sample concentrations has been shown to decrease the recovery of triglycerides and cholesteryl esters due to precipitation.[1][2]

Q4: Can sample concentration impact the recovery of this compound?

A4: Yes, the concentration of the tissue homogenate can significantly influence lipid recovery. Higher sample concentrations can lead to decreased recovery, particularly for nonpolar lipids like this compound, especially when using solvents like methanol.[1][2] It is crucial to evaluate and optimize the sample concentration for your specific tissue type and extraction protocol to ensure accurate quantification.[3]

Q5: How can I prevent the degradation of this compound during the extraction process?

A5: To prevent degradation, it is crucial to work quickly, on ice, and to minimize exposure to oxygen.[6][7] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents is recommended to prevent the oxidation of unsaturated fatty acid chains in cholesteryl esters.[8] Whenever possible, working under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative damage.[6][8] Samples should be stored at -80°C to prevent enzymatic degradation.[6]

Q6: Why is the use of an internal standard important for this compound quantification?

A6: The use of an appropriate internal standard is critical for accurate quantification in mass spectrometry-based lipidomics.[5] An ideal internal standard for this compound would be a stable-isotope labeled version of the molecule (e.g., deuterated this compound) or a cholesteryl ester with an unnatural fatty acid chain (e.g., C17:0 cholesteryl ester).[9][10] Internal standards help to correct for variations in extraction efficiency, sample handling, and instrument response, thereby improving the accuracy and reproducibility of the results.[5][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound Incomplete Tissue Homogenization: The tissue is not sufficiently disrupted, preventing solvent access to the lipids.[1][2]- Switch to bead-based homogenization for improved dispersion.[1][2][4] - If using a mortar and pestle, ensure the tissue is ground to a fine, homogenous powder in liquid nitrogen.[3]
Inappropriate Solvent System: The polarity of the extraction solvent is not optimal for the non-polar this compound.[12]- Utilize established lipid extraction methods like Folch or Bligh & Dyer, which use chloroform/methanol mixtures.[5] - For highly hydrophobic lipids, consider non-polar solvents like cyclohexane (B81311) or toluene (B28343) in a targeted extraction approach.[12]
High Sample Concentration: Overly concentrated homogenates can lead to lipid precipitation and poor extraction.[1][2]- Test a range of sample concentrations (e.g., 0.01 to 0.2 mg/µL) to determine the optimal concentration for your tissue and protocol.[2]
Lipid Precipitation: Cholesteryl esters and other non-polar lipids can precipitate out of solution, especially in methanolic homogenates.[1][2]- Avoid centrifuging the homogenate and discarding the pellet before extraction, as the pellet can contain a significant amount of lipids.[1][2][3] - If precipitation is observed, ensure the entire homogenate (supernatant and pellet) is subjected to lipid extraction.[1]
High Variability in Results Inconsistent Homogenization: Variation in the homogenization process between samples leads to inconsistent extraction efficiency.- Standardize the homogenization protocol, including the duration, speed, and equipment settings.
Incomplete Phase Separation: Poor separation of the aqueous and organic phases during liquid-liquid extraction can lead to cross-contamination and variable results.- Centrifuge samples at an adequate speed and for a sufficient duration to achieve a clear separation between the phases.[6] - The addition of a salt solution (e.g., 0.9% NaCl) can help to improve phase separation.[6]
Sample Degradation: Oxidation or enzymatic degradation of this compound during sample preparation.[7][8]- Add an antioxidant like BHT to the extraction solvents.[8] - Perform all extraction steps on ice and as quickly as possible.[6] - Store tissue samples at -80°C and flash-freeze them in liquid nitrogen upon collection.[6]
Presence of Contaminants in the Extract Co-extraction of Non-lipid Components: Polar contaminants are carried over into the organic phase.- Perform a "Folch wash" by adding a salt solution (e.g., 0.9% NaCl or 0.88% KCl) to the extract to remove water-soluble contaminants.[6] - For cleaner extracts, consider using Solid-Phase Extraction (SPE) for purification.[6]
Plasticizers from Labware: Leaching of plasticizers from tubes and pipette tips.- Use glass tubes and vials for all steps of the extraction process.[6] - If plasticware is unavoidable, ensure it is resistant to the organic solvents being used.

Experimental Protocols

Protocol 1: Bead-Based Homogenization and Lipid Extraction

This protocol is adapted from methodologies emphasizing high sample dispersion for improved lipid recovery.[1][2][3]

Materials:

  • Frozen tissue sample

  • Precellys cup with ceramic beads

  • Homogenization solvent (e.g., H2O/MeOH = 1/1, v/v)

  • Extraction solvent: Chloroform/Methanol (2:1, v/v)

  • Internal standard solution (e.g., deuterated this compound in a suitable solvent)

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Tissue homogenizer (e.g., Precellys® 24)

Procedure:

  • Weigh a small piece of frozen tissue (approximately 20-70 mg) and place it in a Precellys cup containing ceramic beads.

  • Add the appropriate volume of homogenization solvent to achieve the desired concentration (e.g., 0.05 mg/µL).

  • Add the internal standard solution to the tube.

  • Homogenize the tissue using a bead-based homogenizer. A typical setting is two cycles of 15 seconds at 5000 rpm with a 60-second break in between.[3]

  • Transfer the entire homogenate to a glass centrifuge tube.

  • Add the extraction solvent (chloroform/methanol, 2:1, v/v) to the homogenate. The final solvent to tissue ratio should be at least 20:1 (v/w).

  • Vortex the mixture thoroughly for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • To the remaining aqueous phase, add another portion of the extraction solvent, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • To the combined organic extracts, add 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge to wash the extract.

  • Remove the upper aqueous phase.

  • Evaporate the final organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., LC-MS or GC-MS).

Protocol 2: Quantification of this compound using LC-MS

This is a general workflow for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][13][14]

Materials:

  • Reconstituted lipid extract

  • LC-MS system (e.g., Q-TOF mass spectrometer coupled with a UHPLC system)

  • Reverse-phase C18 column

  • Mobile phases (e.g., gradients of acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate)

  • This compound standard for calibration curve

Procedure:

  • Inject the reconstituted lipid extract onto the LC-MS system.

  • Separate the lipids using a reverse-phase C18 column with a suitable gradient elution.

  • Detect the this compound and the internal standard using the mass spectrometer in a suitable acquisition mode (e.g., MS/MS).

  • Identify this compound based on its retention time and specific mass-to-charge ratio (m/z).

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and by using a calibration curve generated from the this compound standard.

Data Presentation

Table 1: Influence of Homogenization Method and Solvent on Lipid Recovery

Homogenization MethodHomogenization SolventRelative Recovery of Nonpolar Lipids (e.g., Cholesteryl Esters)
Mortar and PestleMethanolDecreased
Mortar and PestleH2O/Methanol (1:1)Moderate
Mortar and PestleWaterHigher
Bead-BasedMethanolHigh and Efficient
Bead-BasedH2O/Methanol (1:1)High and Efficient
Bead-BasedWaterHigh and Efficient
This table summarizes findings that bead-based homogenization leads to more efficient recovery of nonpolar lipids, including cholesteryl esters, regardless of the solvent composition, as compared to mortar and pestle homogenization where solvent choice has a more pronounced effect.[1][2][4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis tissue Tissue Sample (Flash-frozen) homogenize Bead-Based Homogenization (with Internal Standard) tissue->homogenize add_solvent Add Chloroform/Methanol homogenize->add_solvent phase_sep Phase Separation (Centrifugation) add_solvent->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic wash Wash with NaCl Solution collect_organic->wash dry_down Evaporate to Dryness wash->dry_down reconstitute Reconstitute in Solvent dry_down->reconstitute lcms LC-MS Analysis reconstitute->lcms quant Quantification lcms->quant troubleshooting_workflow cluster_homogenization Homogenization Issues cluster_solvent Solvent & Concentration Issues cluster_precipitation Precipitation Issues start Poor this compound Recovery check_homogenization Incomplete Homogenization? start->check_homogenization use_beads Action: Use Bead-Based Homogenizer check_homogenization->use_beads Yes check_solvent Inappropriate Solvent or High Concentration? check_homogenization->check_solvent No optimize_solvent Action: Optimize Solvent System & Sample Concentration check_solvent->optimize_solvent Yes check_pellet Discarding Pellet? check_solvent->check_pellet No extract_all Action: Extract Entire Homogenate (Supernatant + Pellet) check_pellet->extract_all Yes

References

Technical Support Center: Optimizing GC-MS Analysis of Cholesteryl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the GC-MS analysis of cholesteryl oleate (B1233923).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) for Cholesterol (after saponification and derivatization) Incomplete Derivatization: Residual free hydroxyl groups on the cholesterol molecule can interact with active sites in the GC system, leading to peak tailing.[1]Review Derivatization Protocol: - Time and Temperature: Ensure optimal reaction time and temperature. Typical conditions for silylation are heating at 60-80°C for 30-60 minutes.[1]- Reagent Excess: Use a sufficient excess of the derivatization reagent to ensure the complete conversion of all active hydrogens.[1]- Moisture: Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate the reagent.
Active Sites in the GC System: Exposed silanols in the GC inlet liner, column connections, or the column itself can interact with the analyte.[1]System Maintenance: - Use a deactivated inlet liner and ensure all connections are secure.[1]- Regularly replace the septum and liner.[1]- Condition the column according to the manufacturer's instructions.
Low or No Peak for Intact Cholesteryl Oleate Thermal Degradation: Cholesteryl esters are large molecules that can degrade at high temperatures in the GC inlet.[2]Optimize Injection Parameters: - Use a cool-on-column or programmable temperature vaporization (PTV) inlet if available to minimize thermal stress.- Lower the injector temperature, but ensure it is high enough for efficient volatilization.[3]
Analyte Loss: Active sites in the GC system can irreversibly adsorb the analyte.[3]Improve System Inertness: - Perform repeated injections of a cholesterol standard to passivate active sites before running samples.[3]- Use a deactivated guard column.[4]
Ghost Peaks or Unstable Baseline Contamination: Contaminants can be introduced from various sources.Identify and Eliminate Contamination Source: - Sample Carryover: Implement a thorough cleaning protocol for the syringe and injector between runs.[1]- Labware: Use glass vials with PTFE-lined caps (B75204) to avoid contamination from plasticizers.[1]- Carrier Gas: Ensure the use of high-purity carrier gas and check for leaks in the gas lines.[3]
Inconsistent Results Sample Preparation Variability: Inconsistent sample handling can lead to variable results.Standardize Procedures: - Ensure accurate and consistent addition of the internal standard to all samples and standards.[5]- Maintain consistent evaporation of solvents and derivatization conditions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: While intact this compound does not have a polar functional group that requires derivatization, it is often analyzed by first hydrolyzing it to free cholesterol and oleic acid through a process called saponification.[1] The resulting free cholesterol has a hydroxyl group that is polar and can lead to poor peak shape and low sensitivity during GC-MS analysis.[1] Derivatization, typically silylation, converts this hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, which improves chromatographic performance.[1]

Q2: What are the common derivatization reagents for cholesterol analysis?

A2: The most common method for derivatizing cholesterol is silylation.[1] Widely used reagents include:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% trimethylchlorosilane (TMCS), it is known for providing high sensitivity.[1]

  • MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide): Considered a highly efficient silylating reagent.[1]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms a more stable derivative, which can be advantageous in some cases.[1]

Q3: How can I analyze for total this compound?

A3: To measure total this compound, a saponification step is required to hydrolyze the ester bond, releasing free cholesterol and the fatty acid (oleic acid).[1][6] The free cholesterol is then extracted, derivatized, and quantified by GC-MS.[1]

Q4: What are the key GC-MS parameters to consider for cholesterol analysis after derivatization?

A4: The following table summarizes typical GC-MS parameters for the analysis of TMS-derivatized cholesterol.

ParameterTypical SettingRationale
Injector Type Split/SplitlessSplitless mode is preferred for trace analysis, while split mode is suitable for higher concentrations.[1]
Inlet Temperature 280 - 300°CEnsures rapid and complete vaporization of the derivatized cholesterol.[1]
Column A non-polar or mid-polarity capillary column (e.g., DB-5 or equivalent) is commonly used.[3]Provides good separation of sterols.
Oven Program Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C).[5]Allows for the separation of different components in the sample.
MS Ionization Electron Impact (EI) at 70 eVStandard ionization mode that provides reproducible fragmentation patterns.[1]
Key Diagnostic Ions (for TMS-Cholesterol) m/z 458 (M+), 368 ([M-90]+), 129Used for identification and quantification in Selected Ion Monitoring (SIM) mode.[1]

Experimental Protocol: Analysis of Total this compound via Saponification and Derivatization

This protocol outlines the steps for quantifying total this compound by converting it to free cholesterol, followed by derivatization and GC-MS analysis.

1. Sample Preparation and Saponification

  • To your sample containing this compound, add an internal standard (e.g., cholesteryl acetate).[5]

  • Add 1 mL of 1 M potassium hydroxide (B78521) (KOH) in 90% ethanol.[5]

  • Vortex the mixture vigorously for 30 seconds.[5]

  • Incubate the sample at 60°C for 1 hour to hydrolyze the cholesteryl esters.[5]

2. Extraction

  • After cooling to room temperature, add 1 mL of deionized water and 3 mL of hexane (B92381).[5]

  • Vortex for 2 minutes to mix thoroughly.

  • Centrifuge at 1500 x g for 5 minutes to separate the phases.[5]

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction with an additional 3 mL of hexane and combine the hexane fractions.[5]

  • Evaporate the pooled hexane extract to complete dryness under a gentle stream of nitrogen at 40°C.[5]

3. Derivatization

  • To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.[5]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[5]

  • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

  • Inject an appropriate volume of the derivatized sample into the GC-MS system.

  • Use the parameters outlined in the quantitative data summary table as a starting point for your analysis.

Visualizations

Experimental_Workflow Experimental Workflow for Total this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Add_IS Add Internal Standard (e.g., Cholesteryl Acetate) Sample->Add_IS Saponification Saponification: 1M KOH in 90% Ethanol, 60°C for 1 hour Add_IS->Saponification Add_H2O_Hexane Add Water and Hexane Saponification->Add_H2O_Hexane Vortex_Centrifuge Vortex and Centrifuge Add_H2O_Hexane->Vortex_Centrifuge Collect_Hexane Collect Hexane Layer Vortex_Centrifuge->Collect_Hexane Dry_Extract Evaporate to Dryness Collect_Hexane->Dry_Extract Add_Reagent Add BSTFA + 1% TMCS and Pyridine Dry_Extract->Add_Reagent Heat Heat at 70°C for 30 minutes Add_Reagent->Heat GCMS GC-MS Analysis Heat->GCMS

Caption: Workflow for Total this compound Analysis.

Troubleshooting_Flowchart Troubleshooting Flowchart for this compound GC-MS Analysis Start Start: Chromatographic Problem (e.g., Peak Tailing, Low Signal) Check_Peak_Shape Is Peak Shape Poor (Tailing)? Start->Check_Peak_Shape Check_Signal Is Signal Low or Absent? Check_Peak_Shape->Check_Signal No Incomplete_Deriv Possible Incomplete Derivatization Check_Peak_Shape->Incomplete_Deriv Yes Active_Sites Possible Active Sites Check_Peak_Shape->Active_Sites Yes Check_Baseline Is Baseline Unstable or Showing Ghost Peaks? Check_Signal->Check_Baseline No Thermal_Degradation Possible Thermal Degradation Check_Signal->Thermal_Degradation Yes Analyte_Loss Possible Analyte Loss Check_Signal->Analyte_Loss Yes Contamination Possible Contamination Check_Baseline->Contamination Yes End Problem Resolved Check_Baseline->End No Optimize_Deriv Optimize Derivatization: - Check Reagent Amount - Ensure Dry Sample - Optimize Time/Temp Incomplete_Deriv->Optimize_Deriv Maintain_GC Perform GC Maintenance: - Use Deactivated Liner - Check for Leaks - Condition Column Active_Sites->Maintain_GC Optimize_Deriv->End Maintain_GC->End Optimize_Injection Optimize Injection: - Lower Inlet Temp - Use Cool-on-Column/PTV Thermal_Degradation->Optimize_Injection Passivate_System Passivate System: - Inject Standards Repeatedly Analyte_Loss->Passivate_System Optimize_Injection->End Passivate_System->End Clean_System Clean System: - Clean Syringe/Injector - Use Glass Vials - Check Gas Purity Contamination->Clean_System Clean_System->End

Caption: Troubleshooting Common GC-MS Issues.

References

Technical Support Center: Quantification of Cholesteryl Oleate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of cholesteryl oleate (B1233923) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying cholesteryl oleate isomers?

A1: The quantification of this compound isomers presents several analytical challenges. Due to their identical atomic composition and molecular weight, isomers are difficult to separate and differentiate using traditional methods.[1] Key challenges include:

  • Co-elution of Isomers: Geometric (cis/trans) and positional isomers of the oleate fatty acid chain often co-elute in chromatographic separations, making individual quantification difficult.

  • Similar Fragmentation Patterns: Mass spectrometry (MS) analysis often yields similar fragmentation patterns for different isomers, complicating their distinction without high-resolution instrumentation and specialized techniques.[2]

  • Hydrophobicity and Poor Ionization: Cholesteryl esters are highly hydrophobic and exhibit poor ionization efficiency, which can lead to low sensitivity in mass spectrometry-based methods.[3][4][5]

  • Lack of Commercial Standards: The availability of pure analytical standards for all possible this compound isomers is limited, hindering accurate identification and quantification.

Q2: Which analytical techniques are most suitable for separating and quantifying this compound isomers?

A2: A combination of advanced chromatographic and mass spectrometric techniques is typically required for the effective separation and quantification of this compound isomers.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for separating cholesteryl esters.[6][7] The choice of column, mobile phase, and gradient conditions is critical for resolving isomers.

  • Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) can be used, but often requires derivatization of the cholesteryl esters to improve volatility and chromatographic performance.[3][5] However, this can be a cumbersome process.[3][5]

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) can help differentiate isomers by analyzing their specific fragmentation patterns.[2] Techniques like atmospheric pressure chemical ionization (APCI) are often preferred for these nonpolar lipids.[8]

  • Ion Mobility Spectrometry (IMS): When coupled with MS, IMS can provide an additional dimension of separation based on the size, shape, and charge of the ions, which can be effective in resolving isomers.

Q3: How can I improve the ionization of cholesteryl esters for MS analysis?

A3: To enhance the ionization of cholesteryl esters, several strategies can be employed:

  • Use of Adduct-Forming Reagents: The addition of dopants like ammonium (B1175870) acetate (B1210297) or lithium salts to the mobile phase can facilitate the formation of [M+NH4]+ or [M+Li]+ adducts, which are more readily detected in positive ion mode ESI-MS.[2][9]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often more effective than electrospray ionization (ESI) for nonpolar lipids like cholesteryl esters as it relies on gas-phase ionization.[8]

  • Derivatization: Chemical derivatization can introduce a more easily ionizable group onto the molecule, though this adds complexity to sample preparation.[3][5]

Troubleshooting Guides

Problem 1: Poor peak shape and resolution in HPLC analysis.
Possible Cause Suggested Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. For reversed-phase HPLC, a mixture of acetonitrile (B52724) and isopropanol (B130326) is commonly used.[7] Adjusting the solvent ratio or adding modifiers can improve separation.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and tailing.
Inadequate Column Chemistry Consider using a C18 or C30 column specifically designed for lipid analysis, which can offer better selectivity for hydrophobic molecules.[10]
Temperature Fluctuations Use a column oven to maintain a stable temperature, as temperature can affect retention times and peak shape.
Problem 2: Low signal intensity and poor sensitivity in LC-MS.
Possible Cause Suggested Solution
Inefficient Ionization As mentioned in the FAQ, use adduct-forming reagents like ammonium acetate or switch to an APCI source.[2][8]
Sample Matrix Effects The presence of other lipids or compounds in the sample can suppress the ionization of the target analytes. Improve sample clean-up using solid-phase extraction (SPE) to isolate the cholesteryl ester fraction.[11]
Suboptimal MS Parameters Optimize MS parameters such as capillary voltage, gas flow rates, and collision energy to maximize the signal for your specific analytes.[3]
Problem 3: Inability to differentiate between cis and trans isomers.
Possible Cause Suggested Solution
Insufficient Chromatographic Separation Employ specialized HPLC columns, such as those with a C30 stationary phase, which are known to provide better separation of geometric isomers.[10] Experiment with different mobile phase additives that can enhance isomeric separation.[10]
Non-specific MS/MS Fragmentation Utilize tandem mass spectrometry (MS/MS) and carefully select precursor and product ions that are specific to each isomer. Sometimes, higher-order fragmentation (MSn) may be necessary to generate unique fragment ions.[2]
Lack of Isomer-Specific Standards When possible, use commercially available pure standards of the isomers to confirm retention times and fragmentation patterns.

Quantitative Data Summary

Table 1: Comparison of Cholesteryl Ester Content in Different Samples.

Sample Type This compound (μ g/lens ) Total Cholesterol and Cholesteryl Esters (μ g/lens ) Reference
Galyfilcon A contact lens (in vitro)39.85 ± 48.65-[12]
Lotrafilcon B contact lens (in vitro)5.86 ± 3.36-[12]
Galyfilcon A contact lens (ex vivo)-5.77 ± 1.87[12]
Lotrafilcon B contact lens (ex vivo)-2.03 ± 1.62[12]

Table 2: Fatty Acid Composition of Serum Cholesteryl Esters in Response to Dietary Changes.

Dietary Fatty Acid Change in Cholesteryl Ester Fatty Acid ( g/100g ) Standard Deviation Reference
Linoleic acid (18:2)9.33.1[13][14]
Oleic acid (cis-18:1)6.51.7[13][14]
Trans fatty acids (trans-18:1)1.10.5[13][14]
Stearic acid (18:0)1.00.4[14]
Palmitic acid (16:0)1.70.5[14]
Myristic acid (14:0)2.10.7[14]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis of Cholesteryl Esters

This protocol provides a general workflow for the extraction of cholesteryl esters from biological samples for subsequent LC-MS analysis.

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method with chloroform, methanol, and water.[9]

  • Internal Standard: Add a known amount of an internal standard, such as cholesteryl heptadecanoate (C17:0), to the sample before extraction for quantification.[3][6]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lipids, including cholesteryl esters, will be in the lower organic phase.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).

Protocol 2: Enzymatic Assay for Total Cholesterol and Cholesteryl Esters

This protocol outlines a common enzymatic method for determining the total cholesterol content, from which the cholesteryl ester amount can be calculated.

  • Sample Preparation: Extract lipids from the sample as described in Protocol 1.

  • Reaction Setup: Prepare two sets of reactions for each sample: one to measure free cholesterol and one for total cholesterol.

  • Total Cholesterol Measurement: To the sample, add a reaction mix containing cholesterol esterase, cholesterol oxidase, and a probe that generates a colorimetric or fluorometric signal in the presence of hydrogen peroxide.[15] The cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol.

  • Free Cholesterol Measurement: To the second set of samples, add the same reaction mix but omit the cholesterol esterase.[16]

  • Incubation and Measurement: Incubate the reactions according to the manufacturer's instructions and then measure the absorbance or fluorescence.

  • Calculation: The amount of cholesteryl esters is determined by subtracting the amount of free cholesterol from the total cholesterol.[16][15]

Visualizations

Experimental_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization Sample->Homogenization Internal_Standard Add Internal Standard (e.g., Cholesteryl C17:0) Homogenization->Internal_Standard Extraction Lipid Extraction (e.g., Bligh-Dyer) Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute Internal_Standard->Extraction LC_Separation HPLC Separation (Reversed-Phase C18/C30) Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry (APCI or ESI with Adducts) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Internal Std) MS_Detection->Data_Analysis

Caption: Workflow for this compound Isomer Quantification by LC-MS.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Poor Peak Resolution in HPLC Cause1 Inappropriate Mobile Phase Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Suboptimal Column Chemistry Problem->Cause3 Solution1 Optimize Solvent Ratio & Modifiers Cause1->Solution1 Solution2 Reduce Sample Concentration Cause2->Solution2 Solution3 Use Lipid-Specific Column (e.g., C30) Cause3->Solution3

References

Validation & Comparative

Cholesteryl Oleate vs. Cholesteryl Linoleate in Atherosclerosis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the roles of two major cholesteryl esters in the pathology of atherosclerosis, supported by experimental data and detailed methodologies.

In the landscape of atherosclerosis research, the composition of cholesteryl esters within low-density lipoproteins (LDL) and atherosclerotic plaques is a critical area of investigation. Among these, cholesteryl oleate (B1233923) and cholesteryl linoleate (B1235992) are two of the most abundant species, originating primarily from dietary monounsaturated and polyunsaturated fatty acids, respectively. A growing body of evidence suggests that these two cholesteryl esters play divergent roles in the development and progression of atherosclerosis. This guide provides a comprehensive comparison of cholesteryl oleate and cholesteryl linoleate, summarizing key experimental findings, detailing methodologies, and illustrating the underlying biochemical pathways.

At a Glance: Key Differences and Atherogenic Potential

FeatureThis compoundCholesteryl Linoleate
Primary Dietary Precursor Oleic Acid (Monounsaturated Fat)Linoleic Acid (Polyunsaturated Fat)
Primary Enzyme for Synthesis Acyl-CoA:cholesterol acyltransferase (ACAT) 2 in the liverLecithin-cholesterol acyltransferase (LCAT) in plasma
Association with Atherosclerosis Pro-atherogenicGenerally considered atheroprotective
Effect on LDL Enrichment in LDL is linked to larger, more atherogenic particles
Impact on Plaque Formation Promotes accumulation in coronary arteriesLimits accumulation in favor of this compound
Oxidative Susceptibility of LDL LDL enriched with oleate is less susceptible to oxidationLDL enriched with linoleate is more susceptible to oxidation

Quantitative Data from Experimental Models

The following table summarizes quantitative data from key studies comparing the effects of diets enriched in oleic acid versus linoleic acid on atherosclerosis development in animal models.

ParameterAnimal ModelOleic Acid-Enriched Diet GroupLinoleic Acid-Enriched Diet GroupReference
Atherosclerotic Plaque Size (% of aortic area) LDL Receptor-Deficient Mice4.0 ± 0.5%6.4 ± 0.7%[Yin et al., 2022][1]
Plasma Total Cholesterol (mg/dL) LDL Receptor-Deficient Mice~450~370[Yin et al., 2022][1]
VLDL + LDL Cholesterol (mg/dL) LDL Receptor-Deficient Mice~380~300[Yin et al., 2022][1]
Coronary Artery Intimal Area (μm²) African Green MonkeysSignificantly greater than polyunsaturated fat groupSignificantly less than monounsaturated and saturated fat groups[Rudel et al., 1995][2]
Coronary Artery this compound (mg/g) African Green MonkeysHigher accumulationLower accumulation[Rudel et al., 1995][2]
Coronary Artery Cholesteryl Linoleate (mg/g) African Green MonkeysLower accumulationHigher accumulation[Rudel et al., 1995][3]
LDL this compound (% of total CE) Mildly Hypercholesterolemic Humans32.0%13.8%[Reaven et al., 1993][4]

Differential Signaling and Metabolic Pathways

The distinct roles of this compound and cholesteryl linoleate in atherosclerosis can be attributed to their different metabolic pathways and subsequent cellular effects. This compound, primarily synthesized in the liver by ACAT2, is incorporated into very-low-density lipoproteins (VLDL) and subsequently LDL, leading to the formation of large, cholesteryl ester-rich particles that are more readily retained in the arterial wall. In contrast, cholesteryl linoleate is predominantly formed in the plasma through the action of LCAT.

G cluster_liver Hepatocyte cluster_plasma Plasma cluster_artery Arterial Wall Dietary Oleic Acid Dietary Oleic Acid ACAT2 ACAT2 Dietary Oleic Acid->ACAT2 Substrate This compound This compound ACAT2->this compound Synthesizes VLDL Assembly VLDL Assembly This compound->VLDL Assembly Incorporation LDL-CO LDL enriched with This compound VLDL Assembly->LDL-CO Metabolism to Dietary Linoleic Acid Dietary Linoleic Acid LCAT LCAT Dietary Linoleic Acid->LCAT Substrate Cholesteryl Linoleate Cholesteryl Linoleate LCAT->Cholesteryl Linoleate Synthesizes on HDL LDL-CL LDL enriched with Cholesteryl Linoleate Cholesteryl Linoleate->LDL-CL Transfer to LDL HDL HDL HDL->LCAT Macrophage Macrophage LDL-CO->Macrophage Uptake LDL-CL->Macrophage Less Uptake Foam Cell Foam Cell Macrophage->Foam Cell Transformation Atherosclerotic Plaque Atherosclerotic Plaque Foam Cell->Atherosclerotic Plaque Contributes to

Caption: Differential pathways of this compound and linoleate formation and their impact on atherosclerosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols from key comparative studies.

Study 1: Dietary Soybean Oil enriched in Oleic vs. Linoleic Acid in LDLR-Deficient Mice
  • Animal Model: LDL receptor knock-out (LDLR-KO) mice.[1]

  • Diets: Mice were fed one of three diets for 12 weeks:[1]

    • Control: A Western diet enriched in saturated fatty acids.

    • CSO Diet: Western diet supplemented with 5% (w/w) linoleic acid-rich conventional soybean oil.

    • MSO Diet: Western diet supplemented with 5% (w/w) oleic acid-rich modified soybean oil.

  • Atherosclerosis Quantification: Aortic roots were sectioned and stained with Oil Red O to visualize lipid-rich lesions. The lesion area was quantified as a percentage of the total aortic root area.[1]

  • Plasma Lipid Analysis: Blood was collected via cardiac puncture, and plasma was separated. Total cholesterol, VLDL, and LDL cholesterol levels were measured using commercially available kits.[1]

  • Hepatic Gene Expression: Livers were harvested, and RNA was extracted. Quantitative real-time PCR was performed to analyze the expression of genes involved in cholesterol metabolism.[1]

Study 2: Monounsaturated vs. Polyunsaturated Fat in African Green Monkeys
  • Animal Model: African green monkeys.[2]

  • Diets: Monkeys were fed diets containing either monounsaturated, polyunsaturated, or saturated fat for 5 years.[2]

  • Atherosclerosis Assessment: Coronary arteries were perfusion-fixed, and cross-sections were stained to measure the intimal area.[2]

  • Lipid Analysis: Lipids were extracted from the coronary arteries and plasma lipoproteins. The content of this compound and cholesteryl linoleate was quantified by gas chromatography.[2][3]

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the differential effects of dietary fatty acids on atherosclerosis in a mouse model.

G start Start: Select Animal Model (e.g., LDLR-/- mice) diet Dietary Intervention: - Oleic Acid-rich Diet - Linoleic Acid-rich Diet - Control Diet start->diet monitoring In-life Monitoring: - Body Weight - Food Intake - Plasma Lipid Profile diet->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia aorta Aorta Dissection: - Aortic Root - Aortic Arch euthanasia->aorta lipidomics Tissue Lipidomics: - Extraction of Lipids - Quantification of  Cholesteryl Esters euthanasia->lipidomics inflammation Inflammatory Marker Analysis: - Immunohistochemistry  (e.g., Macrophage staining) - Gene Expression (qPCR) euthanasia->inflammation plaque Atherosclerotic Plaque Analysis: - Oil Red O Staining - Lesion Area Quantification aorta->plaque data Data Analysis and Interpretation plaque->data lipidomics->data inflammation->data

Caption: A typical experimental workflow for studying the impact of dietary fats on atherosclerosis.

Conclusion

The available evidence strongly indicates that this compound is a pro-atherogenic molecule, while cholesteryl linoleate is generally associated with a more favorable cardiovascular risk profile.[5] Diets rich in monounsaturated fats, the precursors to this compound, have been shown in animal models to promote the development of atherosclerosis, even in some cases to a similar extent as saturated fats.[2] Conversely, diets enriched with polyunsaturated fats, which lead to higher levels of cholesteryl linoleate, tend to be protective against atherosclerosis.[2] These differences are rooted in their distinct metabolic pathways, their impact on lipoprotein composition and metabolism, and their subsequent effects on cellular processes within the arterial wall, including macrophage foam cell formation and inflammation. For researchers in drug development, targeting the enzymatic pathways that lead to the preferential formation of this compound, such as ACAT2, may represent a promising therapeutic strategy for the prevention and treatment of atherosclerotic cardiovascular disease.

References

Comparative analysis of cholesteryl esters in healthy vs. diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl esters (CEs) are neutral lipids critical for the storage and transport of cholesterol. Dysregulation of CE metabolism is a hallmark of numerous diseases, leading to their accumulation in tissues and contributing to cellular dysfunction and disease progression. This guide provides a comparative analysis of CE levels in healthy versus diseased tissues, supported by quantitative data and detailed experimental protocols for their measurement.

Data Presentation: Cholesteryl Ester Levels in Diseased vs. Healthy Tissues

The following tables summarize the quantitative changes in cholesteryl ester concentrations observed in various diseases compared to healthy control tissues. These alterations are key indicators of the pathological processes underlying these conditions.

Table 1: Cholesteryl Ester Levels in Atherosclerotic Plaques

Tissue TypeCholesteryl Ester SpeciesMethod of AnalysisConcentration/Change in Diseased TissueReference
Human Carotid ArteryTotal Cholesteryl EstersMRI/MRSSignificantly higher in lipid-rich regions of plaques
Human Atherosclerotic PlaquesCholesteryl Linoleate, Cholesteryl OleateRaman SpectroscopyVariable, with oxidized forms comprising up to 40% of the total CE pool
Human Peripheral ArteryTotal Cholesteryl EstersBiochemical AssaysHigher in symptomatic vs. asymptomatic carotid plaques

Table 2: Cholesteryl Ester Levels in Cholesteryl Ester Storage Disease (CESD)

Tissue TypeCholesteryl Ester SpeciesMethod of AnalysisConcentration/Change in Diseased TissueReference
Human LiverTotal Cholesteryl EstersBiochemical Analysis of BiopsyMarkedly increased accumulation
Human LiverTotal Cholesteryl EstersMagnetic Resonance SpectroscopySignificant accumulation of CEs

Table 3: Cholesteryl Ester Levels in Cancer

Tissue TypeCholesteryl Ester SpeciesMethod of AnalysisConcentration/Change in Diseased TissueReference
Human Pancreatic CancerTotal Cholesteryl EstersRaman SpectromicroscopyAberrant accumulation
General Cancer CellsTotal Cholesteryl EstersNot SpecifiedIncreased storage in lipid droplets

Table 4: Cholesteryl Ester Levels in Huntington's Disease

Tissue TypeCholesteryl Ester SpeciesMethod of AnalysisConcentration in Healthy Tissue (nmol/mg)Concentration in Diseased Tissue (nmol/mg)Fold ChangeReference
Human Caudate NucleusTotal Cholesteryl EstersLC-MS~0.25~0.55~2.2x
Human PutamenTotal Cholesteryl EstersLC-MS~0.20~0.35~1.75x
Human CerebellumTotal Cholesteryl EstersLC-MS~0.15~0.15No significant change

Experimental Protocols

Accurate quantification of cholesteryl esters is crucial for understanding their role in disease. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for this purpose. Below is a generalized, detailed protocol for the extraction and analysis of CEs from tissue samples.

Protocol: Quantification of Cholesteryl Esters in Tissues by LC-MS/MS

1. Tissue Homogenization and Lipid Extraction (Modified Folch Method)

  • a. Accurately weigh 10-50 mg of frozen tissue.

  • b. Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 20:1 (solvent volume:tissue weight). A bead beater or similar mechanical homogenizer is recommended.

  • c. Add an internal standard mix containing a non-endogenous cholesteryl ester (e.g., CE 17:0 or a deuterated CE) to the homogenate for quantification.

  • d. Agitate the mixture vigorously for 15-20 minutes at 4°C.

  • e. Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • f. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • g. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • h. Dry the lipid extract under a stream of nitrogen gas.

  • i. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 2:1 v/v chloroform:methanol or isopropanol/acetonitrile/water).

2. Liquid Chromatography (LC) Separation

  • a. LC Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • b. Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

  • c. Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • d. Gradient Elution:

    • Start with a high percentage of Mobile Phase A.

    • Gradually increase the percentage of Mobile Phase B to elute the more hydrophobic cholesteryl esters.

    • A typical gradient might run from 30% B to 100% B over 10-15 minutes.

  • e. Flow Rate: 0.3 - 0.5 mL/min.

  • f. Column Temperature: 50-60°C.

3. Mass Spectrometry (MS) Detection

  • a. Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). APCI is often preferred for neutral lipids like CEs.

  • b. MS/MS Analysis (Multiple Reaction Monitoring - MRM):

    • Monitor the precursor-to-product ion transitions specific for each cholesteryl ester species and the internal standard.

    • The precursor ion is typically the ammonium adduct of the cholesteryl ester [M+NH4]+.

    • A common product ion for all cholesteryl esters is the cholesterol fragment at m/z 369.3, resulting from the neutral loss of the fatty acid and ammonia.

  • c. Data Analysis:

    • Integrate the peak areas for each cholesteryl ester and the internal standard.

    • Generate a calibration curve using known concentrations of cholesteryl ester standards.

    • Calculate the concentration of each cholesteryl ester in the tissue sample relative to the internal standard and express as nmol/mg of tissue.

Mandatory Visualization

Diagram 1: Cholesteryl Ester Accumulation in Atherosclerosis

atherosclerosis_pathway ldl Circulating LDL mod_ldl Modified LDL (e.g., oxidized) ldl->mod_ldl Oxidation macrophage Macrophage mod_ldl->macrophage Uptake via Scavenger Receptors free_chol Free Cholesterol macrophage->free_chol LDL Hydrolysis foam_cell Foam Cell (CE Accumulation) plaque Atherosclerotic Plaque foam_cell->plaque Contribution to Plaque Formation acat1 ACAT1 free_chol->acat1 ce Cholesteryl Esters (CE) ce->foam_cell Storage in Lipid Droplets acat1->ce Esterification

Caption: Role of cholesteryl ester accumulation in foam cell and atherosclerotic plaque formation.

Diagram 2: Experimental Workflow for Cholesteryl Ester Analysis

experimental_workflow tissue Tissue Sample (Healthy vs. Diseased) homogenization Homogenization & Lipid Extraction tissue->homogenization drying Solvent Evaporation homogenization->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS/MS Analysis (MRM) reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: A typical workflow for the quantification of cholesteryl esters from tissue samples.

Validating Cholesteryl Oleate as a Prognostic Biomarker for Heart Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cholesteryl oleate (B1233923) with established and emerging biomarkers for prognosticating heart disease. The information is intended to assist researchers and drug development professionals in evaluating the potential clinical utility of cholesteryl oleate. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key biological pathways.

Executive Summary

While the standard lipid panel remains the cornerstone of cardiovascular risk assessment, there is a growing interest in identifying novel biomarkers that can refine risk stratification and provide deeper insights into the pathophysiology of heart disease. This compound, a major component of the lipid core of atherogenic lipoproteins, has emerged as a promising candidate. Animal and human studies suggest that an enrichment of low-density lipoprotein (LDL) with this compound is associated with an increased risk of atherosclerosis.[1] This guide compares the prognostic value of this compound with the standard lipid panel and advanced biomarkers such as apolipoprotein B (apoB) and lipoprotein(a) [Lp(a)].

Data Presentation: Comparative Prognostic Performance

The following table summarizes the prognostic performance of this compound and other key biomarkers in predicting cardiovascular events. It is important to note that direct head-to-head comparative studies for this compound against all other markers in the same large-scale prospective cohort are limited. The data presented are compiled from various studies to provide a comparative overview.

BiomarkerPrognostic Metric (Hazard Ratio per SD increase, unless otherwise stated)Key Findings & Citations
This compound Data from large-scale prospective studies with direct comparative hazard ratios are not readily available. However, studies show a strong positive correlation with the severity of atherosclerosis.[1]Animal models and human observational studies indicate that LDL enriched with this compound is more atherogenic.[1][2]
Standard Lipid Panel
Total CholesterolPooled HR for CVD mortality: 1.27 (95% CI, 1.19–1.36)A foundational biomarker, though its predictive power can be enhanced by other lipid measures.
LDL-Cholesterol (LDL-C)Pooled HR for CVD mortality: 1.21 (95% CI, 1.09–1.35)A primary target for cardiovascular risk reduction therapies.
HDL-Cholesterol (HDL-C)Pooled HR for CVD mortality: 0.60 (95% CI, 0.50–0.72)Inversely associated with cardiovascular risk.
TriglyceridesPrognostic value can be context-dependent and is often considered in conjunction with other lipid markers.Elevated levels are associated with increased cardiovascular risk, particularly in the context of metabolic syndrome.
Advanced Biomarkers
Apolipoprotein B (ApoB)HR for ASCVD per 1-SD increase: 1.23Considered by many experts to be a more accurate indicator of atherogenic particle number than LDL-C.
Lipoprotein(a) [Lp(a)]Adjusted HR for ASCVD for Lp(a) ≥75 mg/dL: 1.88 (95% CI, 1.30–2.70)A genetically determined risk factor for atherosclerotic cardiovascular disease.

Experimental Protocols

Detailed methodologies for the quantification of these biomarkers are crucial for reproducible and comparable research findings.

Measurement of this compound

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the specific quantification of this compound in plasma or serum.

  • Sample Preparation:

    • To a 10 µL plasma aliquot, add 225 µL of cold methanol (B129727) containing an internal standard (e.g., d7-cholesterol).

    • Vortex for 10 seconds.

    • Add 750 µL of cold methyl-tert-butyl ether (MTBE) containing a cholesteryl ester internal standard (e.g., CE 22:1).

    • Vortex for 10 seconds and shake for 6 minutes at 4°C.

    • Induce phase separation by adding 188 µL of LC/MS-grade water.

    • Centrifuge at 14,000 rpm for 2 minutes.

    • Collect the upper organic phase and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a methanol/toluene mixture (9:1, v/v).

  • LC-MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water/methanol or water/acetonitrile.

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often preferred for sterols.

    • Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Measurement of Standard Lipid Panel

Method: Automated Enzymatic Assays

These are standard, widely available methods used in clinical laboratories.

  • Total Cholesterol: A cholesterol esterase hydrolyzes cholesterol esters to free cholesterol, which is then oxidized by cholesterol oxidase to produce hydrogen peroxide. The hydrogen peroxide is measured in a colorimetric reaction catalyzed by peroxidase.

  • HDL-Cholesterol: HDL is selectively measured after precipitation of apoB-containing lipoproteins (LDL and VLDL) or by using a homogeneous assay with specific detergents or polymers that block the reaction of non-HDL cholesterol.

  • Triglycerides: Lipases hydrolyze triglycerides to glycerol (B35011) and free fatty acids. The glycerol is then quantified enzymatically.

  • LDL-Cholesterol: Typically calculated using the Friedewald equation (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), which is valid for triglyceride levels <400 mg/dL. Direct measurement methods are also available.

Measurement of Advanced Biomarkers

Method: Immunoassays

  • Apolipoprotein B (ApoB):

    • Principle: Immunoturbidimetric or immunonephelometric assays are commonly used.

    • Procedure: Anti-apoB antibodies are added to the serum sample, leading to the formation of insoluble antigen-antibody complexes. The resulting turbidity or light scattering is proportional to the apoB concentration. Automated analyzers perform this process efficiently.

  • Lipoprotein(a) [Lp(a)]:

    • Principle: Enzyme-linked immunosorbent assays (ELISA) or immunoturbidimetric/nephelometric assays.

    • Procedure (ELISA example):

      • Microplate wells are coated with a capture antibody specific for apo(a).

      • Patient serum is added, and Lp(a) binds to the capture antibody.

      • A detection antibody, also specific for a different epitope on apo(a) or for apoB, is added. This antibody is typically conjugated to an enzyme.

      • A substrate for the enzyme is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is proportional to the Lp(a) concentration. It is crucial to use assays that are insensitive to apo(a) size heterogeneity for accurate quantification.

Mandatory Visualization

Signaling Pathway of Atherogenesis Initiated by this compound-Rich LDL```dot

Caption: Workflow for comparing prognostic biomarkers.

Conclusion

This compound shows promise as a biomarker for heart disease, with a strong biological rationale linking it to the development of atherosclerosis. However, more robust data from large-scale, prospective cohort studies that directly compare its prognostic utility against established and advanced biomarkers are needed to fully validate its clinical potential. The provided experimental protocols offer standardized methods for its measurement, facilitating further research in this area. The continued investigation of this compound and its role in cardiovascular disease may lead to improved risk prediction and the development of novel therapeutic strategies.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Cholesteryl Oleate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cholesteryl oleate (B1233923), a key neutral lipid involved in various physiological and pathological processes, is critical in biomedical research and drug development. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Method Performance Comparison

The choice between HPLC-UV and LC-MS for cholesteryl oleate analysis is fundamentally a trade-off between sensitivity, specificity, and accessibility. While LC-MS offers unparalleled performance in terms of sensitivity and specificity, HPLC-UV presents a cost-effective and robust alternative for routine analysis. The following table summarizes the key performance characteristics of both methods. The data for HPLC-UV is adapted from a validated method for arachidyl oleate, a structurally similar long-chain wax ester, due to the limited availability of a comprehensive validation report for this compound itself.

ParameterHPLC-UV (Adapted for this compound)LC-MS/MS
Linearity (R²) >0.999>0.99
Limit of Detection (LOD) ~0.1 µg/mLLow femtomole range on column
Limit of Quantification (LOQ) ~0.3 µg/mLLow femtomole range on column
Precision (%RSD) < 2% (Intra-day and Inter-day)Typically < 15%
Accuracy (% Recovery) 98-102%Typically 85-115%
Specificity Lower; susceptible to interference from matrix components with similar UV absorbance.High; based on specific precursor-to-product ion transitions (e.g., monitoring m/z 369.35).[1]
Throughput Moderate; dependent on chromatographic run time.High; modern UPLC systems allow for rapid analysis.
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS analysis of this compound.

HPLC-UV Method (Adapted from a validated method for Arachidyl Oleate)

This protocol outlines a general procedure for the quantitative analysis of this compound using HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chemicals: this compound reference standard (>99% purity), HPLC-grade acetonitrile, and isopropanol.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile/Isopropanol (50:50, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 205 nm.

  • Run Time: Approximately 15-20 minutes.

3. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Extraction: For biological samples, perform a lipid extraction using a suitable method, such as the Folch or Bligh and Dyer method. Evaporate the solvent and reconstitute the lipid extract in the mobile phase.

LC-MS/MS Method

This protocol is based on a validated method for the profiling of cholesterol and cholesteryl esters in biological samples.

1. Instrumentation and Materials:

  • LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Chemicals: this compound reference standard, LC-MS grade water, methanol, isopropanol, formic acid, and ammonium (B1175870) formate.

2. Chromatographic Conditions:

  • Mobile Phase A: Water/Methanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Methanol (80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the nonpolar this compound.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Tandem MS (MS/MS) for targeted quantification. The characteristic fragment ion for cholesteryl esters is m/z 369.35, corresponding to the dehydrated cholesterol moiety.[1]

  • Data Acquisition: Monitor the specific precursor-to-product ion transition for this compound.

Visualization of Workflows and Logic

To better understand the experimental workflows and the logical comparison between the two techniques, the following diagrams are provided.

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis & Comparison Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection LCMS_Injection LC-MS Injection Reconstitution->LCMS_Injection C18_Separation_HPLC C18 Column Separation HPLC_Injection->C18_Separation_HPLC UV_Detection UV Detection (205 nm) C18_Separation_HPLC->UV_Detection HPLC_Data Chromatogram UV_Detection->HPLC_Data Quantification Quantification HPLC_Data->Quantification C18_Separation_LCMS C18 Column Separation LCMS_Injection->C18_Separation_LCMS ESI Electrospray Ionization (ESI+) C18_Separation_LCMS->ESI MSMS_Analysis MS/MS Analysis (m/z 369.35 fragment) ESI->MSMS_Analysis LCMS_Data Mass Spectrum MSMS_Analysis->LCMS_Data LCMS_Data->Quantification Validation Method Validation Quantification->Validation Comparison Cross-Validation Validation->Comparison

A simplified workflow for this compound analysis.

G Logical Comparison for Method Selection cluster_hplc HPLC-UV cluster_lcms LC-MS/MS Analyte This compound Analysis HPLC_Advantages Advantages: - Lower Cost - Robustness - Simpler Instrumentation Analyte->HPLC_Advantages LCMS_Advantages Advantages: - High Sensitivity - High Specificity - Structural Information Analyte->LCMS_Advantages Decision Method Selection Criteria Analyte->Decision HPLC_Disadvantages Disadvantages: - Lower Sensitivity - Lower Specificity - Potential for Interferences LCMS_Disadvantages Disadvantages: - Higher Cost - Complex Instrumentation - Potential for Matrix Effects Decision->HPLC_Advantages Routine QC, Cost-Sensitive Decision->LCMS_Advantages Research, Low Abundance, High Specificity

Key performance characteristics comparison.

Conclusion

For research applications requiring the detection of low abundance species and unambiguous identification, LC-MS/MS is the recommended technique. However, for routine quality control or in settings where the higher cost and complexity of LC-MS are prohibitive, a well-validated HPLC-UV method can provide reliable and accurate quantitative data for this compound. The choice of method should be guided by the specific research question, sample complexity, required level of analytical detail, and available resources.

References

Cellular Impact of Saturated vs. Monounsaturated Cholesteryl Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct cellular responses to different classes of lipids is paramount. Cholesteryl esters (CE), the storage form of cholesterol, play a central role in cellular lipid homeostasis and the pathogenesis of metabolic diseases like atherosclerosis. The fatty acid component of these esters, specifically whether they are saturated or monounsaturated, dictates their metabolic fate and cellular impact.

This guide provides an objective comparison of the effects of saturated and monounsaturated cholesteryl esters on cellular functions, supported by experimental data and detailed methodologies.

Introduction

Cholesteryl esters are synthesized in the endoplasmic reticulum (ER) by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) and are stored in cytoplasmic lipid droplets.[1] In macrophages, the accumulation of CE from modified lipoproteins leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2][3] The type of fatty acid esterified to cholesterol significantly influences the physical properties of the lipid droplet and triggers distinct downstream signaling pathways, impacting inflammation, ER stress, and cell viability. Saturated fatty acids (SFAs) and their corresponding CEs are generally considered more cytotoxic ("lipotoxic") than their monounsaturated (MUFA) counterparts.[4]

Comparative Analysis of Cellular Effects

The differential effects of saturated and monounsaturated cholesteryl esters are evident across several key cellular processes. Saturated CEs, such as cholesteryl stearate, tend to induce pro-inflammatory and pro-apoptotic pathways, while monounsaturated CEs, like cholesteryl oleate, are often better tolerated by cells and may even be protective.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies, highlighting the contrasting effects of saturated and monounsaturated fatty acids or their cholesteryl esters on cellular endpoints.

Table 1: Effect on Macrophage Cholesterol Esterification

Fatty Acid Supplement (100 µg/mL)Cellular Cholesteryl Ester Content (Fold Increase)Cell Type
Oleate (Monounsaturated)3.0J774 Macrophages
Palmitate (Saturated)Inhibition of EsterificationJ774 Macrophages

Data adapted from a study on fatty acid supplementation in J774 macrophages, indicating that unsaturated fatty acids promote cholesterol esterification, a process inhibited by saturated fatty acids.[5]

Table 2: Differential Effects on Cellular Signaling and Viability

TreatmentKey Cellular EffectPathway ImplicatedCell Type
Saturated Fatty Acids (e.g., Palmitate)Pro-inflammatory state acquisitionJNK ActivationHuman Macrophages
Saturated Fatty AcidsInduction of ER Stress and ApoptosisUPR, p38-CHOP, JNK2Macrophages
Monounsaturated Fatty Acids (e.g., Oleate)Marginal effect on JNK activation-Various

This table synthesizes findings that saturated fatty acids are potent activators of the JNK stress signaling pathway, leading to inflammation and apoptosis, while monounsaturated fatty acids do not typically trigger this response.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the cellular effects of cholesteryl esters.

Oil Red O Staining for Lipid Droplet Visualization

Objective: To qualitatively and quantitatively assess the accumulation of neutral lipids, including cholesteryl esters, in cytoplasmic lipid droplets.

Methodology:

  • Cell Culture and Treatment: Plate macrophages (e.g., J774 or primary peritoneal macrophages) on glass coverslips in a 24-well plate. Allow cells to adhere overnight. Treat cells with lipoprotein complexes enriched with either saturated (e.g., cholesteryl stearate) or monounsaturated (e.g., this compound) esters for 24-48 hours.

  • Fixation: Aspirate the culture medium and wash the cells gently with phosphate-buffered saline (PBS). Fix the cells with 10% formalin in PBS for at least 1 hour.

  • Staining:

    • Prepare a stock solution of Oil Red O (0.5g in 100 ml of isopropanol).

    • Prepare a working solution by mixing 6 ml of stock solution with 4 ml of distilled water. Allow the solution to sit for 10 minutes and then filter it.

    • Wash the fixed cells with distilled water and then with 60% isopropanol (B130326) for 5 minutes.

    • Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-30 minutes.

  • Washing and Counterstaining: Wash the cells with 60% isopropanol, followed by a wash with distilled water. Counterstain the nuclei with hematoxylin (B73222) for 1 minute. Wash with water.

  • Visualization and Quantification: Mount the coverslips on glass slides. Visualize under a light microscope. Lipid droplets will appear as red-orange structures. For quantification, the stain can be eluted from the cells using isopropanol, and the absorbance can be measured spectrophotometrically.

Western Blot for JNK Pathway Activation

Objective: To measure the activation of the c-Jun N-terminal kinase (JNK) signaling pathway by assessing the phosphorylation of JNK.

Methodology:

  • Cell Lysis: After treating cells with the respective cholesteryl esters for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Re-probe the membrane with an antibody for total JNK to normalize for protein loading. Quantify band intensities using densitometry software.

Visualizing Cellular Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the complex biological processes involved.

Experimental Workflow

G cluster_setup Experimental Setup cluster_analysis Cellular Analysis A Macrophage Culture B Treatment with Saturated Cholesteryl Ester A->B C Treatment with Monounsaturated Cholesteryl Ester A->C D Control (Vehicle) A->D E Lipid Accumulation (Oil Red O) B->E F Inflammation (ELISA/qPCR) B->F G ER Stress & Apoptosis (Western Blot/TUNEL) B->G C->E C->F C->G D->E D->F D->G

Caption: A typical workflow for comparing the cellular effects of different cholesteryl esters.

Signaling Pathways

G cluster_sat Saturated Cholesteryl Ester cluster_mono Monounsaturated Cholesteryl Ester SCE Saturated CE (e.g., Cholesteryl Stearate) ER_Stress ER Stress (UPR) SCE->ER_Stress JNK_p38 JNK / p38 MAPK Activation ER_Stress->JNK_p38 Inflammation Inflammation (TNF-α, IL-6) JNK_p38->Inflammation Apoptosis Apoptosis JNK_p38->Apoptosis MCE Monounsaturated CE (e.g., this compound) Storage Lipid Droplet Storage MCE->Storage Homeostasis Cellular Homeostasis Storage->Homeostasis

Caption: Differential signaling initiated by saturated vs. monounsaturated cholesteryl esters.

Conclusion

The evidence strongly indicates that the saturation of the fatty acid moiety in cholesteryl esters is a critical determinant of their cellular effects. Saturated cholesteryl esters are closely linked to the induction of ER stress, pro-inflammatory signaling through pathways like JNK, and ultimately, cellular apoptosis.[7][8][9] In contrast, monounsaturated cholesteryl esters are more readily incorporated into stable lipid droplets without triggering these stress responses. These differences have profound implications for the development of therapeutics aimed at mitigating lipotoxicity in metabolic diseases such as atherosclerosis and non-alcoholic fatty liver disease. Further research into the specific molecular sensors that differentiate between these cholesteryl ester species will be crucial for advancing our understanding and treatment of these conditions.

References

Validating the Metabolic Fate of Cholesteryl Oleate: A Comparative Guide to Isotopic Labeling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately tracing the metabolic journey of cholesteryl oleate (B1233923) is crucial for understanding lipid metabolism in health and disease. Isotopic labeling stands out as a powerful methodology, offering precise insights into the synthesis, transport, and storage of this key lipid ester. This guide provides an objective comparison of isotopic labeling techniques with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate approach for your research needs.

Isotopic Labeling: A Precise Tool for Metabolic Tracking

Stable isotope labeling involves the incorporation of heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into cholesteryl oleate or its precursors.[] This allows researchers to distinguish the labeled molecules from their endogenous counterparts using mass spectrometry-based techniques.[] This approach provides a dynamic view of metabolic processes, enabling the quantification of metabolic fluxes, turnover rates, and the identification of metabolic pathways.[]

The primary advantage of stable isotopes is their safety for in vivo studies in both preclinical models and humans, as they are non-radioactive.[2][3] This methodology is instrumental in elucidating lipid alterations associated with various diseases, including metabolic disorders, cardiovascular diseases, and cancer.[]

Comparison of Isotopic Labeling Approaches

The choice of isotope and the position of the label within the this compound molecule are critical considerations that influence the experimental design and the information that can be obtained.

Feature¹³C-Labeling²H-Labeling (Deuterium)
Tracer Stability High. The ¹³C-¹²C bond is very stable, and the label is less likely to be lost during metabolic processes.[4]Generally stable, but can be more susceptible to exchange with protons in aqueous environments.
Analytical Detection Primarily detected by mass spectrometry (GC-MS or LC-MS), measuring the mass shift.[5][6]Also detected by mass spectrometry. Deuterium's larger mass difference from hydrogen can sometimes offer better resolution.[7]
Metabolic Insights Allows for tracing the carbon backbone of the molecule, providing detailed information on synthesis and catabolism.[8]Can be used to track the entire molecule or specific moieties. Deuterated water (D₂O) is often used to study de novo lipogenesis.[9]
Commercial Availability Readily available for both the cholesterol and oleate moieties. Custom synthesis for specific labeling patterns is also common.[]Deuterated this compound and its precursors are commercially available.[7]
Cost Generally more expensive than deuterium-labeled compounds.Often more cost-effective than ¹³C-labeled counterparts.

Alternative Methods for Tracking this compound Metabolism

While isotopic labeling is a powerful tool, other methods can also provide valuable, albeit different, types of information about this compound metabolism.

MethodPrincipleAdvantagesLimitations
Fluorescent Labeling Utilizes fluorescently tagged cholesterol or fatty acids to visualize their uptake and localization within cells and tissues.Enables live-cell imaging and provides spatial information on a subcellular level.[10]The fluorescent tag can alter the molecule's physicochemical properties and metabolic fate. Phototoxicity can be a concern.
Enzymatic Assays Measures the activity of enzymes involved in this compound metabolism, such as ACAT1/ACAT2.Provides information on the potential for this compound synthesis under specific conditions.Does not directly measure the flux of this compound through metabolic pathways.
Lipidomics (Untargeted) Comprehensive analysis of all lipids in a sample to observe changes in the overall lipid profile, including this compound levels.[11]Provides a global view of lipid metabolism and can identify unexpected changes in other lipid species.Does not provide dynamic information on the synthesis, transport, or degradation of specific molecules.

Experimental Data: A Case Study

A study comparing the postprandial metabolism of U-¹³C stearic acid (18:0) and U-¹³C oleic acid (18:1) in postmenopausal women provides a clear example of the quantitative power of isotopic labeling.[8][12]

ParameterU-¹³C Stearic Acid (18:0)U-¹³C Oleic Acid (18:1)
Plasma Area Under the Curve (AUC)66% higherLower
Plasma Clearance Rate46% lowerHigher
Cumulative Oxidation Rate34% lowerHigher
Incorporation into Cholesteryl EstersHigherLower
Incorporation into TriglyceridesHigherLower

Data adapted from a study by R-M et al., 2020.[8][12]

These findings demonstrate that compared to oleic acid, stearic acid has a higher plasma residence time due to lower clearance and oxidation rates and is preferentially incorporated into cholesteryl esters and triglycerides.[12]

Experimental Protocols

In Vivo Tracking of ¹³C-Labeled this compound in Mice

This protocol outlines a general workflow for an in vivo study to track the metabolic fate of orally administered ¹³C-cholesteryl oleate in mice.

G cluster_0 Preparation cluster_1 Administration cluster_2 Sample Collection cluster_3 Analysis A Synthesize or procure ¹³C-cholesteryl oleate B Administer ¹³C-cholesteryl oleate to mice via oral gavage A->B C Collect blood and tissues at various time points B->C D Lipid extraction from plasma and tissues C->D E Separation of lipid classes (e.g., by TLC or LC) D->E F Analysis of ¹³C enrichment by GC-MS or LC-MS/MS E->F

Figure 1. Workflow for in vivo metabolic tracing.

Methodology:

  • Tracer Administration: C57BL/6 mice are fasted overnight and then administered a single oral gavage of corn oil containing a precise amount of [U-¹³C18]-oleic acid esterified to cholesterol.[13]

  • Sample Collection: Blood samples are collected via the tail vein at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration. At the final time point, mice are euthanized, and tissues of interest (e.g., liver, adipose tissue, intestine) are collected.[13]

  • Lipid Extraction: Lipids are extracted from plasma and homogenized tissues using a modified Folch method with chloroform/methanol.

  • Analysis by LC-MS/MS: The lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify both the unlabeled and ¹³C-labeled this compound and its potential metabolic products.[6][13]

In Vitro Cholesterol Synthesis Tracking in Cultured Cells

This protocol describes the use of ¹³C-labeled glucose to track de novo cholesterol synthesis in cultured cells.

G A Culture cells to desired confluency B Incubate cells with ¹³C-labeled glucose medium A->B C Harvest and wash cells B->C D Extract total lipids C->D E Saponify to release free cholesterol D->E F Derivatize cholesterol (e.g., TMS ether) E->F G Analyze ¹³C enrichment by GC-MS F->G

Figure 2. In vitro cholesterol synthesis workflow.

Methodology:

  • Cell Culture and Labeling: Hepatocellular carcinoma (HCC) cells are cultured in standard medium.[14] For the labeling experiment, the medium is replaced with a medium containing [U-¹³C6]-glucose.[14]

  • Cell Harvesting: After a defined incubation period (e.g., 24-72 hours), the cells are washed with PBS and harvested.[14]

  • Lipid Extraction and Saponification: Total lipids are extracted from the cell pellet. The extract is then saponified to hydrolyze cholesteryl esters, yielding free cholesterol.[15]

  • Derivatization and GC-MS Analysis: The cholesterol is derivatized to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ether, and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[15][16] The mass spectrum will show a distribution of isotopologues, and the degree of ¹³C enrichment reflects the rate of de novo cholesterol synthesis.

Signaling Pathway and Metabolic Fate

The metabolic fate of this compound is intricately linked to cholesterol homeostasis, which is regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.

G cluster_0 Cellular Cholesterol Homeostasis cluster_1 This compound Metabolism LowChol Low Cellular Cholesterol SREBP_ER SREBP-2-SCAP (ER) LowChol->SREBP_ER activates SREBP_Golgi SREBP-2-SCAP (Golgi) SREBP_ER->SREBP_Golgi translocates SREBP_nuc Active SREBP-2 (Nucleus) SREBP_Golgi->SREBP_nuc cleavage GeneExp Increased Gene Expression (e.g., LDLR, HMGCR) SREBP_nuc->GeneExp promotes CholUptake Increased Cholesterol Uptake & Synthesis GeneExp->CholUptake ExoCE Exogenous This compound (from LDL) Lysosome Lysosome ExoCE->Lysosome endocytosis FreeChol Free Cholesterol Lysosome->FreeChol hydrolysis FreeChol->LowChol inhibits activation ACAT ACAT1/2 FreeChol->ACAT esterification with Oleoyl-CoA EndoCE Endogenous This compound (Lipid Droplets) ACAT->EndoCE synthesis

Figure 3. SREBP-2 pathway and this compound fate.

When cellular cholesterol levels are low, the SREBP-2 pathway is activated, leading to increased cholesterol uptake and synthesis.[15] Exogenous this compound, delivered via low-density lipoproteins (LDL), is hydrolyzed in lysosomes to free cholesterol. This free cholesterol can then be re-esterified by Acyl-CoA: cholesterol acyltransferases (ACAT) to form endogenous this compound, which is stored in lipid droplets.[10] Isotopic labeling of either the cholesterol or the oleate moiety allows for the precise tracking of these conversion and storage processes.

References

Head-to-head comparison of cholesteryl oleate and free cholesterol in membrane studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of membrane biology, the roles of sterols and their esters are of paramount importance. While free cholesterol is a well-established, integral component of mammalian cell membranes, its esterified form, cholesteryl oleate (B1233923), serves primarily as a storage and transport molecule. This guide provides a detailed head-to-head comparison of these two lipids in the context of membrane studies, supported by experimental data and detailed protocols to aid researchers in their experimental design and data interpretation.

Structural and Functional Overview

Free cholesterol, an amphipathic molecule, intercalates between phospholipids (B1166683) in the cell membrane, playing a crucial role in regulating membrane fluidity, permeability, and the formation of specialized microdomains known as lipid rafts.[1][2][3] Its rigid sterol ring structure and small polar hydroxyl head group allow it to orient itself within the bilayer, exerting a condensing effect on neighboring phospholipid chains.[1]

In stark contrast, cholesteryl oleate is a highly nonpolar molecule due to the esterification of cholesterol's hydroxyl group to the fatty acid oleic acid.[4] This structural modification renders it too hydrophobic to be stably incorporated into the phospholipid bilayer.[4] Instead, it is primarily found in the core of lipoproteins and as cytoplasmic lipid droplets, representing a stored form of cholesterol.[4] When present in membranes, even at low concentrations, it is generally considered to be disruptive to the bilayer's structural integrity.[4]

Comparative Analysis of Membrane Properties

The distinct structural properties of free cholesterol and this compound lead to vastly different effects on the biophysical properties of lipid membranes. The following tables summarize these differences based on experimental observations and theoretical predictions.

Table 1: Effects on Membrane Fluidity and Phase Behavior
ParameterFree CholesterolThis compoundRationale
Effect on Gel Phase (Lβ') Disorders the gel phase, broadening the phase transition.[5]Expected to significantly disrupt the ordered packing of the gel phase.The bulky, kinked oleate chain would prevent the tight packing of phospholipid acyl chains.[4]
Effect on Liquid-Crystalline Phase (Lα) Orders the liquid-crystalline phase, creating a liquid-ordered (Lo) phase.[6]Expected to increase disorder and fluidity.The non-polar nature and flexible oleate chain would disrupt the alignment of phospholipid acyl chains.[4]
Phase Transition Temperature (Tm) Broadens and can eventually abolish the main phase transition at high concentrations.[5][7]Expected to lower and broaden the main phase transition, indicating membrane destabilization.Disruption of cooperative melting of the phospholipid chains.
Fluorescence Anisotropy (e.g., using DPH) Increases fluorescence anisotropy, indicating a more ordered and less fluid membrane.[8][9]Expected to decrease fluorescence anisotropy, indicating a more fluid and disordered membrane.Increased rotational freedom of the fluorescent probe within a disrupted bilayer.
Table 2: Effects on Membrane Structure and Permeability
ParameterFree CholesterolThis compoundRationale
Membrane Thickness Increases membrane thickness by ordering the acyl chains.[1][10]Expected to have a disruptive and less predictable effect on thickness, possibly inducing non-lamellar structures.The bulky nature of the oleate chain would prevent uniform bilayer packing.
Lipid Packing Increases packing density of phospholipids.[11]Decreases packing density, creating voids and defects.The kinked oleate chain introduces steric hindrance.[4]
Permeability to Small Molecules (e.g., water) Decreases permeability by increasing packing and reducing free volume.[12][13][14]Expected to increase permeability due to disruption of the bilayer and creation of defects.A less tightly packed and disordered membrane presents a lower barrier to diffusion.
Lipid Raft Association Essential for the formation and stability of lipid rafts.[15][16][17]Disrupts and destabilizes lipid rafts.[4]The non-polar structure is incompatible with the ordered environment of lipid rafts.

Signaling Pathways

The differential effects of free cholesterol and this compound on membrane structure have profound implications for their roles in cellular signaling.

Free Cholesterol and Lipid Raft Signaling: Free cholesterol is a cornerstone of lipid rafts, which are highly ordered membrane microdomains enriched in sphingolipids and specific proteins.[15][16] These rafts serve as platforms for signal transduction by concentrating or separating signaling molecules.[18] By maintaining the integrity of lipid rafts, free cholesterol directly influences a multitude of signaling pathways, including those involved in cell growth, survival, and immune responses.[19]

This compound and Pathophysiological Signaling: this compound does not directly participate in membrane-based signaling in the same manner as free cholesterol. Its primary role in a signaling context is indirect and largely pathophysiological, particularly in the development of atherosclerosis. The accumulation of this compound in macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[20] This process is linked to inflammatory signaling and the progression of cardiovascular disease. Furthermore, the lipid environment, which can be influenced by the accumulation of lipid droplets containing this compound, can impact ceramide-mediated signaling pathways that regulate cellular processes like apoptosis and proliferation.[21][22][23][24]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Free_Cholesterol Free Cholesterol Lipid_Rafts Lipid Rafts (Signaling Platform) Free_Cholesterol->Lipid_Rafts Essential for formation Cholesteryl_Oleate This compound Free_Cholesterol->Cholesteryl_Oleate Esterification (ACAT) Phospholipids Phospholipids Phospholipids->Lipid_Rafts Signaling_Pathways Cell Signaling (e.g., Growth, Survival) Lipid_Rafts->Signaling_Pathways Modulates Lipid_Droplet Lipid Droplet (Storage) Foam_Cell_Formation Foam Cell Formation Lipid_Droplet->Foam_Cell_Formation Leads to Cholesteryl_Oleate->Lipid_Droplet Major component Atherosclerosis Atherosclerosis Foam_Cell_Formation->Atherosclerosis

Cellular Roles of Free Cholesterol and this compound.

Experimental Protocols

Reproducible experimental data is contingent on well-defined protocols. Below are methodologies for key experiments used to characterize the effects of sterols on membrane properties.

Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This is a standard method for producing unilamellar vesicles with a controlled size distribution, suitable for a range of biophysical assays.

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a primary phospholipid like POPC) and the sterol (free cholesterol or this compound) in an organic solvent (e.g., chloroform) in a round-bottom flask at the desired molar ratio.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs). The hydration temperature should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the primary phospholipid.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to repeated extrusion (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid's Tm.

G Lipid_Mixture 1. Lipid Mixture (Phospholipid + Sterol in Chloroform) Lipid_Film 2. Thin Lipid Film (Solvent Evaporation) Lipid_Mixture->Lipid_Film MLVs 3. Hydration (Multilamellar Vesicles) Lipid_Film->MLVs LUVs 4. Extrusion (Large Unilamellar Vesicles) MLVs->LUVs Analysis Biophysical Analysis (DSC, Fluorescence, etc.) LUVs->Analysis

Experimental Workflow for Liposome Preparation and Analysis.
Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing insights into how a sterol affects membrane packing and stability.

  • Sample Preparation:

    • Prepare liposomes (typically MLVs) as described above.

    • Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

    • Use an identical volume of buffer in a reference pan.

    • Hermetically seal both pans.

  • Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate at a temperature well below the expected Tm.

    • Scan the temperature at a constant rate (e.g., 1°C/min) to a temperature well above the Tm.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The peak of the endothermic transition corresponds to the Tm.

    • The area under the peak represents the enthalpy of the transition (ΔH).

    • Changes in the Tm, peak width, and ΔH upon addition of the sterol indicate its effect on the membrane's phase behavior.

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the membrane, which is inversely correlated with membrane order and viscosity (fluidity). 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used probe.[8][25]

  • Probe Incorporation:

    • Prepare large unilamellar vesicles (LUVs) as described above.

    • Add the fluorescent probe (e.g., DPH in a suitable solvent) to the liposome suspension at a low probe-to-lipid molar ratio (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture to allow the probe to partition into the lipid bilayers.

  • Measurement:

    • Use a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~350 nm for DPH).

    • Measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light at the probe's emission wavelength (e.g., ~452 nm for DPH).[8]

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is an instrument-specific correction factor.

    • A higher anisotropy value indicates more restricted probe motion and thus a more ordered, less fluid membrane.

Conclusion

The comparison between free cholesterol and this compound in membrane studies reveals a fundamental dichotomy in their roles. Free cholesterol is a master regulator of membrane architecture and function, essential for maintaining the physical properties of the bilayer and for the integrity of signaling platforms like lipid rafts. This compound, on the other hand, is a storage molecule whose presence within a membrane is disruptive to its structure and function. Understanding these differences is critical for researchers in fields ranging from fundamental cell biology to the development of therapeutics targeting lipid metabolism and associated diseases such as atherosclerosis. The experimental protocols outlined in this guide provide a robust framework for empirically investigating these distinct effects.

References

Validation and Comparative Analysis of an ELISA-Based Assay for Cholesteryl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation summary and comparative analysis of an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of cholesteryl oleate (B1233923). The performance of a representative competitive ELISA is objectively compared with established alternative methods, namely Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and enzymatic assays. Supporting experimental data from various studies are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction

Cholesteryl oleate, a major cholesteryl ester found in lipoproteins and lipid droplets, plays a significant role in lipid metabolism and the pathology of various diseases, including atherosclerosis. Accurate quantification of this compound in biological samples is crucial for research and drug development. While ELISA assays are known for their high throughput and ease of use, LC-MS/MS is considered the gold standard for its high specificity and sensitivity. Enzymatic assays offer a simpler, often colorimetric or fluorometric, alternative for total cholesterol measurement after ester hydrolysis. This guide evaluates the validation parameters of a representative ELISA for this compound and compares it against these alternative methods.

Comparative Performance Data

The following table summarizes the key performance characteristics of a representative competitive ELISA for this compound compared to LC-MS/MS and enzymatic assays. Data is compiled from various sources to provide a clear comparison of accuracy, precision, sensitivity, and linearity.

Parameter Representative Competitive ELISA LC-MS/MS Enzymatic Assay (for total cholesterol after hydrolysis)
Analyte(s) This compoundCholesteryl Esters (including this compound)Total Cholesterol
Accuracy (% Bias or % Recovery) Typically 85-115%75.9 to 125.1% (% bias)[1]Comparable to GC-MS[1]
Precision (% RSD or % CV) Intra-Assay: <10%, Inter-Assay: <12%[2]Intra-day: 1.1-10.9%, Inter-day: 3.0-9.3%[1]Good precision reported[3]
Limit of Quantification (LOQ) ng/mL range (e.g., 15.625 ng/ml)[4]0.2 to 10.0 µg/mL[1]< 20 µM[1]
Linearity (r²) >0.99>0.98[1]>0.99[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Competitive ELISA for this compound

This protocol is based on the principles of a competitive enzyme immunoassay.[6]

  • Principle: In this assay, this compound in the sample competes with a fixed amount of biotinylated this compound for a limited number of binding sites on a microplate pre-coated with an anti-cholesterol antibody. The amount of bound biotinylated this compound is inversely proportional to the concentration of this compound in the sample.[6]

  • Procedure:

    • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard.

    • Binding: Add 50 µL of standard or sample to each well of the antibody-coated microplate. Immediately add 50 µL of biotinylated this compound solution. Mix gently and incubate for 1 hour at 37°C.[2][4]

    • Washing: Aspirate the liquid from each well and wash the plate three to five times with 1X Wash Buffer.[2]

    • Detection: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.[2]

    • Substrate Reaction: Wash the plate again as in step 3. Add 90 µL of TMB Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.[2]

    • Stopping the Reaction: Add 50 µL of Stop Solution to each well.[2]

    • Measurement: Read the absorbance at 450 nm immediately. The optical density is inversely proportional to the concentration of this compound.[6]

2. LC-MS/MS for this compound Quantification

This method offers high specificity and the ability to quantify multiple cholesteryl esters simultaneously.[7][8]

  • Principle: Lipid extracts from samples are separated using reverse-phase liquid chromatography. The separated cholesteryl esters are then ionized and detected by a tandem mass spectrometer, which identifies and quantifies them based on their specific mass-to-charge ratios and fragmentation patterns.[7]

  • Procedure:

    • Lipid Extraction: Extract lipids from samples (e.g., cells, tissues) using an organic solvent mixture such as chloroform:isopropanol:NP-40 (7:11:0.1).[9]

    • Chromatographic Separation: Inject the lipid extract into a reverse-phase C18 column for separation.[7]

    • Mass Spectrometry: Perform mass spectrometric analysis using electrospray ionization (ESI) in positive mode. Detect this compound by monitoring for its characteristic precursor and product ions.[1]

3. Enzymatic Assay for Total Cholesterol

This is a common method for determining total cholesterol content after the hydrolysis of cholesteryl esters.[10]

  • Principle: Cholesteryl esters in the sample are hydrolyzed to free cholesterol by cholesterol esterase. The resulting free cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colorimetric or fluorometric signal that is proportional to the amount of total cholesterol.[1][10]

  • Procedure:

    • Sample Preparation: Extract lipids from the sample as described for LC-MS/MS.[1]

    • Reaction: Add samples to a 96-well plate. To determine total cholesterol, add a reaction mix containing cholesterol esterase, cholesterol oxidase, HRP, and a probe. To measure free cholesterol only, omit the cholesterol esterase.

    • Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.[9]

    • Measurement: Measure the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.[9][10]

    • Calculation: The concentration of cholesteryl esters can be calculated by subtracting the free cholesterol value from the total cholesterol value.[9]

Visualizations

Diagrams of Experimental Workflows and Principles

ELISA_Workflow cluster_plate Microplate Well A 1. Add Sample/ Standard B 2. Add Biotinylated This compound C 3. Incubate & Wash B->C D 4. Add Streptavidin-HRP C->D E 5. Incubate & Wash D->E F 6. Add TMB Substrate E->F G 7. Add Stop Solution F->G H 8. Read Absorbance (450nm) G->H

Caption: Workflow for the competitive ELISA of this compound.

Competitive_ELISA_Principle cluster_high_conc High Sample Concentration cluster_low_conc Low Sample Concentration well1 Ab-Coated Well sample1 This compound (from sample) well1->sample1 Binds biotin1 Biotinylated This compound well1->biotin1 Little Binding result1 Low Signal biotin1->result1 well2 Ab-Coated Well sample2 This compound (from sample) well2->sample2 Little Binding biotin2 Biotinylated This compound well2->biotin2 Binds result2 High Signal biotin2->result2

Caption: Principle of competitive ELISA for this compound.

References

Comparative Lipidomics of Foam Cells with High Cholesteryl Oleate Content: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate lipid landscape of foam cells is paramount in the pursuit of novel therapeutics for atherosclerosis. This guide provides a comparative analysis of the lipidomic profile of foam cells, particularly those with a high accumulation of cholesteryl oleate (B1233923), against control macrophages. The data presented is a synthesis of findings from multiple studies, offering a comprehensive overview supported by detailed experimental protocols and visual pathways.

Quantitative Lipidomic Analysis: Macrophages vs. Foam Cells

The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerosis. This process is characterized by a dramatic shift in the cellular lipidome, most notably a massive accumulation of cholesteryl esters, with cholesteryl oleate being a predominant species. The following table summarizes the quantitative differences in major lipid classes between control macrophages and foam cells induced by oxidized low-density lipoprotein (ox-LDL).

Lipid ClassControl Macrophages (relative abundance)ox-LDL Induced Foam Cells (relative abundance)Fold ChangeKey Findings
Cholesteryl Esters (CE)
This compound (CE 18:1)LowVery HighSignificant IncreaseThe most abundant cholesteryl ester in foam cells, indicating a key role for oleic acid in cholesterol storage.
Cholesteryl Linoleate (CE 18:2)LowHighSignificant IncreaseAnother major CE species, though typically less abundant than this compound.
Cholesteryl Palmitate (CE 16:0)Very LowModerateIncreaseSaturated cholesteryl esters also increase but to a lesser extent than unsaturated ones.
Free Cholesterol (FC) ModerateHigh~2-fold increaseElevated free cholesterol levels contribute to cellular toxicity and inflammatory responses[1].
Triglycerides (TG) ModerateHighModerate IncreaseWhile CEs are the primary stored neutral lipid, TGs also accumulate in foam cells[2].
Oxysterols LowHigh>10-fold increaseAccumulation of various oxysterols is a key feature of foam cells, contributing to inflammation and cell death[3].
Phospholipids (PL) HighSlightly IncreasedMinor ChangeWhile the total phospholipid content may not change dramatically, the species composition can be altered.
Sphingolipids
Sphingomyelin (B164518) (SM)ModerateDecreasedDecreaseChanges in sphingomyelin levels can impact membrane fluidity and signaling.
Ceramides (B1148491) (Cer)LowIncreasedIncreaseElevated ceramides are associated with apoptosis and inflammation.

Experimental Protocols

Reproducibility in foam cell research hinges on standardized methodologies. Below are detailed protocols for the key experiments cited in this guide.

In Vitro Foam Cell Formation

This protocol describes the generation of foam cells from a macrophage cell line (e.g., RAW264.7 or THP-1) using oxidized LDL (ox-LDL).

Materials:

  • Macrophage cell line (e.g., RAW264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Human low-density lipoprotein (LDL)

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Phosphate-buffered saline (PBS)

  • Oil Red O staining solution

Procedure:

  • Macrophage Culture: Plate macrophages at a suitable density in culture plates and allow them to adhere overnight.

  • LDL Oxidation: Prepare ox-LDL by incubating native LDL (e.g., 1 mg/mL) with CuSO₄ (e.g., 10 µM) in PBS for 18-24 hours at 37°C. Dialyze the resulting ox-LDL against PBS to remove the copper.

  • Foam Cell Induction: Replace the culture medium with fresh medium containing ox-LDL (e.g., 50-100 µg/mL). Incubate for 24-48 hours.

  • Verification of Foam Cell Formation: Wash the cells with PBS and fix with 4% paraformaldehyde. Stain with Oil Red O solution to visualize the intracellular lipid droplets, which is a characteristic feature of foam cells[4].

Lipid Extraction for Mass Spectrometry

This protocol outlines the Bligh & Dyer method for extracting total lipids from cultured cells, suitable for subsequent mass spectrometry analysis.

Materials:

  • Cell scraper

  • Ice-cold PBS

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Centrifuge

  • Nitrogen gas stream

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a glass tube.

  • Cell Lysis and Phase Separation: Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension. Vortex thoroughly.

  • Add chloroform and deionized water to achieve a final ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water. Vortex again to ensure mixing.

  • Phase Separation: Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Mass Spectrometry-Based Lipidomics

This is a general overview of the analytical process. Specific parameters will vary depending on the instrument and the lipid classes of interest.

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., a mixture of isopropanol, acetonitrile, and water).

  • Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system, typically a reversed-phase C18 or C8 column, to separate the different lipid species.

  • Mass Spectrometry Analysis: The eluent from the LC is introduced into a mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument is operated in a data-dependent acquisition mode to acquire both full scan MS and tandem MS (MS/MS) spectra.

  • Lipid Identification and Quantification: Identify lipid species based on their accurate mass and characteristic fragmentation patterns from the MS/MS spectra. Quantify the lipids by comparing their peak areas to those of internal standards. Data analysis is performed using specialized lipidomics software[5][6].

Visualizing the Molecular Landscape

To better understand the processes leading to high this compound content in foam cells, the following diagrams illustrate the key experimental workflow and the central signaling pathway.

G cluster_workflow Experimental Workflow A Macrophage Culture C Foam Cell Induction A->C B ox-LDL Preparation B->C D Lipid Extraction C->D E LC-MS/MS Analysis D->E F Data Analysis E->F

Caption: Experimental workflow for comparative lipidomics of foam cells.

G cluster_pathway Cholesterol Uptake and Esterification Pathway oxLDL ox-LDL SR Scavenger Receptors (CD36, SR-A1) oxLDL->SR Binding Endosome Endosome/Lysosome SR->Endosome Internalization CE_hydrolysis Cholesteryl Ester Hydrolysis (LAL) Endosome->CE_hydrolysis FC Free Cholesterol CE_hydrolysis->FC ACAT1 ACAT1 FC->ACAT1 Esterification CE_synthesis Cholesteryl Ester (this compound) ACAT1->CE_synthesis LD Lipid Droplet CE_synthesis->LD Storage

Caption: Key signaling pathway of this compound accumulation in foam cells.

Conclusion

The lipidomic analysis of foam cells reveals a profound alteration in lipid metabolism, with a striking accumulation of this compound. This guide provides a framework for researchers to investigate these changes, offering standardized protocols and a clear visualization of the underlying molecular pathways. A deeper understanding of the mechanisms driving the specific enrichment of this compound and other lipid species in foam cells will be instrumental in developing targeted therapies to combat atherosclerosis.

References

Assessing the Diagnostic Accuracy of Cholesteryl Oleate for Specific Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The altered lipid metabolism in cancer cells, a phenomenon known as the "lipogenic phenotype," has opened new avenues for the discovery of novel cancer biomarkers. Among the lipids implicated in tumorigenesis, cholesteryl esters, particularly cholesteryl oleate (B1233923), have garnered attention as potential diagnostic markers. This guide provides an objective comparison of the diagnostic performance of cholesteryl oleate with other alternatives for specific cancers, supported by available experimental data.

The Emerging Role of Cholesteryl Esters in Cancer Diagnosis

Cancer cells exhibit an increased uptake and synthesis of cholesterol, which is then esterified and stored in lipid droplets. This accumulation of cholesteryl esters, including this compound, is thought to fuel rapid cell proliferation and tumor progression. Consequently, detecting altered levels of this compound in biological samples, such as serum or plasma, holds promise for cancer diagnosis.

Comparative Diagnostic Accuracy

While research on this compound as a standalone diagnostic marker is still emerging, studies have begun to explore its utility, often as part of a broader lipid panel. The following tables summarize the available quantitative data on the diagnostic accuracy of this compound and its related lipid markers compared to established biomarkers for specific cancers.

Note: Specific diagnostic accuracy metrics for this compound as a single marker are limited in the current literature. The data presented for hepatocellular carcinoma pertains to the ratio of total cholesteryl esters to free cholesterol, which includes this compound.

Table 1: Diagnostic Accuracy for Hepatocellular Carcinoma (HCC)
Biomarker/TestSensitivitySpecificityArea Under the Curve (AUC)
Cholesteryl Ester / Free Cholesterol Ratio Changed in HCC vs. controls and cirrhosis[1]Changed in HCC vs. controls and cirrhosis[1]Identified as most suited for diagnosing HCC among tested lipid ratios[1]
Alpha-fetoprotein (AFP)51.9% - 66%86% - 94%0.81 - 0.87
Glypican-3 (GPC3)~65%96%Not Reported
Osteopontin86%86%Comparable to AFP
Lipid Panel (EBM Model)87.7%86.3%0.918
Table 2: Diagnostic Accuracy for Prostate Cancer
Biomarker/TestSensitivitySpecificityArea Under the Curve (AUC)
This compound Data Not AvailableData Not AvailableData Not Available
Prostate-Specific Antigen (PSA)72%84%0.80
Low-Density Lipoprotein (LDL) Cholesterol (≥80 mg/dL)94%28%0.65
Total Cholesterol (≥200 mg/dL)62%66%0.64[2]
Table 3: Diagnostic Accuracy for Breast Cancer
Biomarker/TestSensitivitySpecificityArea Under the Curve (AUC)
This compound Data Not AvailableData Not AvailableData Not Available
Mammography + Ultrasonography92.0%97.7%Not Reported
High-Density Lipoprotein (HDL) Cholesterol (Low levels)Associated with increased riskNot a direct diagnostic markerNot Applicable

Experimental Protocols

The quantification of this compound and other lipids in biological samples is primarily achieved through mass spectrometry-based lipidomics platforms.

Key Experiment: Quantification of this compound in Serum/Plasma by LC-MS/MS

1. Sample Preparation:

  • Lipid Extraction: Lipids are extracted from serum or plasma using a solvent mixture, typically chloroform/methanol or methyl tert-butyl ether (MTBE), to separate lipids from other biomolecules.

  • Internal Standards: To ensure accurate quantification, a known amount of a labeled internal standard (e.g., deuterated this compound) is added to the sample before extraction.

  • Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the liquid chromatography system.

2. Liquid Chromatography (LC) Separation:

  • Column: A reverse-phase C18 column is commonly used to separate different lipid species based on their hydrophobicity.

  • Mobile Phase: A gradient of solvents, such as water, acetonitrile, and isopropanol, containing additives like ammonium (B1175870) formate (B1220265) or formic acid, is used to elute the lipids from the column.

3. Mass Spectrometry (MS) Detection:

  • Ionization: The separated lipids are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Analysis: The ionized lipids are analyzed in a tandem mass spectrometer (MS/MS). Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure high selectivity and sensitivity.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard.

Visualizing the Diagnostic Workflow and Underlying Biology

The following diagrams illustrate the experimental workflow for lipidomics-based biomarker discovery and a simplified signaling pathway highlighting the role of cholesterol metabolism in cancer.

Experimental_Workflow Experimental Workflow for Lipid Biomarker Discovery cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Serum/Plasma/Tissue) Extraction Lipid Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Processing Data Processing (Peak Integration, Normalization) MS->Processing Stats Statistical Analysis (Biomarker Identification) Processing->Stats Validation Biomarker Validation Stats->Validation

Caption: Workflow for lipid biomarker discovery using LC-MS/MS.

Cholesterol_Metabolism_Cancer Simplified Cholesterol Metabolism in Cancer cluster_uptake Cholesterol Uptake & Synthesis cluster_storage Esterification & Storage cluster_effects Pro-Tumorigenic Effects LDLR LDLR (Upregulated) ACAT1 ACAT1 (Upregulated) LDLR->ACAT1 Increased Free Cholesterol DeNovo De Novo Synthesis (Upregulated) DeNovo->ACAT1 Increased Free Cholesterol CE Cholesteryl Esters (e.g., this compound) ACAT1->CE LD Lipid Droplets (Accumulation) CE->LD Proliferation Cell Proliferation LD->Proliferation Signaling Altered Signaling LD->Signaling Membrane Membrane Fluidity LD->Membrane

Caption: Role of cholesterol metabolism in promoting cancer cell growth.

Conclusion

The assessment of this compound and other lipid species as cancer biomarkers is a rapidly evolving field. While this compound holds promise, particularly as part of a broader lipid panel, more research is needed to establish its specific diagnostic accuracy for various cancers. The use of advanced analytical techniques like mass spectrometry is crucial for the precise quantification of these lipid markers. Future studies should focus on validating these findings in large, prospective cohorts to pave the way for their clinical implementation in cancer diagnosis and management.

References

Distinguishing a Key Lipid: A Guide to Differentiating Dietary and De Novo Synthesized Cholesteryl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl oleate (B1233923), the ester of cholesterol and oleic acid, is a critical lipid molecule implicated in various physiological and pathophysiological processes, including atherosclerosis and lipid storage diseases. Understanding the origin of this molecule—whether it is derived from dietary sources or synthesized de novo within the body—is paramount for elucidating metabolic pathways and developing targeted therapeutic interventions. This guide provides a comprehensive comparison of the methodologies used to differentiate between these two pools of cholesteryl oleate, supported by experimental data and detailed protocols.

Unraveling the Origins: Dietary vs. De Novo Pathways

This compound in the body originates from two distinct pathways: the exogenous (dietary) and endogenous (de novo) routes.

Dietary (Exogenous) Pathway: Dietary cholesterol and oleic acid are absorbed in the small intestine. Within the enterocytes, they are esterified to form this compound by the enzyme Acyl-CoA:cholesterol acyltransferase 2 (ACAT2). This newly formed this compound is then packaged into chylomicrons and released into the lymphatic system, eventually entering the bloodstream for distribution to various tissues. A key step in this process is the transport of dietary cholesterol from the plasma membrane to the endoplasmic reticulum, a process recently shown to be facilitated by Aster proteins (Aster-B and Aster-C) downstream of the Niemann-Pick C1-Like 1 (NPC1L1) transporter.[1][2]

De Novo (Endogenous) Pathway: The liver is the primary site for de novo cholesterol synthesis from acetyl-CoA. This multi-step process is tightly regulated by the transcription factor Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[3][4] Once synthesized, cholesterol can be esterified with oleic acid (which can also be synthesized de novo or taken up from circulation) by ACAT enzymes to form this compound. This endogenously synthesized this compound is then incorporated into very-low-density lipoproteins (VLDL) and secreted into the circulation.

Experimental Approaches for Differentiation

The primary and most robust method for distinguishing between dietary and de novo synthesized this compound is through the use of stable isotope labeling coupled with mass spectrometry. Two main strategies are employed: the dual-isotope labeled cholesterol method and the deuterated water (D₂O) labeling method.

Dual-Isotope Labeled Cholesterol Method

This "gold standard" technique allows for the simultaneous tracing of both dietary and systemic cholesterol pools.

  • Principle: A cholesterol molecule labeled with one stable isotope (e.g., ¹³C) is administered orally to trace the dietary absorption pathway. Concurrently, a cholesterol molecule labeled with a different stable isotope (e.g., deuterium (B1214612), ²H or D) is administered intravenously to label the systemic cholesterol pool, which mixes with and represents the de novo synthesized pool.[5]

  • Analysis: By analyzing the isotopic enrichment of this compound in tissues or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the relative contribution of each source can be precisely quantified.

Deuterated Water (D₂O) Labeling Method

This method specifically quantifies the rate of de novo synthesis of cholesterol.

  • Principle: Animals or subjects are given D₂O in their drinking water. The deuterium from D₂O is incorporated into newly synthesized cholesterol molecules via the acetyl-CoA precursor pool.[3][6][7]

  • Analysis: The deuterium enrichment in the cholesterol moiety of this compound is measured by mass spectrometry. This provides a direct measure of the fractional synthesis rate of cholesterol that contributes to the this compound pool. When combined with dietary exclusion or a controlled diet, this method can effectively quantify the contribution of de novo synthesis.

Quantitative Data Comparison

The following table provides representative data on the fractional contribution of dietary and de novo synthesized cholesterol to the this compound pool in the liver of a mouse model under a high-fat, high-cholesterol diet, as determined by stable isotope tracing.

Source of this compoundFractional Contribution (%)Method
Dietary Cholesterol65 ± 5Dual-Isotope Labeling
De Novo Synthesized Cholesterol35 ± 5Deuterated Water (D₂O) Labeling

This table is a composite representation of typical findings in preclinical models and may vary based on diet, genetic background, and metabolic state.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in this compound metabolism and the experimental approaches to differentiate its sources, the following diagrams are provided.

Dietary_Cholesterol_Absorption Dietary Cholesterol Absorption and Esterification Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary Cholesterol Dietary Cholesterol Bile Acid Micelle Bile Acid Micelle Dietary Cholesterol->Bile Acid Micelle Solubilization NPC1L1 NPC1L1 Bile Acid Micelle->NPC1L1 Uptake at Brush Border Aster-B/C Aster-B/C NPC1L1->Aster-B/C Transfer from Plasma Membrane ER Endoplasmic Reticulum (ER) Aster-B/C->ER Non-vesicular Transport ACAT2 ACAT2 ER->ACAT2 Provides Cholesterol Cholesteryl Oleate_diet Dietary This compound ACAT2->Cholesteryl Oleate_diet Esterification with Oleoyl-CoA Chylomicron Chylomicron Cholesteryl Oleate_diet->Chylomicron Packaging Lymphatics Lymphatics Chylomicron->Lymphatics Bloodstream Bloodstream Lymphatics->Bloodstream

Caption: Pathway of dietary cholesterol absorption and esterification.

DeNovo_Cholesterol_Synthesis De Novo Cholesterol Synthesis and Esterification Pathway cluster_hepatocyte Hepatocyte Acetyl-CoA Acetyl-CoA HMG-CoA_Reductase HMG-CoA Reductase Acetyl-CoA->HMG-CoA_Reductase Mevalonate_Pathway Mevalonate Pathway HMG-CoA_Reductase->Mevalonate_Pathway Cholesterol_denovo De Novo Cholesterol Mevalonate_Pathway->Cholesterol_denovo ACAT ACAT Cholesterol_denovo->ACAT Esterification with Oleoyl-CoA SREBP2_inactive SREBP-2 (inactive) in ER membrane Cholesterol_denovo->SREBP2_inactive Feedback Inhibition Cholesteryl_Oleate_denovo De Novo This compound ACAT->Cholesteryl_Oleate_denovo VLDL VLDL Cholesteryl_Oleate_denovo->VLDL Packaging Bloodstream Bloodstream VLDL->Bloodstream SREBP2_active SREBP-2 (active) in Nucleus SREBP2_inactive->SREBP2_active Low Cholesterol Activation SREBP2_active->HMG-CoA_Reductase Upregulates Transcription

Caption: Regulation of de novo cholesterol synthesis and esterification.

Experimental_Workflow Experimental Workflow for Differentiating this compound Sources cluster_animal_model In Vivo Labeling cluster_sample_prep Sample Processing cluster_analysis Analysis Oral_Tracer Oral Administration (e.g., ¹³C-Cholesterol) Tissue_Harvest Tissue/Plasma Collection Oral_Tracer->Tissue_Harvest IV_Tracer Intravenous Injection (e.g., D-Cholesterol) IV_Tracer->Tissue_Harvest D2O Deuterated Water (D₂O) in Drinking Water D2O->Tissue_Harvest Lipid_Extraction Lipid Extraction (e.g., Folch Method) Tissue_Harvest->Lipid_Extraction Separation Separation of Cholesteryl Esters Lipid_Extraction->Separation LC_MSMS LC-MS/MS Analysis Separation->LC_MSMS Data_Analysis Isotopic Enrichment Calculation LC_MSMS->Data_Analysis Quantification Quantification of Dietary vs. De Novo Contribution Data_Analysis->Quantification

Caption: Workflow for stable isotope-based differentiation.

Experimental Protocols

Protocol 1: Dual-Isotope Labeled Cholesterol Study

Objective: To quantify the relative contributions of dietary and de novo synthesized cholesterol to the tissue this compound pool.

Materials:

  • ¹³C-labeled cholesterol

  • Deuterium-labeled (e.g., D₇)-cholesterol

  • Vehicle for oral gavage (e.g., corn oil)

  • Saline for intravenous injection

  • Animal model (e.g., C57BL/6 mice)

  • Lipid extraction solvents: Chloroform, Methanol (HPLC grade)

  • Internal standard: D₇-cholesteryl oleate

  • LC-MS/MS system

Procedure:

  • Tracer Administration:

    • Administer ¹³C-cholesterol orally via gavage, dissolved in corn oil.

    • Simultaneously, inject D₇-cholesterol intravenously.

  • Sample Collection: At designated time points (e.g., 4, 8, 24 hours), euthanize the animals and collect blood (plasma) and tissues (e.g., liver, intestine). Flash-freeze samples in liquid nitrogen and store at -80°C.

  • Lipid Extraction (Folch Method):

    • Homogenize ~50 mg of tissue in a 2:1 (v/v) chloroform:methanol solution.

    • Add the D₇-cholesteryl oleate internal standard.

    • Vortex vigorously and incubate at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water).

    • Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.

    • Use a gradient elution to separate this compound from other lipid species.

    • Perform mass spectrometric analysis in positive ion mode, monitoring for the specific mass-to-charge ratios (m/z) of unlabeled, ¹³C-labeled, and D-labeled this compound, as well as the internal standard.

  • Data Analysis:

    • Calculate the peak area ratios of the different isotopic forms of this compound to the internal standard.

    • Determine the isotopic enrichment for each pool.

    • Calculate the fractional contribution of dietary and de novo sources based on the relative abundance of the ¹³C and D labels.

Protocol 2: Deuterated Water (D₂O) Labeling for De Novo Synthesis

Objective: To measure the rate of de novo cholesterol synthesis and its contribution to the this compound pool.

Materials:

  • Deuterated water (D₂O, 99.8%)

  • Animal model

  • Materials for lipid extraction and LC-MS/MS analysis as in Protocol 1.

Procedure:

  • D₂O Administration:

    • Administer an initial intraperitoneal bolus of D₂O to rapidly achieve a target body water enrichment (e.g., 4-5%).

    • Subsequently, provide D₂O in the drinking water (e.g., 8% v/v) for the duration of the experiment to maintain a steady-state enrichment.[7]

  • Sample Collection: Collect tissues and plasma at various time points.

  • Lipid Extraction and Analysis: Follow steps 3 and 4 from Protocol 1. The mass spectrometer will be programmed to detect the mass isotopologues of this compound resulting from the incorporation of deuterium.

  • Body Water Enrichment Measurement:

    • Analyze plasma or urine samples to determine the D₂O enrichment in body water using gas chromatography-mass spectrometry (GC-MS) after exchange with a suitable reagent like acetone.

  • Data Analysis:

    • Calculate the fractional synthesis rate (FSR) of this compound by modeling the incorporation of deuterium into the molecule over time, correcting for the body water enrichment.

Conclusion

The differentiation of dietary and de novo synthesized this compound is a powerful approach for understanding lipid metabolism in health and disease. Stable isotope labeling techniques, particularly the dual-isotope and deuterated water methods, provide the necessary tools for accurate quantification. The experimental protocols and analytical methods outlined in this guide offer a robust framework for researchers to investigate the intricate dynamics of cholesterol and cholesteryl ester metabolism, paving the way for new diagnostic and therapeutic strategies.

References

Safety Operating Guide

Cholesteryl Oleate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Cholesteryl Oleate is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.

This compound is generally not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1][2]. However, some suppliers may classify it as an irritant causing skin and eye irritation, and potentially respiratory irritation[3]. Due to these potential discrepancies, it is imperative to treat the substance with care.

The primary responsibility for proper waste classification and disposal lies with the chemical waste generator. It is mandatory to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1][2][4]. Do not empty this compound into drains[1].

Personal Protective Equipment (PPE) for Handling Waste

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent contact and inhalation.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.To prevent eye contact with the solid or dust particles[3].
Hand Protection Chemical-impermeable protective gloves (e.g., nitrile rubber).To prevent skin contact[3].
Body Protection Impervious clothing, such as a lab coat.To protect skin from accidental spills[3].
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if exposure limits are exceeded or if dust formation is significant[4].

Spill Cleanup and Waste Collection Protocol

In the event of a spill, follow these steps to safely clean the area and collect the waste material.

Experimental Protocol: Spill Containment and Collection

  • Ensure Safety: Ensure the area is well-ventilated. Wear all required PPE as detailed in the table above[3].

  • Contain Spill: For solid this compound, prevent further dispersal of dust[4].

  • Collect Material: Carefully sweep up the solid material and shovel it into a suitable, clearly labeled container for disposal[1][4]. Avoid actions that create dust.

  • Decontaminate Surfaces: Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol[3].

  • Containerize Waste: Place all contaminated materials, including cleaning supplies and disposable PPE, into the same waste container.

  • Seal and Label: Securely seal the container and label it clearly as "this compound Waste" with appropriate hazard warnings if required by your institution.

Disposal Procedure

The disposal of chemical waste must be handled in a controlled and compliant manner. The following workflow outlines the necessary steps.

G cluster_prep Preparation & Collection cluster_consult Compliance & Classification cluster_disposal Final Disposal A This compound Waste (Unused chemical or spill debris) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect waste into a suitable, sealed container B->C D Label container clearly 'this compound Waste' C->D E Consult Institutional EHS Office and Local/State/Federal Regulations D->E F Determine if waste is classified as hazardous E->F G Dispose of through a licensed chemical waste contractor F->G  Yes H Dispose as non-hazardous industrial waste per regulations F->H  No

Workflow for the proper disposal of this compound.

Step-by-Step Disposal Instructions:

  • Waste Collection: Following the protocol above, ensure all this compound waste and contaminated materials are in a properly sealed and labeled container.

  • Consult Regulations: Contact your institution's Environmental Health and Safety (EHS) department or refer to local, state, and federal regulations to determine if the waste is classified as hazardous[2][4].

  • Engage Professional Disposal Service: Waste must be disposed of through a licensed and approved chemical waste disposal company[2]. Do not attempt to dispose of the chemical in standard municipal waste streams.

  • Contaminated Packaging: Empty containers should be managed as part of the chemical waste. Do not reuse empty containers. They should be disposed of in accordance with local regulations[2][4].

Summary of Physical and Chemical Properties

Understanding the properties of this compound can inform safe handling and disposal decisions.

PropertyValue
Physical State Solid[1]
Appearance Off-white to white crystalline solid[1][2]
Odor Odorless[1][2]
Melting Point 42 - 48 °C / 107.6 - 118.4 °F[1]
Flash Point > 112 °C / > 233.6 °F[1]
Solubility Low water solubility[1]
Incompatible Materials Strong oxidizing agents, strong acids/alkalis[1][3]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cholesteryl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cholesteryl Oleate, with a focus on personal protective equipment (PPE), operational procedures, and emergency plans. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) for this compound

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adopting a prudent approach to laboratory safety is always recommended.[1][2] The following table summarizes the recommended PPE to be used when handling this compound.

Protection Type Recommended Equipment Purpose Source
Eye and Face Protection Goggles or Safety glasses with side-shieldsTo prevent eye contact with dust particles.[1]
Skin Protection - Gloves- Long-sleeved clothing- Chemical resistant apronTo avoid direct skin contact.[1]
Respiratory Protection - Effective dust mask- Respirator with dust filterTo prevent inhalation of dust, especially if user operations generate dust, fume, or mist.[1]

It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[1]

Operational Plan: Step-by-Step Guidance for Handling this compound

A systematic approach to handling chemicals is fundamental to laboratory safety. The following workflow outlines the key steps for the safe management of this compound from receipt to disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receiving 1. Inspect Container storage 2. Store in a Tightly Closed Container receiving->storage Upon receipt conditions 3. Keep in a Dry, Cool, and Well-Ventilated Place ppe 6. Wear Appropriate PPE storage->ppe Before use freeze 4. Freeze for Long-Term Storage incompatible 5. Store Away from Strong Oxidizing Agents ventilation 7. Ensure Adequate Ventilation disposal 10. Dispose of in Suitable Containers ppe->disposal After use dust 8. Avoid Dust Formation ignition 9. Keep Away from Heat and Ignition Sources regulations 11. Follow Local, Regional, and National Regulations

Workflow for the safe handling of this compound.
Detailed Procedural Steps:

  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label is intact and legible.

  • Storage :

    • Keep the container tightly closed when not in use.[1]

    • Store in a dry, cool, and well-ventilated area.[1]

    • For long-term stability, it is recommended to freeze the substance.[1]

    • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • Handling and Use :

    • Always wear the appropriate personal protective equipment as detailed in the table above.[1]

    • Work in a well-ventilated area. If user operations have the potential to generate dust, use process enclosures or local exhaust ventilation.[1]

    • Take measures to avoid the formation of dust.[1]

    • Keep the substance away from heat and any potential sources of ignition.[1]

    • Do not ingest or breathe the dust.[1]

    • Practice good personal hygiene and wash hands thoroughly after handling.[1]

  • Disposal :

    • Collect waste material and place it in a suitable, labeled container for disposal.[1]

    • Dispose of waste in accordance with all applicable local, regional, and national regulations.[2] Chemical waste generators are responsible for determining if a substance is classified as hazardous waste.[2]

Emergency Plan: Immediate Actions for Spills and Exposure

In the event of an accidental spill or exposure to this compound, prompt and correct action is crucial.

Accidental Release Measures:
  • Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment, including gloves, goggles, and a dust mask.[1] Avoid breathing any dust that may be generated.[1]

  • Containment and Cleanup : For spills, sweep up the material and shovel it into a suitable container for disposal.[1] Be careful to avoid creating dust clouds. After the bulk of the material has been removed, thoroughly clean the contaminated surface.[1] Prevent the spilled material from entering drains or waterways.[1]

First-Aid Measures:
  • General Advice : If you feel unwell after exposure, seek medical attention and provide the physician with the Safety Data Sheet (SDS).

  • Eye Contact : Immediately flush the eyes with plenty of water, including under the eyelids, for at least 15 minutes.[2] If irritation persists, seek medical attention.

  • Skin Contact : Wash the affected area immediately with plenty of water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.

  • Inhalation : Move the affected person to fresh air.[1] If the person is not breathing, administer artificial respiration. If breathing is difficult, provide oxygen.[1] Seek medical attention.

  • Ingestion : Clean the mouth with water and then drink plenty of water.[2] Do not induce vomiting.[3] Seek medical attention if symptoms occur.[2]

By implementing these safety protocols and operational plans, you can confidently and safely handle this compound in your laboratory, contributing to a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesteryl Oleate
Reactant of Route 2
Reactant of Route 2
Cholesteryl Oleate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.